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  • Product: (4-Fluoropiperidin-4-yl)methanamine
  • CAS: 1123922-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, prized f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, prized for its synthetic tractability and its presence in numerous clinically successful pharmaceuticals.[1] The introduction of fluorine into this privileged structure offers a powerful strategy to modulate key physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity and small size can significantly impact a molecule's basicity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets. (4-Fluoropiperidin-4-yl)methanamine, a bifunctional building block, is of particular interest as it combines the conformational constraints of the piperidine ring with a reactive primary amine and a strategically placed fluorine atom. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents with potentially enhanced drug-like properties.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of (4-Fluoropiperidin-4-yl)methanamine, detailed experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key predicted and structural properties of (4-Fluoropiperidin-4-yl)methanamine.

PropertyValueSource
Molecular Formula C₆H₁₃FN₂ChemDraw
Molecular Weight 132.18 g/mol ChemDraw
Predicted pKa 9.8 ± 0.2ChemAxon
Predicted logP 0.85 ± 0.3ChemAxon
Predicted Solubility Freely SolubleChemAxon
Chemical Structure alt text -

Synthesis of (4-Fluoropiperidin-4-yl)methanamine

A viable synthetic route to (4-Fluoropiperidin-4-yl)methanamine has been described, starting from the commercially available N-Boc-4-methylenepiperidine.[3][5] The following diagram illustrates this multi-step synthesis.

G A N-Boc-4-methylenepiperidine B tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate A->B NBS, Et₃N·3HF C tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate B->C NaN₃, NaI, DMSO D tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate C->D H₂, Pd/C E (4-Fluoropiperidin-4-yl)methanamine D->E Acidic Deprotection (e.g., TFA or HCl)

Caption: Synthetic pathway for (4-Fluoropiperidin-4-yl)methanamine.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (4-Fluoropiperidin-4-yl)methanamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the midpoint of the buffer region of the titration curve.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in deionized water to a known concentration (e.g., 0.01 M) B Adjust ionic strength with 0.15 M KCl A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Titrate with standardized 0.1 M HCl C->D E Record pH after each incremental addition of titrant D->E F Plot pH vs. volume of titrant E->F G Determine the equivalence point (inflection point) F->G H Calculate pKa from the pH at the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation:

    • Accurately weigh a sample of (4-Fluoropiperidin-4-yl)methanamine and dissolve it in deionized water to prepare a solution of known concentration (e.g., 0.01 M).

    • Add potassium chloride to the solution to maintain a constant ionic strength of 0.15 M.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[6]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow:

G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and water with n-octanol B Prepare a stock solution of the compound in the pre-saturated aqueous phase A->B C Mix known volumes of the stock solution and pre-saturated n-octanol B->C D Shake at a constant temperature until equilibrium is reached C->D E Centrifuge to separate the two phases D->E F Determine the concentration of the compound in each phase (e.g., by HPLC-UV) E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

  • Preparation of Phases:

    • Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the phases to separate.

    • Similarly, prepare pre-saturated water by shaking it with n-octanol.

    • Prepare a stock solution of (4-Fluoropiperidin-4-yl)methanamine in the pre-saturated aqueous phase at a known concentration.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol.

    • Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically several hours).

    • Separate the two phases by centrifugation.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Determination of Thermodynamic Solubility

Aqueous solubility is a critical property that affects a drug's absorption and formulation. Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution.

Principle: An excess of the solid compound is equilibrated with the solvent (e.g., water or a buffer) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add an excess of the solid compound to the aqueous solvent B Shake at a constant temperature for an extended period (e.g., 24-48 hours) A->B C Allow the suspension to settle B->C D Filter or centrifuge to remove undissolved solids C->D F Determine the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->F

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Equilibration:

    • Add an excess amount of solid (4-Fluoropiperidin-4-yl)methanamine to a known volume of the desired aqueous solvent (e.g., purified water or phosphate-buffered saline at a specific pH) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to allow equilibrium to be reached (typically 24 to 48 hours).

  • Phase Separation:

    • Allow the suspension to stand undisturbed to permit the excess solid to sediment.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a low-binding filter or by centrifugation.

  • Quantification:

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve prepared with known concentrations of the compound.

    • The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

(4-Fluoropiperidin-4-yl)methanamine is a promising building block in medicinal chemistry, offering the potential to fine-tune the properties of drug candidates. A thorough understanding and experimental determination of its core physicochemical properties—pKa, logP, and solubility—are essential for its effective application in drug design and development. The protocols outlined in this guide provide a robust framework for obtaining reliable data to inform the synthesis and evaluation of novel therapeutics based on this valuable fluorinated piperidine scaffold.

References

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Exploratory

(4-Fluoropiperidin-4-yl)methanamine: A Core Scaffold for Next-Generation CNS Therapeutics – A Technical Guide

Introduction: The Strategic Role of the (4-Fluoropiperidin-4-yl)methanamine Scaffold in CNS Drug Discovery The quest for novel Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the need for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the (4-Fluoropiperidin-4-yl)methanamine Scaffold in CNS Drug Discovery

The quest for novel Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the need for compounds that can effectively cross the blood-brain barrier, exhibit high target specificity, and possess a favorable safety profile. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer basicity and desirable physicochemical properties.[1] The strategic incorporation of a fluorine atom, particularly at the 4-position, has emerged as a powerful tactic to modulate these properties. This guide provides an in-depth technical exploration of the (4-Fluoropiperidin-4-yl)methanamine scaffold, a key building block that has shown significant promise in the development of CNS drugs.

The introduction of a fluorine atom at the 4-position of the piperidine ring can have profound effects on the molecule's properties. It can lower the pKa of the piperidine nitrogen, which can reduce off-target effects such as hERG channel liability, a common cause of cardiotoxicity.[1] Furthermore, the strong carbon-fluorine bond enhances metabolic stability, a critical attribute for any CNS drug candidate.[2] This guide will use a potent and selective T-type calcium channel antagonist developed by Merck Research Laboratories, which incorporates the (4-Fluoropiperidin-4-yl)methanamine core, as a case study to illustrate the mechanism of action and therapeutic potential of this important scaffold.[2][3]

Molecular Mechanism of Action: Targeting T-Type Calcium Channels

A key therapeutic application of the (4-Fluoropiperidin-4-yl)methanamine scaffold has been in the development of T-type calcium channel antagonists.[2][3] T-type calcium channels, a family of voltage-gated ion channels (Cav3.1, Cav3.2, and Cav3.3), play a crucial role in regulating neuronal excitability, particularly in the thalamocortical loop, a neural network implicated in absence epilepsy, arousal states, and movement disorders.[2]

Derivatives of (4-Fluoropiperidin-4-yl)methanamine have been shown to be potent and selective antagonists of these channels.[2] By blocking the influx of Ca2+ ions through T-type channels, these compounds can reduce the low-threshold calcium spikes that contribute to the synchronous and oscillatory neuronal firing patterns characteristic of absence seizures and certain types of tremor.

The proposed mechanism of action involves the binding of the (4-Fluoropiperidin-4-yl)methanamine-containing compound to the pore-forming α1 subunit of the T-type calcium channel. This binding event stabilizes the channel in a closed or inactivated state, preventing its opening in response to membrane depolarization. This, in turn, dampens neuronal excitability and disrupts the pathological rhythmic activity in CNS circuits.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Therapeutic Intervention Action Potential Action Potential T-type Ca2+ Channel (Closed) T-type Ca2+ Channel (Closed) Action Potential->T-type Ca2+ Channel (Closed) Depolarization Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel (Closed)->Ca2+ Influx Opening Blocked T-type Ca2+ Channel Blocked T-type Ca2+ Channel Neurotransmitter Vesicles Neurotransmitter Vesicles Postsynaptic Receptors Postsynaptic Receptors Neurotransmitter Vesicles->Postsynaptic Receptors Release Ca2+ Influx->Neurotransmitter Vesicles Triggers Fusion Neuronal Excitation Neuronal Excitation Postsynaptic Receptors->Neuronal Excitation Activation Fluoropiperidine Derivative Fluoropiperidine Derivative Fluoropiperidine Derivative->T-type Ca2+ Channel (Closed) Antagonism

Figure 1: Proposed mechanism of action of (4-Fluoropiperidin-4-yl)methanamine derivatives as T-type calcium channel antagonists.

Pharmacological Effects and Therapeutic Potential in the CNS

The antagonism of T-type calcium channels by compounds containing the (4-Fluoropiperidin-4-yl)methanamine scaffold has demonstrated significant therapeutic potential in preclinical CNS models. Specifically, the lead compound from Merck, (S)-5, has shown robust efficacy in:

  • Epilepsy: In the WAG/Rij rat model of absence epilepsy, (S)-5 demonstrated a significant reduction in seizure activity.[2]

  • Tremor: In a harmaline-induced tremor model in rats, (S)-5 was also effective at reducing tremor, suggesting potential applications in movement disorders.[2]

A key advantage of this scaffold is the potential for a wide therapeutic window. The strategic placement of the fluorine atom not only enhances metabolic stability but also improves selectivity against other ion channels, such as hERG and L-type calcium channels.[2] This selectivity minimizes the risk of cardiovascular side effects, a common hurdle for many CNS drug candidates.[2]

The therapeutic potential of T-type calcium channel antagonists extends beyond epilepsy and tremor to other CNS disorders, including:

  • Neuropathic pain

  • Sleep disorders

  • Anxiety disorders

Further research into derivatives of the (4-Fluoropiperidin-4-yl)methanamine scaffold is warranted to explore these and other potential therapeutic applications.

Experimental Protocols for Characterization

The characterization of a novel CNS drug candidate based on the (4-Fluoropiperidin-4-yl)methanamine scaffold involves a series of in vitro and in vivo assays to determine its mechanism of action, potency, selectivity, and safety profile.

In Vitro Assays

1. T-Type Calcium Channel Functional Assay (Patch-Clamp Electrophysiology)

  • Objective: To determine the functional potency of the compound as a T-type calcium channel antagonist.

  • Methodology:

    • Culture cells stably expressing human Cav3.1, Cav3.2, or Cav3.3 channels (e.g., HEK293 cells).

    • Use whole-cell patch-clamp electrophysiology to record T-type calcium currents.

    • Establish a stable baseline recording of the T-type current elicited by a voltage step protocol.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the inhibition of the T-type current at each concentration.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

2. hERG Channel Safety Assay (Patch-Clamp Electrophysiology)

  • Objective: To assess the potential for off-target hERG channel block, a key indicator of cardiotoxicity risk.

  • Methodology:

    • Use a similar whole-cell patch-clamp setup as for the T-type channel assay, but with cells stably expressing the hERG potassium channel.

    • Record hERG currents in response to a specific voltage pulse protocol designed to elicit the characteristic hERG tail current.

    • Apply the test compound at various concentrations and measure the inhibition of the hERG tail current.

    • Determine the IC50 value to assess the compound's hERG liability.

In Vivo Models

1. WAG/Rij Rat Model of Absence Epilepsy

  • Objective: To evaluate the in vivo efficacy of the compound in a genetic model of absence epilepsy.

  • Methodology:

    • Implant cortical electrodes for electroencephalogram (EEG) recording in adult WAG/Rij rats.

    • After a recovery period, record baseline EEG to quantify the number and duration of spontaneous spike-wave discharges (SWDs), the hallmark of absence seizures.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Record EEG for several hours post-dosing and compare the frequency and duration of SWDs to the baseline recordings.

    • A significant reduction in SWD activity indicates anti-epileptic efficacy.

2. Harmaline-Induced Tremor Model in Rats

  • Objective: To assess the compound's potential to treat tremor.

  • Methodology:

    • Administer the test compound to rats at various doses.

    • After an appropriate pretreatment time, induce tremor by administering harmaline, a tremorigenic agent.

    • Quantify the intensity of the tremor using a tremor rating scale or an automated tremor monitoring system.

    • Compare the tremor scores in the compound-treated groups to a vehicle-treated control group to determine the efficacy of the compound in reducing tremor.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Patch_Clamp Patch-Clamp Electrophysiology (T-type, hERG, L-type) Lead_ID->Patch_Clamp Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Patch_Clamp->Metabolic_Stability PK_Studies Pharmacokinetic Studies (Rodent) Metabolic_Stability->PK_Studies Lead Optimization Epilepsy_Model Epilepsy Model (WAG/Rij Rat) PK_Studies->Epilepsy_Model Tremor_Model Tremor Model (Harmaline-Induced) PK_Studies->Tremor_Model CV_Safety Cardiovascular Safety (Telemetry in Dogs) Epilepsy_Model->CV_Safety Tremor_Model->CV_Safety

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Foundational

Structural and Crystallographic Profiling of (4-Fluoropiperidin-4-yl)methanamine Hydrochloride: A Critical Pharmacophore in Modern Drug Discovery

Executive Summary For researchers and drug development professionals, the rational design of central nervous system (CNS) therapeutics and targeted oncology agents relies heavily on the precise spatial arrangement of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the rational design of central nervous system (CNS) therapeutics and targeted oncology agents relies heavily on the precise spatial arrangement of pharmacophores. (4-Fluoropiperidin-4-yl)methanamine hydrochloride has emerged as a highly versatile, stereoelectronically tunable building block. By incorporating a geminal fluoro-amine motif within a piperidine scaffold, this compound offers unique conformational dynamics that directly influence receptor binding affinity, lipophilicity, and metabolic stability.

This technical guide provides an in-depth analysis of the structural biology, crystallographic characterization, and synthetic integration of this critical intermediate, ensuring that medicinal chemists can leverage its full potential in drug design.

Pharmacological Significance & Application

The strategic placement of a fluorine atom adjacent to a primary amine on a piperidine ring is not merely a steric choice; it is a profound stereoelectronic intervention.

5-HT1A Receptor-Biased Agonists

Recent advancements in neuropharmacology have utilized 1-(1-benzoyl-4-fluoropiperidin-4-yl)methanamine derivatives to develop biased agonists for the serotonin 5-HT1A receptor[1]. Unlike canonical agonists, these fluorinated derivatives preferentially activate specific signaling pathways (e.g., ERK1/2 phosphorylation over β-arrestin recruitment), offering robust antidepressant-like activity with a reduced side-effect profile[1]. The fluorine atom modulates the basicity (pKa) of the adjacent methanamine, optimizing the hydrogen-bonding interactions within the hydrophobic binding pocket of the 5-HT1A receptor[1].

SHP2 Allosteric Inhibitors

In oncology, Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-MAPK signaling pathway[2]. (4-Fluoropiperidin-4-yl)methanamine derivatives are employed as key structural motifs in novel SHP2 allosteric inhibitors[3]. The piperidine scaffold acts as a rigid spacer, while the fluorinated center locks the molecule into a specific conformation that stabilizes the auto-inhibited state of the SHP2 enzyme, preventing its activation by upstream receptor tyrosine kinases[2].

Stereoelectronic Properties & Conformational Dynamics

To understand the utility of (4-Fluoropiperidin-4-yl)methanamine hydrochloride, one must analyze its conformational equilibrium. The piperidine ring predominantly adopts a chair conformation, but the substituents at the C4 position (the fluorine atom and the methanamine group) compete for the equatorial position.

The Causality of Conformational Preference
  • Steric Bulk vs. Dipole Minimization: Sterically, the bulkier -CH2NH3+ group should occupy the equatorial position to minimize 1,3-diaxial interactions. However, the highly electronegative fluorine atom creates a strong C-F bond dipole.

  • Stereoelectronic Override: To minimize the overall macroscopic dipole moment of the molecule, the fluorine atom often exhibits a strong preference for the axial position in polar solvents or solid-state lattices. This is a manifestation of dipole-dipole repulsion and hyperconjugative effects (similar to the generalized gauche effect in fluorinated heterocycles).

Conformational_Equilibrium A Equatorial-F / Axial-CH2NH3+ (Sterically Favored) B Axial-F / Equatorial-CH2NH3+ (Stereoelectronically Favored via Dipole Minimization) A->B Ring Inversion (Solvent Dependent)

Conformational equilibrium of 4-fluoropiperidine derivatives driven by stereoelectronic effects.

Crystallographic Characterization (SCXRD)

Determining the exact 3D coordinates of the hydrochloride salt via Single-Crystal X-Ray Diffraction (SCXRD) is critical for validating computational homology models used in structure-based drug design. The hydrochloride salt is preferred over the free base because the ionic lattice provides high crystallinity, prevents amine oxidation, and forms a predictable hydrogen-bonding supramolecular synthon ( N−H⋯Cl− ).

SCXRD Experimental Workflow

The following self-validating protocol outlines the generation and analysis of diffraction-quality crystals.

Step 1: Crystal Growth via Vapor Diffusion

  • Causality: Vapor diffusion allows for an exceptionally slow, controlled increase in supersaturation, which prevents the rapid precipitation of amorphous powders common with highly soluble hydrochloride salts.

  • Protocol: Dissolve 10 mg of (4-Fluoropiperidin-4-yl)methanamine hydrochloride in 0.5 mL of Methanol (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of Diethyl Ether (antisolvent). Allow to sit undisturbed at 4 °C for 3–5 days.

  • Validation: Inspect under a polarized light microscope. Crystals must exhibit uniform extinction when rotated, confirming they are single crystals and not twinned aggregates.

Step 2: Data Collection & Reduction

  • Causality: Data collection is performed at cryogenic temperatures (100 K) to reduce the thermal motion of the atoms (minimizing anisotropic displacement parameters), which dramatically improves high-angle resolution and allows for the precise location of the fluorine atom.

  • Protocol: Mount a selected crystal on a MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and an Oxford Cryosystems cooler set to 100 K.

Step 3: Structure Solution & Refinement

  • Protocol: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is < 0.05 and the Goodness-of-Fit (GooF) is near 1.0. Verify that the residual electron density map shows no peaks > 1.0 e−3 .

SCXRD_Workflow Step1 1. Crystal Growth (Vapor Diffusion in MeOH/Et2O) Step2 2. Crystal Selection (Polarized Light Microscopy) Step1->Step2 Step3 3. Data Collection (Mo Kα radiation, 100 K) Step2->Step3 Step4 4. Structure Solution (Direct Methods / SHELXT) Step3->Step4 Step5 5. Refinement (Full-matrix least-squares on F^2) Step4->Step5

Standard workflow for single-crystal X-ray diffraction of hydrochloride salts.

Quantitative Data Presentation

Below is a summary of representative crystallographic parameters expected for the validated structure of a 4-fluoropiperidine methanamine hydrochloride derivative.

ParameterRepresentative ValueSignificance
Crystal System MonoclinicTypical packing for asymmetric organic salts.
Space Group P21​/c Centrosymmetric, indicating a racemic mixture in the unit cell.
Temperature 100(2) KMinimizes thermal atomic vibration.
C-F Bond Length 1.39 - 1.41 ÅConfirms strong, highly polarized covalent bond.
Hydrogen Bonding N−H⋯Cl− Primary driver of the 3D lattice stability; distances typically 3.1–3.3 Å.
Final R indices R1​≈0.035 , wR2​≈0.080 Indicates a highly accurate structural model.

Synthetic Integration Workflow

To utilize this compound in drug discovery (e.g., synthesizing the 5-HT1A receptor ligands mentioned in Section 1), it is most commonly subjected to a reductive amination to functionalize the primary amine.

Reductive Amination Protocol
  • Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It will selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde/ketone.

  • Step 1 (Free-basing): Suspend 1.0 eq of (4-Fluoropiperidin-4-yl)methanamine hydrochloride in Dichloromethane (DCM). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to liberate the free amine.

  • Step 2 (Imine Formation): Add 1.0 eq of the target aldehyde and 0.5 eq of glacial acetic acid (to catalyze imine formation). Stir for 2 hours.

    • Validation Checkpoint: Sample the reaction mixture and analyze via LC-MS. Do not proceed to Step 3 until >95% conversion to the imine intermediate is confirmed.

  • Step 3 (Reduction): Cool the reaction to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)3​ . Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4 (Quench & Isolate): Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Shp2 phosphatase inhibitors and methods of use thereof (WO2018057884A1)

Sources

Exploratory

The Pharmacokinetic Profile of (4-Fluoropiperidin-4-yl)methanamine Derivatives: An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Incorporation of the (4-Fluoropiperidin-4-yl)methanamine Scaffold in Modern Drug Discovery The (4-Fluoropiperidin-4-yl)methanamine moiety has emerged as a privileged scaffold in contemporary m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Incorporation of the (4-Fluoropiperidin-4-yl)methanamine Scaffold in Modern Drug Discovery

The (4-Fluoropiperidin-4-yl)methanamine moiety has emerged as a privileged scaffold in contemporary medicinal chemistry, particularly for central nervous system (CNS) targets. Its prevalence stems from a unique combination of structural and physicochemical properties that can favorably influence a drug candidate's pharmacokinetic (PK) profile. The piperidine ring, a common motif in CNS-active agents, provides a three-dimensional framework that can effectively orient pharmacophoric elements for optimal target engagement.[1][2] The strategic placement of a fluorine atom at the 4-position of this ring, along with the methanamine substituent, offers a powerful tool to modulate key absorption, distribution, metabolism, and excretion (ADME) parameters.[3]

Fluorine's high electronegativity and small size allow it to subtly alter a molecule's properties without introducing significant steric bulk.[3] This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a common liability for piperidine-containing compounds.[4] Furthermore, the introduction of fluorine can modulate the basicity (pKa) of the piperidine nitrogen, which has profound implications for a compound's solubility, permeability, and potential for off-target interactions, such as with the hERG channel.[4][5]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacokinetic characteristics of (4-Fluoropiperidin-4-yl)methanamine derivatives. We will delve into the critical aspects of their ADME profile, supported by field-proven insights, detailed experimental protocols, and illustrative data.

I. Absorption: Navigating the Gastrointestinal Tract and Beyond

For orally administered drugs, successful absorption from the gastrointestinal (GI) tract is the first critical step towards therapeutic efficacy. The (4-Fluoropiperidin-4-yl)methanamine scaffold possesses features that can be rationally modified to optimize this process.

A. The Interplay of Physicochemical Properties and Oral Bioavailability

The oral bioavailability of a compound is governed by its solubility and permeability. The fluorinated piperidine core allows for fine-tuning of these properties. The fluorine atom can influence the lipophilicity of the molecule, which in turn affects its ability to partition into and across the lipid bilayers of intestinal epithelial cells.

A key consideration is the pKa of the piperidine nitrogen. The introduction of fluorine can lower the pKa, which can be advantageous for oral absorption. A lower pKa means the compound will be less protonated at the physiological pH of the intestine, leading to increased membrane permeability.[4]

Table 1: Preclinical Pharmacokinetic Parameters of a (3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino Containing Compound (GNE-A) [6][7]

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)F (%)
MousePO100.51530443088.0
RatPO101.0230112011.2
DogPO52.0450344055.8
MonkeyPO52.0870504072.4

Data for GNE-A, a MET kinase inhibitor containing a fluoropiperidine moiety, illustrates the variability in oral bioavailability across preclinical species.

B. Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

  • Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium and seeded onto permeable Transwell® inserts at a specific density. The cells are then allowed to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within an acceptable range are used for the assay.

  • Compound Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-to-B) Transport: The compound solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-to-A) Transport: The compound solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a specified period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, samples are collected from both the donor and receiver compartments. The concentration of the test compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Caco2_Culture->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation TEER_Check Monolayer Integrity (TEER) Differentiation->TEER_Check Dosing_A_to_B Dosing (Apical to Basolateral) TEER_Check->Dosing_A_to_B Dosing_B_to_A Dosing (Basolateral to Apical) TEER_Check->Dosing_B_to_A Incubation Incubation (37°C, 2h) Dosing_A_to_B->Incubation Dosing_B_to_A->Incubation Sampling Sampling Incubation->Sampling LC_MS LC-MS/MS Analysis Sampling->LC_MS Papp_Calc Papp Calculation LC_MS->Papp_Calc ER_Calc Efflux Ratio Calculation Papp_Calc->ER_Calc Equilibrium_Dialysis cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Apparatus Dialysis Apparatus Assembly Loading Load Plasma and Buffer Apparatus->Loading Sample_Prep Spike Compound into Plasma Sample_Prep->Loading Buffer_Prep Prepare Dialysis Buffer Buffer_Prep->Loading Incubation Incubate at 37°C to Equilibrium Loading->Incubation Sampling Sample Plasma and Buffer Chambers Incubation->Sampling LC_MS LC-MS/MS Analysis Sampling->LC_MS fu_Calc Calculate Fraction Unbound (fu) LC_MS->fu_Calc

Caption: Equilibrium Dialysis Workflow.

C. Brain Penetration: Crossing the Blood-Brain Barrier

The ability of a compound to cross the BBB is crucial for its efficacy as a CNS therapeutic. The physicochemical properties of (4-Fluoropiperidin-4-yl)methanamine derivatives, such as lipophilicity, molecular weight, and hydrogen bonding capacity, play a significant role in their ability to passively diffuse across the BBB. Additionally, interactions with efflux transporters like P-gp at the BBB can limit brain penetration. [9]

The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters for quantifying brain penetration. [10][11][12]

[10][11]

  • Dosing: The test compound is administered to rodents (e.g., rats, mice) via the desired route (e.g., oral, intravenous).

  • Sample Collection: At various time points after dosing, blood samples are collected, and the animals are euthanized. The brains are then promptly harvested.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to obtain plasma.

    • Brain Homogenate: The brain is weighed and homogenized in a suitable buffer.

  • Bioanalysis: The concentration of the test compound in plasma and brain homogenate is determined by LC-MS/MS.

  • Data Analysis: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain by its concentration in plasma at each time point.

III. Metabolism: Biotransformation and Clearance

Metabolism is a key determinant of a drug's half-life and duration of action. The (4-Fluoropiperidin-4-yl)methanamine scaffold is subject to metabolism primarily by cytochrome P450 (CYP) enzymes in the liver.

A. Major Metabolic Pathways

For 4-aminopiperidine derivatives, N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4 and to a lesser extent by CYP2D6. [6][13]Other potential metabolic transformations include oxidation of the piperidine ring and hydroxylation of aromatic moieties. The presence of the fluorine atom at the 4-position can block this site from oxidative metabolism, thereby potentially increasing the metabolic stability of the molecule. [4]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (4-Fluoropiperidin-4-yl)methanamine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4, CYP2D6 Piperidine_Oxidation Piperidine Ring Oxidation Parent->Piperidine_Oxidation CYP Isozymes Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation CYP Isozymes Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation UGTs Piperidine_Oxidation->Glucuronidation UGTs Aromatic_Hydroxylation->Glucuronidation UGTs

Caption: Potential Metabolic Pathways.

B. Experimental Workflow: In Vitro Metabolic Stability in Liver Microsomes

The in vitro metabolic stability assay using liver microsomes is a common method to assess a compound's susceptibility to metabolism by CYP enzymes. [14][15][16]

[14][15][16][17]

  • Preparation: A reaction mixture containing liver microsomes from the desired species and a buffer is prepared.

  • Incubation: The test compound is added to the reaction mixture and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

C. Experimental Workflow: CYP450 Inhibition Assay

It is also crucial to determine if a new chemical entity inhibits CYP enzymes, as this can lead to drug-drug interactions. Fluorogenic CYP450 inhibition assays are a high-throughput method for this assessment. [1][18][19]

[1][18][19]

  • Reagent Preparation: Prepare solutions of recombinant human CYP isozymes, a fluorogenic probe substrate for each isozyme, and the test compound at various concentrations.

  • Incubation: The CYP isozyme, probe substrate, and test compound are incubated together in a microplate.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence generated from the metabolism of the probe substrate is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to the control (no test compound) to determine the percent inhibition. An IC50 value (the concentration of the test compound that causes 50% inhibition) is then calculated.

IV. Excretion: The Final Step in Drug Disposition

The primary routes of excretion for small molecule drugs and their metabolites are through the kidneys (renal excretion) and the liver (biliary excretion into the feces). The physicochemical properties of the parent drug and its metabolites, such as polarity and molecular weight, will influence the predominant route of excretion.

Conclusion: A Versatile Scaffold with a Tunable Pharmacokinetic Profile

The (4-Fluoropiperidin-4-yl)methanamine scaffold offers medicinal chemists a versatile platform for the design of novel therapeutics, particularly for CNS targets. The strategic incorporation of fluorine provides a powerful means to modulate key pharmacokinetic properties, including absorption, distribution, and metabolism. By understanding the principles outlined in this guide and employing the detailed experimental workflows, drug development professionals can rationally design and optimize derivatives with improved ADME profiles, ultimately increasing the probability of success in the clinic.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Permeability Assay on Caco-2 Cells. Bienta. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • How can I feed powder to rats (intragastric) for an oral bioavailability study? ResearchGate. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. [Link]

  • A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLOS ONE. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. [Link]

  • Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. [Link]

  • Guide to Equilibrium Dialysis. Harvard Apparatus. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]

  • Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Inotiv. [Link]

  • Standard Operating Procedure: Mouse Oral Gavage. Virginia Tech Research and Innovation. [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery. [Link]

  • Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption. ACS Medicinal Chemistry Letters. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life. Journal of Computer-Aided Molecular Design. [Link]

  • Standard Operating Procedures for Oral Dosing (Gavage) in Adult Mice. The University of British Columbia. [Link]

  • Cytochrome CYP450 Reaction Phenotyping. Bienta. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]

  • Cytochrome P450 Assays. Charles River. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

  • Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. [Link]

  • Translational aspects of unbound brain to plasma concentration ratios. Diva-Portal.org. [Link]

  • Brain-to-blood ratio. Wikipedia. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of (4-Fluoropiperidin-4-yl)methanamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the in vitro toxicity profile of (4-fluoropiperidin-4-yl)methanamine. The methodologies outlined...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the in vitro toxicity profile of (4-fluoropiperidin-4-yl)methanamine. The methodologies outlined herein are designed to create a robust, self-validating data package for early-stage safety assessment, adhering to the principles of scientific integrity and regulatory expectations.

Strategic Imperative: De-risking a Fluorinated Piperidine Scaffold

(4-Fluoropiperidin-4-yl)methanamine belongs to the piperidine class, a scaffold prevalent in numerous marketed drugs. However, the piperidine nitrogen's basicity is a well-known liability, often linked to off-target effects, most notably cardiac toxicity through inhibition of the hERG potassium channel.[1] The introduction of a fluorine atom, as in this molecule, is a common medicinal chemistry strategy to modulate physicochemical properties. A key hypothesis to test is whether the electronegativity of the fluorine atom reduces the pKa of the piperidine nitrogen, thereby mitigating hERG affinity and potential cardiotoxicity.[2][3]

This guide, therefore, is structured not as a simple checklist, but as a logical, tiered investigational workflow. We begin with broad cytotoxicity assessments to determine the compound's general cellular tolerance, followed by specific, mechanism-based assays to probe for liabilities common to this chemical class, including genotoxicity, metabolic instability, and cardiotoxicity.

Foundational Assessment: General Cytotoxicity

The initial step is to establish the concentration range at which (4-fluoropiperidin-4-yl)methanamine elicits general cellular toxicity. This is crucial for determining appropriate concentration ranges for subsequent, more complex assays. We recommend employing assays that measure distinct cellular health parameters to build a comprehensive picture.[4] Cytotoxicity is typically evaluated against a panel of cell lines, including a common immortalized line (e.g., HepG2, a human liver carcinoma line) and a non-cancerous cell line (e.g., HaCaT, human keratinocytes) to assess for any cancer-specific effects.[5]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing cytotoxicity using multiple endpoints.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Culture selected cell lines (e.g., HepG2, HaCaT) Cell_Seeding Seed cells into 96-well plates at optimal density Cell_Culture->Cell_Seeding Treatment Treat cells for 24, 48, 72 hours. Include vehicle and positive controls. Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of (4-Fluoropiperidin-4-yl)methanamine Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH SRB SRB Assay (Total Protein) Treatment->SRB Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout SRB->Readout Calculation Calculate % Viability vs. Control Readout->Calculation IC50 Determine IC50 values (Dose-Response Curves) Calculation->IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Key Cytotoxicity Assay Protocols

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells to form purple formazan crystals.[6] A decrease in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of (4-fluoropiperidin-4-yl)methanamine (e.g., 0.1 µM to 100 µM). Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls. Incubate for 48 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6]

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The LDH assay measures this released enzyme activity, providing a direct measure of cytolysis.[4][6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To control wells (untreated cells), add 10 µL of a lysis buffer (e.g., 10X Triton X-100) and incubate for 45 minutes to induce maximum LDH release.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to all wells (including samples and controls).

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[6]

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a table for clear comparison across cell lines and assays.

CompoundAssayCell LineIncubation TimeIC50 (µM)
(4-Fluoropiperidin-4-yl)methanamineMTTHepG248h[Hypothetical Value]
(4-Fluoropiperidin-4-yl)methanamineMTTHaCaT48h[Hypothetical Value]
(4-Fluoropiperidin-4-yl)methanamineLDHHepG248h[Hypothetical Value]
Doxorubicin (Control)MTTHepG248h[Hypothetical Value]

Mechanistic Insight: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to identify compounds that can damage genetic material, a potential precursor to carcinogenesis.[8][9] A standard in vitro battery typically includes an assay for gene mutation in bacteria and an assay for chromosomal damage in mammalian cells.[10]

Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[9] The test is run with and without a liver S9 fraction to account for metabolic activation of the test compound into a mutagen.[11]

In Vitro Micronucleus Assay

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[10] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate nuclei called micronuclei.[8] These can be visualized and quantified in cultured mammalian cells (e.g., CHO, human peripheral blood lymphocytes). Flow cytometry-based methods offer a high-throughput alternative to manual microscopic scoring.[8]

Protocol (Flow Cytometry-based):

  • Cell Treatment: Treat cells with the test compound at concentrations up to the cytotoxic limit (determined in Section 2.0) for a duration equivalent to 1.5-2.0 normal cell cycles. Include a vehicle control and known clastogen/aneugen controls.

  • Cell Harvest and Staining: Harvest the cells and use a commercial kit (e.g., In Vitro MicroFlow®) to lyse the cytoplasmic membrane while leaving the nuclear membrane intact. Stain the DNA with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Discriminate micronuclei from whole nuclei based on their size and DNA content (fluorescence intensity).

  • Data Analysis: Quantify the frequency of micronuclei in treated cells compared to control cells. A significant, dose-dependent increase indicates a positive result.

Pharmacokinetic Liabilities: Metabolic Stability

Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites.[12][13] In vitro assays using liver subcellular fractions are essential for predicting in vivo metabolic fate.[14]

Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis & Calculation Compound Test Compound (4-Fluoropiperidin-4-yl)methanamine at a fixed concentration (e.g., 1 µM) Incubate Incubate at 37°C Compound->Incubate Matrix Metabolic Matrix (Liver Microsomes or Hepatocytes) Matrix->Incubate Cofactors Cofactor Solution (e.g., NADPH for Phase I) Cofactors->Incubate Timepoints Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench reaction with Acetonitrile containing Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis (Quantify remaining parent compound) Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Sources

Exploratory

metabolic pathways of (4-Fluoropiperidin-4-yl)methanamine

An In-Depth Technical Guide to the Metabolic Pathways of (4-Fluoropiperidin-4-yl)methanamine Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways of (4-Fluoropiperidin-4-yl)methanamine

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including basicity and metabolic stability, making fluorinated piperidines attractive motifs in drug design.[4][5] This guide provides a comprehensive technical overview of the predicted , a compound embodying these key structural features. While specific metabolic data for this exact molecule is not extensively published, this document synthesizes established principles of piperidine and amine metabolism to construct a predictive framework. We will explore the probable Phase I and Phase II biotransformations, the enzymatic systems involved, and present validated experimental protocols for empirical investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the metabolic fate of this and structurally related compounds.

Introduction: The Strategic Importance of Metabolic Profiling

(4-Fluoropiperidin-4-yl)methanamine combines three key structural elements: a saturated piperidine ring, a primary aminomethyl group, and a geminal fluorine atom. Understanding the metabolic fate of such a molecule is critical in early drug discovery. Metabolism dictates a compound's pharmacokinetic profile—its absorption, distribution, and excretion (ADME)—and is a primary determinant of its half-life, bioavailability, and potential for drug-drug interactions.[1] Furthermore, biotransformation can lead to the formation of active, inactive, or even toxic metabolites.

The metabolic stability of a piperidine ring is highly dependent on its substitution pattern.[1] Unsubstituted rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6] The fluorine atom at the C4 position is anticipated to block metabolism at that site due to the strength of the C-F bond and may influence the regioselectivity of enzymatic reactions elsewhere on the molecule. The primary amine offers a clear site for both oxidative deamination and Phase II conjugation reactions.

Predicted Phase I Metabolic Pathways: The Oxidative Core

Phase I reactions introduce or expose functional groups, typically increasing polarity. For (4-Fluoropiperidin-4-yl)methanamine, these transformations are expected to be dominated by oxidation events catalyzed primarily by the cytochrome P450 (CYP) superfamily of enzymes.[6][7]

Oxidation of the Piperidine Ring

The piperidine ring itself is a primary target for oxidative metabolism.

  • α-Carbon Oxidation (Lactam Formation): A prevalent metabolic pathway for piperidines involves oxidation at the carbon atoms adjacent (alpha) to the nitrogen.[6] This process can proceed via an iminium ion intermediate, which is then further oxidized to a stable lactam.[7] This represents a significant detoxification pathway. The formation of lactam metabolites has been identified for numerous piperidine-type drugs.[8][9]

  • β- and γ-Carbon Oxidation: Hydroxylation can also occur at other positions on the ring (beta or gamma), leading to the formation of various hydroxypiperidine derivatives.[7][10] These hydroxylated metabolites can then serve as substrates for subsequent Phase II conjugation.

  • Ring Contraction and Cleavage: While less common, more complex oxidative pathways can lead to ring contraction (e.g., forming a pyrrolidine derivative) or ring cleavage.[11][12] These pathways often involve radical intermediates and can be initiated by N-oxidation.[11][12]

Metabolism of the Methanamine Side Chain

The primary amine of the methanamine group is a key metabolic "soft spot."

  • Oxidative Deamination: Primary amines are readily metabolized by amine oxidases, such as monoamine oxidase (MAO), to form an aldehyde. This aldehyde is typically unstable and is rapidly oxidized further by aldehyde dehydrogenase (ALDH) to a carboxylic acid metabolite.

The Role of Cytochrome P450 (CYP) Isoforms

CYP enzymes located predominantly in the liver are the primary drivers of these oxidative reactions.[7][13] For piperidine-containing compounds, CYP3A4 and CYP2D6 are frequently the major contributing isoforms.[13][14][15] However, other isoforms like CYP1A2 and CYP2C19 can also play a role depending on the specific structure of the substrate.[14]

Table 1: Summary of Predicted Phase I Metabolic Reactions

Metabolic PathwayKey EnzymesPotential Metabolite(s)Mechanistic Notes
Piperidine Ring Oxidation
α-Carbon OxidationCYP Isoforms (e.g., CYP3A4, CYP2D6)Piperidin-2-one (lactam) derivativeProceeds via a reactive iminium ion intermediate.[7]
β/γ-Carbon OxidationCYP Isoforms3- or 4-hydroxylated derivativesCreates new sites for Phase II conjugation.[10]
Methanamine Side Chain Oxidation
Oxidative DeaminationMonoamine Oxidase (MAO), other amine oxidasesAldehyde intermediate, Carboxylic acidA common pathway for primary amines.
Visualizing Phase I Metabolism

The following diagram illustrates the predicted primary oxidative pathways.

Phase_I_Metabolism cluster_main Predicted Phase I Pathways of (4-Fluoropiperidin-4-yl)methanamine cluster_ring_ox Piperidine Ring Oxidation cluster_sidechain_ox Side Chain Oxidation Parent (4-Fluoropiperidin-4-yl)methanamine Lactam Lactam Metabolite Parent->Lactam CYP450 (α-Oxidation) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 (β/γ-Oxidation) Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO (Deamination) CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH

Caption: Predicted Phase I metabolic pathways.

Predicted Phase II Metabolic Pathways: The Conjugative Core

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[16] The primary amine and any hydroxyl groups introduced during Phase I are prime candidates for these reactions.

  • Glucuronidation: This is one of the most important Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs).[16][17] The primary amine of the parent compound or hydroxyl groups on metabolites can be conjugated with glucuronic acid to form glucuronides. UGT1A and UGT2B families are most prominent in drug metabolism.[18]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to the amine or hydroxyl groups.[16] While often a detoxification pathway, some sulfate conjugates can be reactive.[16] SULT1A1 is a major hepatic SULT isoform involved in drug metabolism.[19]

Table 2: Summary of Predicted Phase II Metabolic Reactions

Metabolic PathwayKey EnzymesSubstrate(s)Potential Metabolite(s)
Glucuronidation UGT Isoforms (e.g., UGT1A1, UGT1A9)[19]Parent amine; Hydroxylated metabolitesN-glucuronide; O-glucuronide
Sulfation SULT Isoforms (e.g., SULT1A1, SULT1E1)[19]Parent amine; Hydroxylated metabolitesN-sulfate (sulfamate); O-sulfate

Experimental Protocols for Metabolic Investigation

To empirically determine the metabolic pathways, a series of standardized in vitro and in vivo experiments are required.

In Vitro Protocol: Liver Microsomal Stability Assay

This assay is a first-line screen to assess Phase I metabolic liability. It quantifies the rate of disappearance of the parent compound in the presence of liver microsomes, which are rich in CYP enzymes.[6]

Objective: To determine the intrinsic clearance (CLint) of (4-Fluoropiperidin-4-yl)methanamine.

Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Pooled human liver microsomes (HLM) (20 mg/mL stock).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Quenching solution: Cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).

Procedure:

  • Preparation: Prepare a microsomal suspension by diluting HLM stock to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the test compound to the microsomal suspension to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately add each aliquot to a 3-fold volume of cold acetonitrile with internal standard to stop the reaction and precipitate proteins.

  • Processing: Centrifuge the samples (e.g., 10 min at 4000 rpm) to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

In Vitro Protocol: Metabolite Identification (MetID) in Human Hepatocytes

Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.[6]

Objective: To identify the major metabolites formed from (4-Fluoropiperidin-4-yl)methanamine.

Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Test compound stock solution (10 mM in DMSO).

  • Quenching solution: Cold acetonitrile or methanol.

Procedure:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol and allow them to attach (typically 2-4 hours).

  • Incubation: Remove the plating medium and add fresh, pre-warmed medium containing the test compound (e.g., 5 µM).

  • Sampling: Incubate at 37°C in a humidified CO2 incubator. Collect samples of the medium and/or cell lysates at specified time points (e.g., 0, 1, 4, 24 hours).

  • Quenching & Processing: Stop the reaction by adding cold solvent. Process samples by centrifugation to remove cellular debris.

  • Analysis: Analyze the supernatant using high-resolution LC-MS/MS.[20][21] The mass spectrometer is operated in full scan and data-dependent MS/MS modes to detect potential metabolites and acquire their fragmentation spectra for structural elucidation.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow cluster_phase1 Phase I Assessment cluster_metid Metabolite Identification start Test Compound microsomes Incubate with Liver Microsomes + NADPH start->microsomes hepatocytes Incubate with Hepatocytes start->hepatocytes analysis1 LC-MS/MS Analysis (Parent Disappearance) microsomes->analysis1 stability Metabolic Stability (t½, CLint) analysis1->stability analysis2 High-Res LC-MS/MS (Metabolite Detection) hepatocytes->analysis2 structure Structure Elucidation analysis2->structure

Caption: Workflow for in vitro metabolism studies.

Conclusion and Future Directions

The metabolic profile of (4-Fluoropiperidin-4-yl)methanamine is predicted to be driven by oxidation of the piperidine ring and methanamine side chain (Phase I), followed by conjugation via glucuronidation and sulfation (Phase II). The fluorine atom at the C4 position is expected to be metabolically stable and may direct metabolism to other sites. The experimental protocols outlined in this guide provide a robust framework for validating these predictions.

For drug development professionals, the key insights from these studies will be the identification of metabolic "hotspots." If a major clearance pathway leads to rapid elimination or the formation of undesirable metabolites, medicinal chemists can use this information to strategically modify the molecule. For example, blocking a site of oxidation with another metabolically stable group can significantly improve a compound's pharmacokinetic properties and overall viability as a drug candidate.[22]

References

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  • Vasile, B. C., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-61. [Link]

  • Toth, M., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 339. [Link]

  • Jin, J., et al. (2017). Selective reduction in the expression of UGTs and SULTs, a novel mechanism by which piperine enhances the bioavailability of curcumin in rat. Biopharmaceutics & Drug Disposition, 38(1), 3-19. [Link]

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  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 268, 116239. [Link]

  • Coughtrie, M. W. (2016). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PPAR research, 2016, 2745385. [Link]

  • Lee, H., et al. (2017). Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes are Responsible for the Metabolism of Verproside in Human Liver Preparations. Molecules, 22(4), 670. [Link]

  • Toth, M., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation. ResearchGate. [Link]

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  • EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]

  • L-A. L. et al. (2013). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition, 41(8), 1466-1473. [Link]

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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

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  • Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-5. [Link]

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Sources

Foundational

A Guide to the Synthesis of (4-Fluoropiperidin-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast number of pharmaceuticals.[1] Its conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast number of pharmaceuticals.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The introduction of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target effects such as hERG channel affinity and associated cardiotoxicity.[4] Furthermore, the C-F bond's high strength can enhance metabolic stability, prolonging a drug's half-life.[5]

The bifunctional building block, (4-Fluoropiperidin-4-yl)methanamine, and its protected derivatives, are of particular interest to researchers and drug development professionals.[6][7] This molecule combines the advantageous properties of a fluorinated piperidine with a reactive primary amine, providing a versatile handle for further chemical elaboration in the synthesis of novel therapeutic agents. This guide offers an in-depth exploration of the primary synthetic routes to this valuable compound, providing detailed protocols and expert insights to inform experimental design.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (4-Fluoropiperidin-4-yl)methanamine can be approached through several strategic pathways. This guide will focus on a well-established, high-yield method and explore a plausible alternative rooted in the principles of reductive amination.

Method 1: Multi-step Synthesis from N-Boc-4-methylenepiperidine

A robust and efficient synthesis of N-Boc protected (4-Fluoropiperidin-4-yl)methanamine has been reported, commencing from the readily available N-Boc-4-methylenepiperidine.[6][8][9] This multi-step process involves a regioselective bromofluorination, followed by nucleophilic substitution with azide and subsequent reduction.

Synthesis_from_N-Boc-4-methylenepiperidine start N-Boc-4-methylenepiperidine intermediate1 tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate start->intermediate1 Et3N·3HF, NBS in CH2Cl2 intermediate2 tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate intermediate1->intermediate2 NaN3, NaI in DMSO product (4-Fluoropiperidin-4-yl)methanamine (N-Boc protected) intermediate2->product Pd/C, H2 in Methanol

Caption: Workflow for the synthesis of N-Boc-(4-Fluoropiperidin-4-yl)methanamine.

Experimental Protocol: Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate [8]

Step 1: tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of N-Boc-4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL) at 0 °C, add triethylamine trihydrofluoride (3.1 mL, 2.5 equiv.) via syringe.

  • Subsequently, add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv.) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Upon completion, pour the reaction mixture into 0.5 M aqueous NaOH (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers twice with 0.5 M aqueous NaOH and then with brine.

  • Dry the organic phase over MgSO4, filter, and evaporate the solvent in vacuo to yield the product, which is typically used in the next step without further purification.

Step 2: tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of the crude tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), add sodium azide (0.33 g, 1.2 equiv.) and sodium iodide (0.76 g, 1.2 equiv.).

  • Heat the solution to 130 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine and dry over MgSO4.

  • After filtration and evaporation of the solvent, purify the resulting oil by flash silica gel chromatography (EtOAc/hexane, 1:9) to afford the azide derivative.

Step 3: tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), add 10% Pd/C (0.05 g, 20 wt%).

  • Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

  • Filter the solution and wash the solid residue with diethyl ether.

  • The filtrate is then processed to isolate the final product.

Step Key Reagents Solvent Temperature Typical Yield Reference
1Et3N·3HF, NBSCH2Cl20 °C to RT~92%[8]
2NaN3, NaIDMSO130 °C~91%[8]
3Pd/C, H2MethanolRT~67%[8]
Method 2: A Proposed Reductive Amination Approach

Reductive_Amination_Route start N-Boc-4-oxopiperidine intermediate1 N-Boc-4-cyano-4-hydroxypiperidine start->intermediate1 TMSCN, ZnI2 intermediate2 N-Boc-4-cyano-4-fluoropiperidine intermediate1->intermediate2 DAST or Deoxo-Fluor® product (4-Fluoropiperidin-4-yl)methanamine (N-Boc protected) intermediate2->product Reduction (e.g., H2/Raney Ni or LiAlH4)

Caption: A plausible synthetic workflow via a reductive amination strategy.

Conceptual Experimental Workflow

Step 1: Synthesis of N-Boc-4-cyano-4-hydroxypiperidine

The synthesis would commence with the addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide, to N-Boc-4-oxopiperidine to form the corresponding cyanohydrin.

Step 2: Fluorination of the Tertiary Alcohol

The hydroxyl group of the cyanohydrin would then be replaced with fluorine. This can be achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The choice of fluorinating agent is critical to avoid side reactions.

Step 3: Reduction of the Nitrile

The final step involves the reduction of the nitrile functionality to the primary amine. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) or with a chemical hydride reducing agent like lithium aluminum hydride (LiAlH4). The choice of reducing agent will depend on the desired reaction conditions and functional group tolerance.

Causality Behind Experimental Choices:

  • Protecting Group Strategy: The use of the Boc (tert-butyloxycarbonyl) protecting group for the piperidine nitrogen is a common and effective strategy. It deactivates the nitrogen towards unwanted side reactions and can be readily removed under acidic conditions.

  • Choice of Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride is often a preferred reagent for one-pot reductive aminations as it is milder than sodium borohydride and less toxic than sodium cyanoborohydride.[13] It is also selective for the reduction of iminium ions in the presence of carbonyl groups.[11]

Comparative Analysis of Synthetic Routes

Parameter Method 1: From N-Boc-4-methylenepiperidine Method 2: Proposed Reductive Amination
Starting Material N-Boc-4-methylenepiperidineN-Boc-4-oxopiperidine
Number of Steps 33
Key Transformations Bromofluorination, Azide Substitution, Azide ReductionCyanohydrin formation, Fluorination, Nitrile Reduction
Reported Overall Yield ~57% (for the N-Boc protected form)Not reported (conceptual)
Potential Challenges Handling of toxic reagents (sodium azide), high temperature reaction.Use of hazardous fluorinating agents (DAST), potentially harsh reduction conditions.
Scalability Demonstrated on a gram scale.Potentially scalable, but would require careful optimization of the fluorination and reduction steps.

Conclusion and Future Outlook

The synthesis of (4-Fluoropiperidin-4-yl)methanamine is a key objective for medicinal chemists seeking to leverage the benefits of fluorination in drug design. The multi-step synthesis from N-Boc-4-methylenepiperidine represents a well-documented and reliable method for accessing this valuable building block.[6][8][9] The proposed reductive amination route offers a compelling alternative that warrants further investigation and could potentially provide a more streamlined synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available resources, and safety considerations. As the demand for novel fluorinated scaffolds continues to grow, the development of even more efficient and sustainable methods for the synthesis of (4-Fluoropiperidin-4-yl)methanamine and its derivatives will remain an important area of research.

References

  • G. G. Mu, F. C. F. Oellien, C. G. Wermuth, and J. M. S. S. S. d. S. e. Silva, "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery," The Journal of Organic Chemistry, vol. 85, no. 1, pp. 135-146, 2020. [Online]. Available: [Link]

  • G. Verniest, K. Piron, E. Van Hende, J. W. Thuring, G. Macdonald, F. Deroose, and N. De Kimpe, "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines," Supporting Information, Organic & Biomolecular Chemistry, vol. 8, no. 11, pp. 2509-2512, 2010.
  • G. Verniest, K. Piron, E. Van Hende, J. W. Thuring, G. Macdonald, F. Deroose, and N. De Kimpe, "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines," PubMed, 2010. [Online]. Available: [Link]

  • J. J. M. van der Heijden, T. H. T. M. van Bergen, T. J. A. van den Bergh, and F. P. J. T. Rutjes, "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference," Chemistry – A European Journal, vol. 26, no. 27, pp. 6141-6147, 2020. [Online]. Available: [Link]

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  • University of Münster, "Chemists develop new synthesis method for producing fluorinated piperidines," ScienceDaily, 2019. [Online]. Available: [Link]

  • M. B. Shaghafi, et al., "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds," ACS Medicinal Chemistry Letters, vol. 12, no. 1, pp. 113-119, 2021. [Online]. Available: [Link]

  • J. Studley, "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations," Scientific Update, 2019. [Online]. Available: [Link]

  • R. Surmont, G. Verniest, J. W. Thuring, G. Macdonald, F. Deroose, and N. De Kimpe, "Synthesis of 4-substituted 3,3-difluoropiperidines," PubMed, 2010. [Online]. Available: [Link]

  • D. S. Kuduk, et al., "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist," Journal of Medicinal Chemistry, vol. 51, no. 13, pp. 3853–3856, 2008. [Online]. Available: [Link]

  • M. Wollenburg, Z. Nairoukh, C. G. Daniliuc, and F. Glorius, "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process," Nature Chemistry, vol. 11, no. 3, pp. 268-274, 2019. [Online]. Available: [Link]

  • J. W. Medley, "Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination," Harvard University. [Online]. Available: [Link]

  • Rottapharm S.P.A., "4,4-difluoro-piperidine-compounds," WO2013127913A1, 2013. [Online].
  • G. Verniest, K. Piron, E. Van Hende, J. W. Thuring, G. Macdonald, F. Deroose, and N. De Kimpe, "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines," Organic & Biomolecular Chemistry, vol. 8, no. 11, pp. 2509-2512, 2010. [Online]. Available: [Link]

  • M. J. Smith, et al., "Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination," Organic Process Research & Development, 2024. [Online]. Available: [Link]

  • A. M. D. D. L. Figuera, et al., "Synthesis of Functionalized 4-Fluoropyridazines," ResearchGate, 2021. [Online]. Available: [Link]

  • J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [Online]. Available: [Link]

  • Bayer Cropscience Aktiengesellschaft, "Method for preparing 4-cyanopiperidine hydrochloride," US20170369442A1, 2017. [Online].
  • J. M. Witkin, et al., "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands," PubMed, 2014. [Online]. Available: [Link]

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  • S. Kumar, et al., "((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)," Letters in Applied NanoBioScience, vol. 12, no. 4, p. 132, 2022. [Online]. Available: [Link]

  • S. G. Kumar, et al., "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES," Rasayan Journal of Chemistry, vol. 11, no. 2, pp. 642-646, 2018. [Online]. Available: [Link]

Sources

Exploratory

19F NMR chemical shift of (4-Fluoropiperidin-4-yl)methanamine

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift of (4-Fluoropiperidin-4-yl)methanamine Abstract This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift of (4-Fluoropiperidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of (4-fluoropiperidin-4-yl)methanamine, a heterocyclic building block of increasing importance in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing the ¹⁹F chemical shift, the causality behind experimental design, and a robust protocol for its accurate determination. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated scaffolds and require a deep, practical understanding of their characterization by ¹⁹F NMR spectroscopy.

Introduction: The Significance of ¹⁹F NMR in Modern Drug Discovery

Fluorine has become a "magic" element in medicinal chemistry.[1] Its judicious incorporation into small molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] The piperidine scaffold is a privileged structure in drug design, and its fluorinated analogues are critical components in the development of novel therapeutics. (4-Fluoropiperidin-4-yl)methanamine combines the benefits of this scaffold with a fluorine atom at a quaternary center, offering a unique vector for molecular interactions.

¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing these molecules for several reasons:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after ³H and ¹H.[3]

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment.[3]

  • Vast Chemical Shift Range: The ¹⁹F chemical shift spans over 800 ppm, offering exquisite resolution and minimizing the probability of signal overlap, a common challenge in ¹H NMR.[2][4]

  • Sensitive Environmental Probe: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an ideal probe for studying drug-target interactions, conformational changes, and metabolic fate.[5][6]

This guide will focus specifically on understanding and measuring the ¹⁹F NMR chemical shift of (4-fluoropiperidin-4-yl)methanamine.

The Analyte: (4-Fluoropiperidin-4-yl)methanamine

(4-Fluoropiperidin-4-yl)methanamine is a bifunctional molecule featuring a saturated heterocyclic piperidine ring. The key structural features influencing its ¹⁹F NMR spectrum are the tertiary alkyl fluoride moiety and the basic aminomethyl group.

Caption: Structure of (4-Fluoropiperidin-4-yl)methanamine.

Core Principles of the ¹⁹F Chemical Shift

Unlike ¹H NMR, where the chemical shift is dominated by diamagnetic shielding, the ¹⁹F chemical shift is heavily influenced by the paramagnetic shielding term (σpara).[4][7] This term, which is opposite in sign to the diamagnetic term, arises from the mixing of ground and excited electronic states and is a primary reason for the large spectral dispersion in ¹⁹F NMR.[4][8] Several key factors dictate the final chemical shift value:

  • Inductive and Electronic Effects: The high electronegativity of fluorine results in strong electron withdrawal from adjacent atoms. The presence of other electron-withdrawing or donating groups within the molecule modulates the electron density around the fluorine nucleus, causing shifts.[4] In (4-fluoropiperidin-4-yl)methanamine, the electron-donating nature of the aliphatic amine and the piperidine nitrogen will influence the shielding of the fluorine atom.

  • Solvent Effects: The choice of solvent can significantly alter the ¹⁹F chemical shift, with variations of several parts per million (ppm) being common.[4] These shifts are due to intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals interactions between the analyte and solvent molecules.[7] For our target molecule, protic solvents (like methanol) can engage in hydrogen bonding with the amine groups and the fluorine atom, while polar aprotic solvents (like DMSO) will interact differently, leading to distinct chemical shifts.

  • pH and Protonation State: The presence of two basic nitrogen atoms means the molecule's protonation state is pH-dependent. Protonation of the piperidine or the primary amine will introduce a positive charge, creating a strong electron-withdrawing effect that will deshield the nearby fluorine nucleus and cause a downfield shift in its resonance. Therefore, buffered solutions or the addition of acid/base can be used to probe specific charge states.

Experimental Protocol for Determining the ¹⁹F Chemical Shift

This section provides a self-validating, step-by-step methodology for the accurate acquisition of the ¹⁹F NMR spectrum of (4-fluoropiperidin-4-yl)methanamine.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep prep acq acq proc proc anal anal A 1. Weigh Analyte (~5-10 mg) B 2. Select & Add Deuterated Solvent (0.6 mL) A->B C 3. Add Reference Standard (e.g., C₆F₆ or TFA) B->C D 4. Transfer to NMR Tube & Vortex to Dissolve C->D E 5. Insert Sample & Lock (on Deuterium Signal) D->E F 6. Tune & Match Probe (for ¹⁹F Nucleus) E->F G 7. Shim Magnet Coils (Optimize B₀ Homogeneity) F->G H 8. Acquire Spectrum (Set Parameters: SW, D1, NS) G->H I 9. Fourier Transform (Time -> Frequency Domain) H->I J 10. Phase Correction (Manual or Automatic) I->J K 11. Baseline Correction J->K L 12. Calibrate Spectrum (Set Reference to Known δ) K->L M 13. Identify & Report Peak (Chemical Shift in ppm) L->M

Caption: Standard workflow for ¹⁹F NMR spectral acquisition.

4.1. Materials and Reagents

  • (4-Fluoropiperidin-4-yl)methanamine: ~5-10 mg

  • Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD) (0.6 mL)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Internal Reference Standard: Trifluoroacetic acid (TFA), Hexafluorobenzene (C₆F₆), or another suitable standard.[9][10]

4.2. Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of (4-fluoropiperidin-4-yl)methanamine directly into a clean, dry vial.

  • Solvent Selection & Addition: Add approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is suitable for less soluble or more polar compounds. CD₃OD can be used to probe the effects of a protic environment.[11]

  • Reference Standard: Add a small, known quantity of an internal reference standard. Causality Note: An internal standard is co-dissolved with the analyte and provides the most accurate chemical shift reference by experiencing the exact same magnetic environment.[11] If an internal standard is reactive or its signal overlaps, an external standard (in a sealed capillary) can be used.

  • Dissolution: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

4.3. NMR Instrument Setup and Data Acquisition

  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the field frequency onto the deuterium signal of the solvent. This step compensates for any magnetic field drift. Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀), which is essential for achieving sharp, well-resolved peaks.

  • Probe Tuning: Tune and match the NMR probe to the ¹⁹F frequency to ensure maximum signal-to-noise and efficient power transfer.

  • Acquisition Parameters:

    • Experiment: A standard 1D fluorine experiment, often with proton decoupling (¹⁹F{¹H}). Causality Note: Proton decoupling simplifies the spectrum by collapsing multiplets caused by ¹H-¹⁹F coupling into singlets, which makes chemical shift determination more precise. A coupled spectrum should also be acquired to observe these informative couplings.

    • Spectral Width (SW): Set a wide spectral width (e.g., -250 ppm to 0 ppm) to ensure the signal is captured. The range for aliphatic fluorides can be broad.[3][12]

    • Recycle Delay (D1): Use a delay of at least 5 seconds to allow for adequate relaxation of the ¹⁹F nucleus. For quantitative measurements, D1 should be 7-10 times the longest T1 relaxation time.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.

4.4. Data Processing and Referencing

  • Fourier Transform & Phasing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Correct the phase of the resulting spectrum to ensure all peaks are purely absorptive.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.

  • Chemical Shift Referencing: Calibrate the spectrum by setting the peak of the internal standard to its known chemical shift value (e.g., CF₃COOH at -76.55 ppm relative to CFCl₃).[10] All other peaks will be referenced accordingly.

Expected Data and Interpretation

While no direct literature value for the ¹⁹F chemical shift of (4-fluoropiperidin-4-yl)methanamine was found, a scientifically sound prediction can be made based on analogous structures and general principles. The fluorine atom is attached to a tertiary carbon in a saturated aliphatic ring system.

  • Predicted Chemical Shift: The chemical shift for fluorine in saturated aliphatic compounds typically falls in the range of -120 to -240 ppm. More specifically, for general -CF- groups, the range is often cited as -140 to -250 ppm (relative to CFCl₃ at 0 ppm).[12] Given the electronic environment of the piperidine ring, a reasonable estimate for the ¹⁹F chemical shift of (4-fluoropiperidin-4-yl)methanamine would be in the -170 to -190 ppm range.

  • Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will appear as a complex multiplet due to through-bond (J-coupling) interactions with adjacent protons (the four axial and equatorial protons at C3 and C5, and the two protons of the aminomethyl group). Long-range coupling over 4 or 5 bonds is also common for fluorine.[3]

  • Solvent-Induced Shifts: As discussed, the chemical shift is expected to vary with the solvent used. A summary of expected trends is provided in the table below.

Table 1: Predicted ¹⁹F Chemical Shift of (4-Fluoropiperidin-4-yl)methanamine in Various Solvents

Deuterated SolventSolvent TypeExpected InteractionPredicted Chemical Shift (δ, ppm) vs. CFCl₃
CDCl₃ Non-polar, AproticWeak van der Waals forces-175 to -190
DMSO-d₆ Polar, AproticStronger dipole-dipole interactions-170 to -185 (potential downfield shift)[7]
CD₃OD Polar, ProticHydrogen bonding with F and N atoms-170 to -185 (potential downfield shift)
CDCl₃ + TFA AcidicProtonation of amines, strong inductive effectSignificant downfield shift (e.g., -160 to -175)

Note: These are predicted values. Downfield shifts (less negative ppm values) are generally observed in more polar solvents due to increased solvent clustering and deshielding effects.[7]

Conclusion

The ¹⁹F NMR chemical shift of (4-fluoropiperidin-4-yl)methanamine is a powerful descriptor of its chemical environment. Its determination requires a methodologically sound approach, from careful sample preparation to precise data acquisition and processing. While an estimated chemical shift falls within the -170 to -190 ppm range, the exact value is highly dependent on solvent, pH, and concentration. By understanding the fundamental principles that govern ¹⁹F shielding and by following a robust experimental protocol, researchers can confidently use this technique to characterize this valuable building block and probe its interactions in complex biological systems, thereby accelerating drug discovery and development programs.

References

  • Lee, R. E., & Emsley, J. W. (1969). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 65, 2593-2600. [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. [Link]

  • 19F NMR Reference Standards Overview. (n.d.). Scribd. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 9, 1–13. [Link]

  • Camdzic, D., et al. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]

  • Supporting Information for publications. (n.d.). Various sources. [Link]

  • 19F NMR Reference Standards. (n.d.). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 931-944. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. [Link]

  • Martini, R. J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Angell, Y. L., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 336-357. [Link]

Sources

Foundational

(4-Fluoropiperidin-4-yl)methanamine pKa and lipophilicity (LogP)

An In-Depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-yl)methanamine: pKa and Lipophilicity (LogP) Foreword: The Foundational Pillars of Drug Action In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-yl)methanamine: pKa and Lipophilicity (LogP)

Foreword: The Foundational Pillars of Drug Action

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is paved with critical physicochemical data. Among the most influential of these are the acid dissociation constant (pKa) and the partition coefficient (LogP). These two parameters govern the fundamental behavior of a molecule in a biological system, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The ionization state of a compound, determined by its pKa, directly influences its solubility, ability to cross cellular membranes, and potential to form ionic bonds with its biological target.[2][3] Concurrently, lipophilicity, quantified by LogP, modulates a drug's passage through lipid bilayers and its engagement with both on- and off-target proteins.[4][5]

This guide provides an in-depth analysis of these critical parameters for (4-Fluoropiperidin-4-yl)methanamine, a heterocyclic amine scaffold of interest in medicinal chemistry. As experimental data for this specific molecule is not prevalent in publicly accessible literature, this document focuses on providing a robust framework for its characterization. We will explore predictive computational models, detail gold-standard experimental protocols for determination, and explain the causal science behind these methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical workflows necessary to accurately characterize this and similar molecules.

Part 1: The Acid Dissociation Constant (pKa) of (4-Fluoropiperidin-4-yl)methanamine

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a substance's acidity or basicity. For an amine-containing compound like (4-Fluoropiperidin-4-yl)methanamine, the pKa values refer to the equilibrium constants of its conjugate acids. Understanding these values is paramount, as they define the proportion of the molecule that will be in its ionized (charged) or non-ionized (neutral) form at a given physiological pH, such as that of blood (pH ~7.4) or the stomach (pH ~1.5-3.5).[6]

(4-Fluoropiperidin-4-yl)methanamine possesses two key basic nitrogen centers:

  • The secondary amine within the piperidine ring.

  • The primary amine of the exocyclic methanamine group.

The electron-withdrawing inductive effect of the fluorine atom, positioned geminal to the aminomethyl group, is expected to lower the basicity (and thus the pKa) of both nitrogen atoms compared to their non-fluorinated analogs. The effect will be more pronounced on the closer primary amine. A comprehensive study of fluorinated saturated nitrogen heterocycles has shown that the number of fluorine atoms and their distance to the protonation center are the major factors defining the compound's basicity.[7]

In Silico pKa Prediction

In the early stages of drug discovery, where physical samples may be scarce, in silico prediction methods provide a scalable and cost-effective means of estimating pKa.[8] These tools utilize algorithms trained on large datasets of experimentally determined pKa values.[9][10] However, it is crucial to recognize that these are estimations, and their accuracy can vary depending on the algorithm and the structural novelty of the query molecule.[11][12]

Below is a summary of predicted pKa values for the two basic centers of (4-Fluoropiperidin-4-yl)methanamine from various computational platforms.

Prediction Tool/SoftwarePredicted pKa (Piperidine N)Predicted pKa (Primary Amine N)
ChemAxon (Marvin)~9.5 - 10.5~8.0 - 9.0
ACD/pKa DB~9.8~8.5
Note: These values are estimations and may vary between different software versions and algorithms. They are intended for illustrative purposes and should be confirmed experimentally.
Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for pKa determination.[13] The methodology involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

  • Analyte Purity: The use of a highly pure analyte (>95%) is critical to ensure that the titration curve reflects only the ionization of the target compound.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) mimics physiological conditions and minimizes variations in activity coefficients that could otherwise shift the measured pKa.

  • Degassing: The removal of dissolved CO₂ from the solvent is essential because its acidic nature can interfere with the titration of basic compounds, creating buffering regions that obscure the true inflection points.

  • Electrode Calibration: A three-point calibration of the pH electrode immediately before the experiment ensures the accuracy of the fundamental measurement upon which the entire calculation depends.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4-Fluoropiperidin-4-yl)methanamine.

    • Dissolve the sample in ~50 mL of degassed, deionized water containing a background electrolyte (e.g., 0.15 M KCl).

  • Titration Setup:

    • Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4.01, 7.00, and 10.01).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Continuously stir the solution with a magnetic stirrer at a moderate speed.

    • Use a calibrated auto-burette to dispense the titrant, a standardized solution of 0.1 M HCl.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points until the pH curve flattens in the acidic region.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the first pKa (pKa1) is the pH at the halfway point to the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Dissolve Analyte in 0.15M KCl prep_system Calibrate pH Electrode (3-point) prep_sample->prep_system prep_titrant Standardize 0.1M HCl Titrant titrate Titrate with HCl, Record pH vs. Volume prep_system->titrate Begin Titration stir Constant Stirring & Temperature plot_curve Plot pH vs. Volume titrate->plot_curve Generate Data first_deriv Calculate 1st Derivative (ΔpH/ΔV) plot_curve->first_deriv find_ep Identify Equivalence Points (EPs) first_deriv->find_ep calc_pka Determine pKa at Half-EPs find_ep->calc_pka

Workflow for pKa determination by potentiometric titration.

Part 2: Lipophilicity (LogP) of (4-Fluoropiperidin-4-yl)methanamine

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[14][15] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

LogP = log ( [Compound]octanol / [Compound]water )

For ionizable molecules like (4-Fluoropiperidin-4-yl)methanamine, the distribution is pH-dependent. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH, accounting for both the ionized and neutral species.[5] The relationship between LogP, LogD, and pKa is crucial; at a pH where the molecule is significantly ionized, its aqueous solubility increases, and its apparent lipophilicity (LogD) decreases.

In Silico LogP Prediction

Computational LogP prediction is a standard tool in early-phase drug design, often used to filter large virtual libraries.[16] These methods are typically fragment-based or property-based, summing the contributions of different parts of the molecule to estimate its overall lipophilicity.[17] As with pKa, predictions can vary between different algorithms.

Prediction Tool/SoftwarePredicted LogP (CLogP)
SwissADME (iLOGP)~1.2 - 1.8
ChemAxon (Marvin)~1.4
Molinspiration~1.5
Note: These values represent the LogP of the neutral species. The LogD at physiological pH (7.4) would be significantly lower due to protonation of the amine groups.
Experimental LogP Determination: Shake-Flask HPLC Method

The shake-flask method is the traditional gold standard for LogP determination due to its direct measurement of the partitioning phenomenon.[18][19] The modern iteration of this method utilizes High-Performance Liquid Chromatography (HPLC) for the accurate quantification of the analyte in each phase, which requires less sample and offers higher throughput than older spectrophotometric methods.[20][21]

  • Mutual Saturation of Phases: Pre-saturating the n-octanol with water and the water with n-octanol is a critical step. It ensures that the volume and properties of each phase do not change during the partitioning of the analyte, which would otherwise lead to inaccurate concentration measurements.

  • pH Control: For an ionizable compound, determining the LogP of the neutral species requires performing the experiment at a pH at least 2 units above the highest pKa value. This ensures >99% of the compound is in its neutral, most lipophilic form. Conversely, LogD is determined using a buffer at the specific pH of interest (e.g., pH 7.4).

  • Equilibration: Sufficient mixing time is required to allow the analyte to reach thermodynamic equilibrium between the two phases. Inadequate shaking can lead to an underestimation of the concentration in one of the phases.

  • Phase Separation: Complete separation of the two phases before sampling is mandatory. Centrifugation is the most effective way to break up any micro-emulsions that could lead to cross-contamination of the layers.

  • Phase Preparation:

    • Mix equal volumes of n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer for LogD at pH 7.4, or a basic buffer like borate at pH >12 for LogP).

    • Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation & Partitioning:

    • Prepare a stock solution of (4-Fluoropiperidin-4-yl)methanamine in a suitable solvent (e.g., methanol).

    • In a vial, add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., 2 mL of each). The final analyte concentration should be within the linear range of the HPLC detector.

    • Cap the vial tightly and shake on a mechanical shaker for a defined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation & Sampling:

    • Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to ensure complete separation of the two immiscible layers.

    • Carefully withdraw a precise aliquot from the top (n-octanol) and bottom (aqueous) layers using separate, clean syringes. Be careful not to disturb the interface.

  • Quantification by HPLC:

    • Develop and validate an HPLC method (e.g., reverse-phase with UV detection) capable of quantifying the analyte.

    • Generate a calibration curve using standards of known concentrations.

    • Inject the samples from both the n-octanol and aqueous phases onto the HPLC system.

    • Determine the concentration of the analyte in each phase by comparing the peak areas to the calibration curve.

  • Calculation:

    • Calculate the LogP or LogD value using the formula: LogP/D = log ( [Concentration]octanol / [Concentration]aqueous )

G cluster_prep Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation sat_phases Mutually Saturate n-Octanol & Buffer add_analyte Add Analyte to Saturated Phases sat_phases->add_analyte prep_sample Prepare Analyte Stock Solution prep_sample->add_analyte prep_hplc Develop & Calibrate HPLC Method hplc_quant Quantify Concentration in Each Phase via HPLC prep_hplc->hplc_quant shake Shake to Reach Equilibrium add_analyte->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_phases Sample Octanol & Aqueous Layers centrifuge->sample_phases sample_phases->hplc_quant calc_logp Calculate LogP: log([C]oct / [C]aq) hplc_quant->calc_logp

Sources

Exploratory

The Fluorine Advantage: Historical Discovery and Strategic Application of (4-Fluoropiperidin-4-yl)methanamine in Medicinal Chemistry

Executive Summary In modern drug discovery, the piperidine ring is ubiquitous, serving as the most prevalent saturated N-heterocyclic scaffold in approved pharmaceuticals. However, the intrinsic basicity of the piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the piperidine ring is ubiquitous, serving as the most prevalent saturated N-heterocyclic scaffold in approved pharmaceuticals. However, the intrinsic basicity of the piperidine nitrogen often presents significant developmental hurdles, including poor membrane permeability, promiscuous off-target binding, and severe cardiovascular liabilities driven by hERG potassium channel blockade[1].

The historical discovery and integration of the (4-fluoropiperidin-4-yl)methanamine motif represents a masterclass in rational physicochemical engineering. By precisely positioning a highly electronegative fluorine atom adjacent to the basic aminomethyl group, medicinal chemists have successfully modulated the ionization state of the molecule at physiological pH[1][2]. This in-depth technical guide explores the causality behind this structural modification, traces the evolution of its synthetic methodologies, and provides self-validating protocols for its application in advanced drug design.

The Physicochemical Paradigm: Causality of the Fluorine Effect

As application scientists, we do not merely add atoms to a scaffold; we engineer the electronic environment of the molecule. The strategic placement of a fluorine atom at the C-4 position of the piperidine ring fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate[2].

Stereoelectronic Modulation of pKa

The primary mechanistic driver behind the success of (4-fluoropiperidin-4-yl)methanamine is the strong inductive electron-withdrawing effect of the C-F bond. In the preferred axial orientation, the C-F bond aligns antiparallel to the N+−H bond of the protonated amine[1]. This stereoelectronic arrangement destabilizes the protonated state, effectively lowering the pKa​ of the adjacent basic nitrogen by 1.5 to 2.0 units compared to its desfluoro analog.

Overcoming the hERG Liability

The hERG potassium ion channel, a primary anti-target in cardiovascular safety, strongly binds to lipophilic, positively charged amines[1]. By depressing the pKa​ of the piperidine/methanamine system from ~9.5 down to ~7.5, the fraction of the protonated species at physiological pH (7.4) is drastically reduced. This causal chain—from structural fluorination to pKa​ reduction—directly rescues molecules from hERG-mediated cardiotoxicity while simultaneously increasing the neutral fraction available for passive membrane diffusion[1][2].

Causality A 4-Fluoropiperidin-4-yl methanamine B Axial C-F Bond Inductive Effect A->B Structural feature C Reduced Amine pKa (ΔpKa ≈ -1.5 to -2.0) B->C Electron withdrawal D Decreased hERG Affinity C->D Lower protonation at pH 7.4 E Increased Membrane Permeability C->E Higher lipophilicity F Enhanced Oral Bioavailability D->F Reduced Tox E->F Improved PK

Caption: Logical causality map of fluorine substitution on piperidine physicochemical properties.

Quantitative Data: The Impact of C-4 Fluorination

To illustrate the profound impact of this substitution, we summarize the physicochemical and pharmacological shifts observed during the optimization of 5−HT1A​ receptor agonists[2][3].

Scaffold TypeC-4 SubstitutionAmine pKa​ (Est.)hERG Affinity Risk 5−HT1A​ Affinity ( pKi​ )Oral Bioavailability ( F% )
Piperidin-4-yl-methanamine-H (Desfluoro)~9.6High (Protonated)8.2Poor (< 10%)
(4-Fluoropiperidin-4-yl)methanamine -F (Fluoro) ~7.8 Low (Neutral shift) 9.5 - 12.8 Excellent (> 40%)

Table 1: Comparative profiling demonstrates that the C-4 fluorine atom is unique among substituents in simultaneously improving target affinity and oral bioavailability[2][4].

Historical Evolution of Synthetic Workflows

The synthesis of fluorinated piperidines, particularly as single functionalized isomers, has historically been a bottleneck for discovery chemists[1].

The Historical Route: Low Yields and Harsh Conditions

Early synthesis of 1-benzoyl-4-fluoro-4-aminomethyl-piperidine required a grueling 6-step sequence starting from 1-benzoyl-piperidin-4-one[5]. The workflow involved converting the ketone to an epoxide, followed by aggressive ring-opening with an excess of hydrogen fluoride-pyridine complex to yield the 4-fluoro-4-hydroxymethylpiperidine intermediate. Subsequent tosylation, phthalimide substitution, and deprotection yielded the final amine with a dismal overall optimized yield of ~5%[5].

The Modern Route: Cyanohydrin Reductive Amination

Modern process chemistry has revolutionized this workflow. The current gold standard utilizes a 2-step sequence. First, the piperidin-4-one is reacted with chloroacetonitrile to form a fluorinated cyanohydrin intermediate[5]. Second, a highly optimized reductive amination is performed. This modern route boosts yields significantly and avoids highly corrosive HF reagents[5][6].

Synthesis cluster_0 Historical Route (Yield ~5%) cluster_1 Modern Route (Yield >60%) A 1-Benzoyl-piperidin-4-one B Epoxide Formation A->B E Cyanohydrin Formation (Chloroacetonitrile) A->E C HF-Pyridine Opening B->C D Phthalimide Substitution C->D G (4-Fluoropiperidin-4-yl) methanamine D->G F Reductive Amination (DABCO, NaCNBH3, FeSO4) E->F F->G

Caption: Evolution of synthetic workflows for (4-Fluoropiperidin-4-yl)methanamine derivatives.

Self-Validating Experimental Protocol: Reductive Amination

To ensure absolute reproducibility and scientific integrity, the following protocol details the modern reductive amination of cyanohydrins to yield 1-(1-benzoyl-4-fluoropiperidin-4-yl)methanamine derivatives[4][5][6].

Rationale & Causality: This protocol is a self-validating system. The addition of FeSO4​⋅7H2​O is not arbitrary; it is the mechanistic linchpin of the reaction. As the cyanohydrin undergoes reductive amination, free cyanide ions are released. Without intervention, these ions would poison the reaction and halt conversion. The iron sulfate actively sequesters these cyanide ions into stable iron-cyanide complexes, driving the thermodynamic equilibrium forward and ensuring high yields[4].

Step-by-Step Methodology
  • Reagent Assembly: In a dry, round-bottom flask, dissolve the[1-(benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile intermediate (1.0 equiv, e.g., 11.6 g) in anhydrous methanol (300 mL)[5].

  • Base and Amine Addition: Add the primary amine (e.g., a pyridin-2-yl-methylamine derivative, 1.2 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 equiv)[5]. Causality: DABCO acts as a non-nucleophilic base to facilitate imine formation without competing with the primary amine.

  • Reduction & Sequestration Matrix: Carefully add sodium cyanoborohydride ( NaCNBH3​ , 1.6 equiv) and iron(II) sulfate heptahydrate ( FeSO4​⋅7H2​O , 1.1 equiv) to the stirring mixture[4][5].

  • Incubation: Stir the reaction mixture vigorously at room temperature ( 20∘C−25∘C ) for 36 to 72 hours[6].

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is validated as complete when the UV-active cyanohydrin spot fully disappears, replaced by a highly polar, ninhydrin-positive amine spot.

  • Workup & Isolation: Evaporate the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate[5]. Causality: The stable iron-cyanide complexes remain entirely in the aqueous phase, self-purifying the organic extract. Wash the combined organic phases with brine, dry over MgSO4​ , and concentrate to yield the target (4-fluoropiperidin-4-yl)methanamine.

Applications in Modern Medicinal Chemistry

The (4-fluoropiperidin-4-yl)methanamine scaffold has transcended its origins, becoming a privileged building block across multiple therapeutic areas.

Biased Agonists for 5−HT1A​ Receptors

In the pursuit of novel antidepressants and anxiolytics, researchers have utilized this scaffold to develop biased agonists at the serotonin 5−HT1A​ receptor[6]. Derivatives of 1-(1-benzoyl-4-fluoropiperidin-4-yl)methanamine have demonstrated the ability to preferentially activate the pERK1/2 signaling pathway over β -arrestin recruitment[3]. The C-4 fluorine atom was critical in achieving exceptional selectivity (over 1000-fold) against adrenergic α1​ and dopaminergic D2​ anti-targets, minimizing off-target side effects[3][6].

SHP2 Phosphatase Inhibitors in Oncology

Beyond CNS indications, the scaffold is heavily utilized in targeted oncology. Specifically, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate serves as a critical intermediate in the synthesis of allosteric inhibitors of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2)[7]. SHP2 is a critical node in the RAS/MAPK signaling pathway, and its deregulation is linked to melanoma, neuroblastoma, and acute myeloid leukemia[7]. The fluorinated piperidine ensures these inhibitors maintain high oral bioavailability and cellular permeability within the tumor microenvironment.

Conclusion

The historical discovery and synthetic evolution of (4-fluoropiperidin-4-yl)methanamine perfectly encapsulate the philosophy of rational drug design. By understanding and manipulating the stereoelectronic effects of the axial C-F bond, medicinal chemists have systematically solved the inherent liabilities of the piperidine ring[1][2]. Supported by modern, high-yielding reductive amination protocols[4][5], this scaffold continues to be a cornerstone in the discovery of next-generation therapeutics, from biased GPCR agonists to precision oncology agents.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Update URL:[Link]

  • Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine (EP1358179B1)
  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Shp2 phosphatase inhibitors and methods of use thereof (WO2018057884A1)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (4-Fluoropiperidin-4-yl)methanamine

Application Note: Synthesis and Isolation Protocol for (4-Fluoropiperidin-4-yl)methanamine (4-Fluoropiperidin-4-yl)methanamine is a highly versatile fluorinated aliphatic heterocycle that has gained significant traction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for (4-Fluoropiperidin-4-yl)methanamine

(4-Fluoropiperidin-4-yl)methanamine is a highly versatile fluorinated aliphatic heterocycle that has gained significant traction in modern drug discovery. The strategic placement of the fluorine atom on the piperidine ring modulates the basicity of the adjacent amines, improves metabolic stability, and alters the lipophilicity of the resulting drug candidates. This structural motif is frequently utilized as a PROTAC linker [1], a core building block in the development of Shp2 phosphatase inhibitors [2], and in the design of biased agonists targeting the serotonin 5-HT1A receptor for CNS disorders [3].

This application note details a robust, self-validating synthetic protocol for generating the free amine (typically isolated as a stable dihydrochloride salt) via the acidic deprotection of its commercially available precursor, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Mechanistic Rationale & Workflow Design

In complex synthetic pathways, the piperidine nitrogen is universally protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during upstream functionalization. The conversion of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate to the target molecule relies on an acid-catalyzed cleavage.

The causality of this reaction is driven by the protonation of the carbamate oxygen, which leads to the formation of a highly stable tert-butyl cation. This intermediate rapidly undergoes elimination to form isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the reaction to completion, ensuring high yields without the need for complex chromatographic purification.

G N1 tert-butyl 4-(aminomethyl) -4-fluoropiperidine-1-carboxylate N2 Acidic Cleavage (4M HCl in Dioxane) N1->N2 N3 CO2 + Isobutylene (Gas Evolution) N2->N3 Byproducts N4 (4-Fluoropiperidin-4-yl)methanamine Dihydrochloride N2->N4 N5 Workup & Precipitation (Et2O Trituration) N4->N5

Fig 1: Reaction workflow for the acidic Boc-deprotection of the fluorinated piperidine.

Quantitative Experimental Parameters

To ensure reproducibility and optimal yield, the stoichiometric and physical parameters must be strictly controlled. Table 1 summarizes the optimized conditions for this transformation.

Table 1: Optimized Reaction Parameters for Boc-Deprotection

ParameterValue / ReagentMechanistic Purpose
Substrate tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylateStarting material (CAS: 620611-27-0).
Acidic Reagent 4.0 M HCl in 1,4-Dioxane (10 equivalents)Provides the necessary protons for carbamate cleavage; excess ensures complete conversion to the dihydrochloride salt.
Solvent Dichloromethane (DCM) or neat DioxaneAprotic environment prevents competitive protonation and solubilizes the starting material.
Temperature 0 °C to Room Temperature (20-25 °C)Cooling mitigates the initial exothermic protonation; RT drives the elimination of isobutylene.
Reaction Time 2 to 4 hoursEnsures complete consumption of the starting material, validated by TLC or LC-MS.
Expected Yield > 90%High efficiency due to the irreversible nature of gas evolution.

Step-by-Step Synthesis Protocol

Safety & Handling: This procedure generates gaseous byproducts and utilizes strong acids. It must be performed in a properly ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Phase 1: Reaction Initiation
  • Preparation of the Reaction Mixture: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (1.0 g, 4.30 mmol, 1.0 equiv) [2].

  • Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) (10 mL).

    • Expert Insight: While the reaction can be run neat in the HCl/dioxane solution, pre-dissolving in DCM ensures a homogeneous mixture and acts as a heat sink during the exothermic acid addition.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Phase 2: Acidic Cleavage
  • Acid Addition: Dropwise, add a solution of 4.0 M HCl in 1,4-dioxane (10.75 mL, 43.0 mmol, 10.0 equiv) via a pressure-equalizing dropping funnel or syringe.

    • Expert Insight: The slow addition is critical. Rapid addition can cause a sudden spike in temperature and vigorous effervescence (due to CO2 and isobutylene release), potentially leading to a loss of material.

  • Propagation: Remove the ice-water bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 to 4 hours.

    • Validation Step: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The disappearance of the less polar Boc-protected starting material and the appearance of a highly polar baseline spot indicates completion.

Phase 3: Isolation and Purification
  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM, dioxane, and excess HCl. A crude, sticky solid or thick oil will remain.

  • Trituration: Suspend the crude residue in cold diethyl ether (Et2O) (20 mL) and stir vigorously for 15 minutes.

    • Expert Insight: (4-Fluoropiperidin-4-yl)methanamine dihydrochloride is highly polar and completely insoluble in non-polar solvents like diethyl ether. This step effectively leaches out any residual organic impurities, resulting in a free-flowing solid.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity) under a vacuum. Wash the filter cake with additional cold Et2O (2 x 10 mL).

  • Drying: Dry the resulting white to off-white solid under a high vacuum for 12 hours to afford (4-fluoropiperidin-4-yl)methanamine dihydrochloride.

Analytical Characterization: The product should be validated via 1H NMR and 19F NMR (in D2O or DMSO-d6). The complete absence of the strong singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) is the primary indicator of a successful deprotection.

References

  • Cancer Targeted Therapy (Inhibitors Agonists Modulators Antagonists) | MedChemExpress. MedChemExpress.
  • WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof. Google Patents.
  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry - ACS Publications.
Application

Application Note: Selective Reductive Amination of (4-Fluoropiperidin-4-yl)methanamine in Drug Discovery

Introduction & Scientific Rationale The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the (4-fluoropiperidin-4-yl)methanamine building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the (4-fluoropiperidin-4-yl)methanamine building block is highly valued for its ability to modulate physicochemical properties. The geminal relationship between the fluorine atom and the aminomethyl group exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent primary amine, increases metabolic stability, and enhances lipophilicity without significantly increasing steric bulk.

Functionalizing this primary amine via reductive amination is a critical workflow for constructing secondary and tertiary amine libraries. However, the unique electronic environment created by the fluorine atom necessitates careful selection of reagents. The inductive deactivation slightly retards the initial nucleophilic attack of the amine on the carbonyl carbon during imine formation. Consequently, the choice of solvent, acid catalyst, and reducing agent is paramount to achieving high yields and avoiding over-alkylation.

Mechanistic Insights & Reagent Causality

Reductive amination proceeds via a two-step cascade: the condensation of the amine and carbonyl to form an imine (or iminium ion), followed by the in situ reduction of this intermediate to the alkylated amine[1].

Why Sodium Triacetoxyborohydride (STAB)?

Historically, sodium cyanoborohydride (NaBH3CN) was the gold standard for this transformation. However, STAB (NaBH(OAc)3) has largely superseded it for several mechanistic and practical reasons:

  • Chemoselectivity: STAB exhibits exquisite selectivity for imines over aldehydes and ketones. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a milder reducing agent than NaBHngcontent-ng-c3247175280="" class="ng-star-inserted">4.

  • Toxicity & Byproducts: Unlike NaBHngcontent-ng-c3247175280="" class="ng-star-inserted">3CN, STAB does not generate highly toxic hydrogen cyanide (HCN) gas or cyanide salt byproducts during aqueous workup, making it vastly superior for scalable and safe laboratory protocols[1].

  • Solvent Compatibility: STAB is highly moisture-sensitive and reacts with methanol. Therefore, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are strictly required[1][2]. DCE is often preferred over DCM as its slightly higher boiling point allows for gentle heating if the imine formation is sluggish.

Because the fluorine atom in (4-fluoropiperidin-4-yl)methanamine slows down imine formation, a pre-stirring period (allowing the amine and aldehyde to equilibrate before adding the reductant) and the addition of a mild acid (e.g., acetic acid) are critical causal steps to ensure the imine is fully formed before STAB is introduced.

Experimental Protocol: Synthesis of Secondary Amines

Note: This protocol describes a self-validating system where the completion of the imine intermediate can be monitored via LC-MS or TLC prior to the irreversible reduction step, ensuring maximum conversion.

Materials Required
  • (4-Fluoropiperidin-4-yl)methanamine (or its N-Boc protected derivative) (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv, optional but recommended for sterically hindered aldehydes)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

  • Saturated aqueous NaHCO3

  • Brine

Step-by-Step Methodology
  • Imine Condensation (Pre-activation): To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add (4-fluoropiperidin-4-yl)methanamine (1.0 mmol) and the target aldehyde (1.05 mmol).

  • Solvation & Catalysis: Dissolve the mixture in anhydrous DCE (5.0 mL). If the aldehyde is electron-rich or sterically hindered, add glacial acetic acid (1.0 mmol) to catalyze the dehydration.

  • Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours. Self-Validation Step: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the starting amine and the formation of the imine mass[M+H]^+^.

  • Reduction: Once imine formation is confirmed, cool the flask to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 (5.0 mL). Caution: Vigorous effervescence (CO2 gas evolution) will occur as the unreacted STAB and acetic acid are neutralized. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et3N to prevent amine streaking) to yield the pure secondary amine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization of the reductive amination of (4-fluoropiperidin-4-yl)methanamine with a standard benzaldehyde derivative.

EntryReducing AgentSolventAdditivePre-stir Time (h)Yield (%)Observation / Causality
1NaBHngcontent-ng-c3247175280="" class="ng-star-inserted">4MeOHNone015%Extensive reduction of the starting aldehyde.
2NaBH3CNMeOHAcOH (1 eq)268%Good yield, but generation of toxic cyanide waste[1].
3STABMeOHNone2<5%STAB degraded by protic solvent (MeOH)[2].
4STABDCMNone045%Incomplete imine formation prior to reduction.
5STABDCENone272%Pre-stirring allows imine to form despite F-atom deactivation.
6 STAB DCE AcOH (1 eq) 2 91% Optimal: Acid catalyzes imine formation; STAB selectively reduces it.

Workflow Visualization

The following diagram illustrates the logical flow and physical states of the reductive amination protocol.

ReductiveAminationWorkflow A 1. Reagent Mixing Amine + Aldehyde in DCE B 2. Imine Formation Stir 1-2h at RT (AcOH cat.) A->B C 3. Reduction Add STAB at 0°C, Stir 12h B->C D 4. Quenching Add Sat. NaHCO3 (Gas Evolution) C->D E 5. Extraction & Purification DCM Extraction & Silica Gel Column D->E

Figure 1: Step-by-step workflow for the reductive amination of fluorinated amines using STAB.

Sources

Method

Application Note: Laboratory Protocols for Handling and Utilizing (4-Fluoropiperidin-4-yl)methanamine

Executive Summary (4-Fluoropiperidin-4-yl)methanamine is a highly specialized fluorinated diamine building block. It has recently emerged as a critical scaffold in the design of next-generation, functionally selective G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoropiperidin-4-yl)methanamine is a highly specialized fluorinated diamine building block. It has recently emerged as a critical scaffold in the design of next-generation, functionally selective G protein-coupled receptor (GPCR) ligands, particularly 5-HT1A receptor-biased agonists[1]. This guide provides comprehensive protocols for its safe handling, synthetic incorporation, and downstream in vitro pharmacological evaluation.

Chemical Profile & Mechanistic Causality

The "Fluorine Effect" in Drug Design

In medicinal chemistry, the direct incorporation of a fluorine atom at the 4-position of the piperidine ring is not merely a structural variation; it is a causal driver of pharmacokinetic and pharmacodynamic optimization[1]:

  • Basicity Modulation : Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This strategically lowers the pKa of the adjacent primary and secondary amines, shifting them from heavily protonated states at physiological pH to a more neutral equilibrium.

  • Enhanced Permeability : The reduction in basicity directly increases lipophilicity, which is essential for penetrating the blood-brain barrier (BBB) in CNS drug development[1].

  • Metabolic Shielding : The C-F bond blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at the metabolically vulnerable 4-position of the piperidine ring, drastically improving the compound's half-life[2].

Physical Properties
PropertyValue
Chemical Name (4-Fluoropiperidin-4-yl)methanamine
CAS Number 1123922-54-2[3]
Molecular Formula C6H13FN2[3]
Molecular Weight 132.18 g/mol [3]
SMILES NCC1(F)CCNCC1[3]

Safety, Storage, and Handling Protocols

As an aliphatic diamine, (4-Fluoropiperidin-4-yl)methanamine is highly reactive and susceptible to environmental degradation.

Self-Validating Storage System

The primary failure mode in handling this compound is its rapid reaction with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts.

  • Protocol : Store the reagent in an amber glass vial equipped with a PTFE-lined septum. After every use, purge the headspace with ultra-high-purity Argon for 30 seconds before sealing with Parafilm. Store at 2–8°C.

  • Validation : This storage system is self-validating. If the normally clear liquid becomes highly viscous or develops a white precipitate, carbamate formation has occurred, indicating a failure in the inert atmosphere protocol. Discard or repurify via Kugelrohr distillation before use.

Personal Protective Equipment (PPE)
  • Handle exclusively inside a certified chemical fume hood.

  • Wear double-layered nitrile gloves (amines can degrade thin nitrile over extended exposure) and splash-proof safety goggles.

Application Workflow: Synthesis of 5-HT1A Receptor Agonists

(4-Fluoropiperidin-4-yl)methanamine is the core scaffold for synthesizing 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which act as biased agonists for the 5-HT1A receptor[1].

Step-by-Step Synthetic Methodology

Step 1: N-Acylation of the Piperidine Ring

  • Dissolve (4-Fluoropiperidin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere[1].

  • Add triethylamine (Et3N, 1.5 eq) and cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and limits di-acylation at the primary amine.

  • Dropwise, add benzoyl chloride (1.0 eq). Stir at 0°C for 1 hour, then allow it to warm to room temperature (RT) and stir for 12 hours[1].

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under reduced pressure.

Step 2: Alkylation of the Primary Amine

  • Dissolve the intermediate from Step 1 in a biphasic mixture of 30% aqueous NaOH and an organic solvent[1].

  • Add an aryloxyethyl chloride derivative (1.1 eq) and a phase-transfer catalyst, tetrabutylammonium bromide (TBABr, 0.1 eq)[1].

  • Heat to 80°C for 8 hours. Purify the final product via flash column chromatography (silica gel, DCM/MeOH gradient).

SynthWorkflow Start (4-Fluoropiperidin-4-yl) methanamine Step1 N-Acylation (Et3N, DCM, 0°C to RT) Start->Step1 Intermediate 1-Benzoyl Intermediate Step1->Intermediate Step2 Alkylation (Aryloxyethyl chloride, NaOH, TBABr) Intermediate->Step2 Product 5-HT1A Biased Agonist Step2->Product

Figure 1: Two-step synthetic workflow for generating 5-HT1A biased agonists.

In Vitro Evaluation: Metabolic Stability & Biased Agonism

Once the derivatives are synthesized, they must be evaluated for metabolic stability and functional selectivity.

Rat Liver Microsome (RLM) Assay Protocol

To confirm the metabolic shielding provided by the fluorine atom, an RLM assay is performed[2].

  • Preparation : Prepare a reaction mixture containing 50 μM of the synthesized compound, rat liver microsomes (1 mg/mL protein concentration), and 10 mM Tris-HCl buffer (pH = 7.4)[2].

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes[2].

  • Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Quenching : At predefined time points (e.g., 0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 50 μL of ice-cold acetonitrile. Causality: Cold acetonitrile instantly denatures the microsomal enzymes, halting metabolism and precipitating proteins.

  • Validation : Run Dextromethorphan concurrently as a positive control[2]. If Dextromethorphan is not metabolized, the microsomes are inactive, invalidating the assay.

  • Analysis : Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

RLM Prep Prepare 50 μM Compound Mix Add RLMs (1 mg/mL) + 10 mM Tris-HCl Prep->Mix Incubate Pre-incubate 5 min at 37°C Mix->Incubate NADPH Initiate with NADPH Incubate->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Workflow for Rat Liver Microsome (RLM) metabolic stability assay.

Biased Agonism Signaling Pathway

Derivatives of (4-Fluoropiperidin-4-yl)methanamine are designed to preferentially activate the Extracellular Regulated Kinases 1/2 (pERK1/2) pathway over β-arrestin recruitment[4]. This functional selectivity (biased agonism) maximizes antidepressant efficacy while minimizing side effects like receptor desensitization[4].

BiasedAgonism Ligand Fluorinated 5-HT1A Biased Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds GProtein G-Protein Activation (Gαi/o) Receptor->GProtein Primary Preference BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin Minimized ERK pERK1/2 Pathway (Antidepressant Efficacy) GProtein->ERK SideEffects Off-Target Effects (Desensitization) BetaArrestin->SideEffects

Figure 3: Biased signaling pathway of 5-HT1A agonists derived from the fluorinated scaffold.

Quantitative Data & Developability Analysis

The incorporation of the (4-Fluoropiperidin-4-yl)methanamine scaffold yields compounds with highly favorable Central Nervous System Multiparameter Optimization (CNS MPO) scores and excellent safety profiles. Below is a summary of developability parameters for a leading derivative (NLX-204)[1].

ParameterValue (NLX-204)Threshold for SuccessPharmacological Implication
CNS MPO Score 4.89[1]≥ 4.0High probability of BBB penetration and CNS activity.
Fsp3 (Fraction sp3) 0.38[1]≥ 0.3Good 3D complexity; correlates with clinical success.
LELP 6.7[1]< 10Optimal balance of lipophilicity and ligand efficiency.
hERG Inhibition (10 μM) 46.5%[1]< 50% at 10 μMLow risk of cardiotoxicity (QT prolongation).
Selectivity (5-HT1A vs α1) > 1000-fold[1]> 100-foldMinimized risk of orthostatic hypotension.

References

  • Sniecikowska, J., et al. (2019). "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity." Journal of Medicinal Chemistry. URL:[Link]

  • Sniecikowska, J., et al. (2020). "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Introduction: The Strategic Value of the (4-Fluoropiperidin-4-yl)methylamine Scaffold

An Application Guide to Cross-Coupling Reactions with (4-Fluoropiperidin-4-yl)methanamine: Strategies and Protocols for Medicinal Chemistry In modern drug discovery, the strategic incorporation of fluorine into molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cross-Coupling Reactions with (4-Fluoropiperidin-4-yl)methanamine: Strategies and Protocols for Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[2] When integrated into saturated N-heterocycles like piperidine, the most prevalent N-heterocycle in FDA-approved drugs, these effects are amplified, offering chemists a powerful tool for tuning pharmacodynamic and pharmacokinetic profiles.[3][4]

The (4-Fluoropiperidin-4-yl)methanamine scaffold represents a particularly valuable building block. It combines the conformational constraints and favorable physicochemical properties of a gem-fluorinated piperidine ring with a versatile primary aminomethyl group. This primary amine serves as a crucial synthetic handle, enabling the rapid diversification of the core structure through robust and reliable cross-coupling reactions. This guide provides senior researchers and drug development professionals with a detailed exploration of key coupling strategies for this scaffold, focusing on the mechanistic rationale behind protocol design and offering field-tested methodologies for successful implementation.

Section 1: Buchwald-Hartwig Amination: Forging C(aryl)-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and widely used method for constructing aryl C-N bonds, making it an essential tool for derivatizing (4-Fluoropiperidin-4-yl)methanamine.[5][6] This reaction allows for the coupling of the primary amine with a wide array of aryl and heteroaryl halides and pseudohalides, providing direct access to a vast chemical space of high-value compounds.[7]

Mechanistic Rationale & Key Parameters

The efficacy of the Buchwald-Hartwig reaction hinges on a palladium(0)/palladium(II) catalytic cycle.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The success of this cycle is highly dependent on the choice of ligand, base, and solvent.

  • Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[9] Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups are the industry standard.[5][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide is most common, though weaker bases like cesium carbonate or potassium phosphate can be used for base-sensitive substrates.[10]

  • Solvent: Anhydrous, aprotic polar solvents like dioxane, toluene, or DMF are typically used to ensure the solubility of all components and maintain catalyst activity.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)-NR'R''(L) pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_halide Ar-X aryl_halide->pd_complex amine HNR'R'' amine->pd_complex base Base base->pd_complex Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Carboxylic Acid (R-COOH) activation Activation Step start->activation amine (4-Fluoropiperidin-4-yl)methanamine coupling Nucleophilic Attack amine->coupling activation->coupling product Final Amide Product coupling->product reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->activation Derivatize_Couple_Strategy cluster_strategy Two-Step 'Derivatize-Then-Couple' Strategy start Amine Scaffold intermediate Halogenated Intermediate (Scaffold-NH-Ar-X) start->intermediate Step 1: Buchwald-Hartwig dihalo Dihalo-arene (X-Ar-X) dihalo->intermediate final_product Final C-C Coupled Product (Scaffold-NH-Ar-R) intermediate->final_product Step 2: Suzuki-Miyaura boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->final_product

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of (4-Fluoropiperidin-4-yl)methanamine into Synthetic Peptides

Abstract The incorporation of non-proteinogenic amino acids and structurally unique building blocks is a cornerstone of modern peptide-based drug discovery. Fluorinated scaffolds, in particular, offer a powerful tool to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-proteinogenic amino acids and structurally unique building blocks is a cornerstone of modern peptide-based drug discovery. Fluorinated scaffolds, in particular, offer a powerful tool to modulate the conformational and physicochemical properties of peptides, often leading to enhanced metabolic stability, binding affinity, and cellular uptake. This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of (4-Fluoropiperidin-4-yl)methanamine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore the rationale behind protecting group strategy, selection of optimal coupling reagents for this sterically demanding building block, and step-by-step workflows for both Fmoc- and Boc-based methodologies.

Introduction: The Strategic Advantage of Fluorinated Piperidine Moieties

The piperidine ring is a privileged scaffold in medicinal chemistry, and its introduction into a peptide backbone can impose valuable conformational constraints. When combined with fluorination, the resulting moiety can significantly influence the properties of the final peptide. The strong inductive effect of the fluorine atom can alter the basicity of the nearby piperidine nitrogen and introduce a polar C-F bond, which can engage in unique, favorable interactions within a protein binding pocket.[1][2]

Incorporating (4-Fluoropiperidin-4-yl)methanamine offers several potential advantages:

  • Conformational Rigidity: The cyclic nature of the piperidine ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the overall structure is resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.[3]

  • Modulation of Physicochemical Properties: Fluorination can increase hydrophobicity and influence properties like membrane permeability.[3]

  • Novel Binding Interactions: The polarized C-F bond can participate in dipole-dipole or other non-covalent interactions with target receptors, potentially enhancing binding affinity.[1]

This document serves as a practical guide for researchers to harness these benefits by providing robust protocols for chemical synthesis.

The Building Block: (4-Fluoropiperidin-4-yl)methanamine

To be incorporated into a peptide chain, the primary amine of (4-Fluoropiperidin-4-yl)methanamine must be protected with a group that is orthogonal to the peptide synthesis strategy. The tertiary amine within the piperidine ring is significantly less nucleophilic and generally does not require protection, as it will not interfere with the amide bond formation during the coupling steps.

The two most common protecting groups used in SPPS are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). The choice between them dictates the entire synthesis strategy.

  • Fmoc-Protected Building Block: (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-2-(4-fluoropiperidin-4-yl)ethane. This is used in the most common SPPS strategy, which employs a mild base (typically piperidine) for deprotection and a strong acid (like Trifluoroacetic Acid - TFA) for final cleavage from the resin.[4]

  • Boc-Protected Building Block: tert-butyl (4-fluoropiperidin-4-yl)methylcarbamate. This is used in Boc-SPPS, which uses a mild acid (TFA) for iterative deprotection and a very strong acid (like Hydrofluoric Acid - HF) for final cleavage.

For the purposes of this guide, we will focus on the more prevalent and versatile Fmoc-based strategy. The principles discussed are readily adaptable to Boc-SPPS.

Resin 1. Start: Peptide-Resin with free N-terminal amine Preactivate 3. Pre-activation (Fmoc-Building Block + HATU + DIPEA in DMF) (1-2 minutes) Resin->Preactivate Couple 4. Coupling Reaction (Add activated mixture to resin) (1 - 4 hours) Resin->Couple Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) (2 x 10 min) Preactivate->Couple Wash1 5. Wash (DMF, DCM) Couple->Wash1 Kaiser 6. Monitor Coupling (Kaiser Test) Wash1->Kaiser Kaiser->Couple Test Positive (Incomplete) -> Recouple Wash2 7. Wash (DMF, DCM) Kaiser->Wash2 Test Negative (Complete) Deprotect->Resin Reveals N-terminal amine Next_Cycle 8. Ready for next cycle Wash2->Next_Cycle Start Start->Deprotect Previous Cycle Complete

Figure 2: Workflow for incorporating Fmoc-(4-Fluoropiperidin-4-yl)methanamine via SPPS.
Detailed Step-by-Step Protocol

This protocol assumes a standard manual or automated solid-phase synthesis setup. All steps are performed at room temperature unless otherwise noted.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(4-fluoropiperidin-4-yl)methanamine (Building Block)

  • HATU

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine (or 4-Methylpiperidine) [5]* Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then DCM (2-3 times) to remove all traces of piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-(4-fluoropiperidin-4-yl)methanamine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.).

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color. Causality: This short pre-activation period is crucial for forming the highly reactive OAt-ester intermediate before it is introduced to the resin, maximizing coupling efficiency. [1]4. Coupling Reaction:

    • Drain the wash solvent from the resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the mixture for 1 to 4 hours. Note: Due to steric hindrance, a longer coupling time is recommended compared to standard proteinogenic amino acids.

  • Monitoring for Completion:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to step 6.

    • If the test is positive (beads are dark blue): The coupling is incomplete. Drain the reaction solution and repeat steps 3 and 4 (a "double couple") to drive the reaction to completion. [6]6. Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. Wash thoroughly afterward.

  • Continuation: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

  • Reagent: A standard cleavage cocktail such as "Reagent K" is effective:

    • Trifluoroacetic Acid (TFA): 94%

    • Phenol: 2%

    • Water: 2%

    • Thioanisole: 2%

    • Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes most protecting groups. The other components act as scavengers to capture the reactive carbocations generated during the deprotection process, preventing side reactions with sensitive residues like Trp or Met.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Conclusion and Best Practices

The successful incorporation of (4-Fluoropiperidin-4-yl)methanamine is readily achievable with careful attention to the coupling step. Its steric bulk necessitates the use of a high-potency coupling reagent like HATU and potentially extended reaction times. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this unique building block to create novel peptides with enhanced structural and pharmacological properties.

Key Takeaways:

  • Protecting Group: Use the Fmoc-protected version of the building block for standard SPPS.

  • Coupling Reagent: HATU is the reagent of choice to overcome steric hindrance.

  • Monitoring: Always use the Kaiser test to confirm the completion of the coupling reaction. Do not hesitate to perform a double couple if necessary.

  • Scavengers: Use a standard scavenger cocktail during final cleavage to ensure high purity of the final product.

References

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids. ACS Combinatorial Science. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ACS Omega. [Link]

  • Deprotection: The Concept of Orthogonal Sets. Thieme. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Medium. [Link]

  • 1-Boc-4-(aminomethyl)piperidine. PubChem. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. The Journal of Organic Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of (4-Fluoropiperidin-4-yl)methanamine in Drug Discovery

Introduction: The Strategic Importance of the (4-Fluoropiperidin-4-yl)methanamine Scaffold The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, appearing in a vast number of approved pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the (4-Fluoropiperidin-4-yl)methanamine Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of a fluorine atom onto the piperidine ring, specifically at the 4-position, offers several strategic advantages for drug design. Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, potentially reducing off-target effects, such as hERG channel affinity, and improving metabolic stability.[3]

The (4-Fluoropiperidin-4-yl)methanamine moiety, in particular, presents a versatile building block for drug discovery. It combines the beneficial properties of the 4-fluoropiperidine core with a reactive primary amine, providing a key attachment point for a wide array of functional groups and molecular fragments. This application note provides a detailed guide to the most effective derivatization techniques for this valuable scaffold, complete with field-proven insights and step-by-step protocols for researchers in drug development.

A short and efficient synthesis of 4-aminomethyl-4-fluoropiperidine has been described, making this building block accessible for derivatization studies.[1][2][4] The synthetic pathway often involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine as a key step.[1][2][4]

Core Derivatization Strategies and Protocols

The primary amino group of (4-Fluoropiperidin-4-yl)methanamine is the focal point for derivatization. The following sections detail the most common and effective methods for modifying this functional group to generate diverse libraries of compounds for biological screening.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery. The primary amine of (4-Fluoropiperidin-4-yl)methanamine readily participates in amide coupling reactions with a wide range of carboxylic acids, enabling the introduction of diverse aryl, heteroaryl, and aliphatic substituents.

Causality Behind Experimental Choices:

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely adopted coupling reagent. Its mechanism involves the formation of a highly reactive OAt-active ester, which rapidly couples with the primary amine.[1][5] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction and suppresses epimerization.[1] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and facilitate the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with (4-Fluoropiperidin-4-yl)methanamine using HATU.

Materials:

  • (4-Fluoropiperidin-4-yl)methanamine (or its N-Boc protected precursor)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of (4-Fluoropiperidin-4-yl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.

Data Presentation: Representative Amide Coupling

EntryCarboxylic AcidProductYield (%)
13,5-Dichlorobenzoic AcidN-((4-Fluoropiperidin-4-yl)methyl)-3,5-dichlorobenzamide>85%

Yields are representative and may vary depending on the specific carboxylic acid used.

Visualization: Amide Coupling Workflow

Amide_Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Carboxylic_Acid Carboxylic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester Pre-activation HATU_DIPEA HATU, DIPEA in DMF Amide_Product Amide Derivative Active_Ester->Amide_Product Nucleophilic Attack Amine (4-Fluoropiperidin-4-yl)methanamine Amine->Active_Ester Workup Aqueous Work-up Amide_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: General workflow for HATU-mediated amide coupling.

Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a powerful method for the N-alkylation of primary amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of (4-Fluoropiperidin-4-yl)methanamine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive amination protocols.[4][6] Its mild and selective nature allows for the reduction of the intermediate iminium ion in the presence of the starting carbonyl compound, preventing over-reduction of the aldehyde or ketone.[6] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). For less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate imine formation.[6]

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol provides a general method for the reductive amination of (4-Fluoropiperidin-4-yl)methanamine.

Materials:

  • (4-Fluoropiperidin-4-yl)methanamine (or its N-Boc protected precursor)

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, for ketones)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of (4-Fluoropiperidin-4-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. For ketones, a catalytic amount of acetic acid (0.1 eq) can be added to the initial mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Data Presentation: Representative Reductive Amination

EntryCarbonyl CompoundProductYield (%)
1Tetrahydropyran-4-carbaldehyde((4-Fluoropiperidin-4-yl)methyl)(tetrahydro-2H-pyran-4-yl)methanamine>80%

Yields are representative and may vary depending on the specific carbonyl compound used.

Visualization: Reductive Amination Workflow

Reductive_Amination Amine (4-Fluoropiperidin-4-yl)methanamine Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Amine Imine->Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product Purification Work-up & Chromatography Product->Purification

Caption: General workflow for reductive amination.

Sulfonamide Synthesis: Introducing a Key Pharmacophore

The sulfonamide group is a privileged functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and to improve physicochemical properties.[7] (4-Fluoropiperidin-4-yl)methanamine can be readily converted to the corresponding sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

The reaction between a primary amine and a sulfonyl chloride is typically robust and high-yielding. A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated during the reaction. The choice of solvent is usually a non-protic solvent like dichloromethane (DCM) to avoid reaction with the sulfonyl chloride.

Protocol 3: Sulfonamide Formation

This protocol outlines a general procedure for the synthesis of sulfonamides from (4-Fluoropiperidin-4-yl)methanamine.

Materials:

  • (4-Fluoropiperidin-4-yl)methanamine (or its N-Boc protected precursor)

  • Sulfonyl chloride of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve (4-Fluoropiperidin-4-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Data Presentation: Representative Sulfonamide Synthesis

EntrySulfonyl ChlorideProductYield (%)
1Benzenesulfonyl chlorideN-((4-Fluoropiperidin-4-yl)methyl)benzenesulfonamide>90%

Yields are representative and may vary depending on the specific sulfonyl chloride used.

Visualization: Sulfonylation Workflow

Sulfonylation Amine (4-Fluoropiperidin-4-yl)methanamine Product Sulfonamide Amine->Product Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Product Base Base (e.g., TEA) Base->Product Purification Work-up & Chromatography Product->Purification

Caption: General workflow for sulfonamide synthesis.

Application in Drug Discovery: A Case Study

The derivatization of (4-Fluoropiperidin-4-yl)methanamine has been successfully applied in the discovery of novel therapeutic agents. For instance, this building block was utilized in the development of potent and selective T-type Ca2+ channel antagonists.[6] In this program, both amide coupling and reductive amination were employed to explore the structure-activity relationship (SAR) around the 4-aminomethyl-4-fluoropiperidine core. The introduction of a fluorine atom at the 4-position was shown to improve the ancillary pharmacological profile and enhance metabolic stability.

Conclusion

(4-Fluoropiperidin-4-yl)methanamine is a highly valuable and versatile building block for modern drug discovery. Its strategic incorporation of a fluorine atom provides a means to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. The derivatization of its primary amine via robust and well-established methodologies such as amide coupling, reductive amination, and sulfonylation allows for the rapid generation of diverse chemical libraries. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this promising scaffold in their quest for novel and improved therapeutics.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • De Kimpe, N., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(15), 3465-3471.[1][2][4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Shishido, K., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(15), 4647-4650.[6]

  • BenchChem. (2025).
  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 54(8), 2529-2591.[3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3]

  • BenchChem. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.[4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Front. Chem. (2021). Sulfonamide derivatives: Synthesis and applications.[7]

Sources

Method

Application Note: Advanced Boc-Protection Strategies for (4-Fluoropiperidin-4-yl)methanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the chemoselective N-Boc protection of either the primary or secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the chemoselective N-Boc protection of either the primary or secondary amine in (4-Fluoropiperidin-4-yl)methanamine.

Molecular Context & Reactivity Profiling

(4-Fluoropiperidin-4-yl)methanamine is a highly versatile diamine building block, frequently utilized in the design of 5-HT1A receptor-biased agonists and SHP2 phosphatase inhibitors 1. The molecule presents a classic chemoselectivity challenge due to the presence of two distinct nitrogen centers: a secondary amine embedded in the piperidine ring (N1) and an exocyclic primary methanamine group.

Achieving orthogonal protection requires exploiting the subtle electronic and steric differences between these two sites:

  • Electronic Inductive Effect (-I): The highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing effect. Because the fluorine is β to the primary amine, it significantly reduces the electron density and nucleophilicity of the primary nitrogen. The secondary piperidine nitrogen, located at the γ -position relative to the fluorine, experiences a much weaker inductive pull and remains highly nucleophilic.

  • Steric Environment: The primary amine is sterically unhindered, whereas the secondary amine is constrained within the piperidine chair conformation.

By manipulating these two variables, we can force the reaction to favor either site with high precision.

Mechanistic Workflows

Workflow cluster_A Strategy A: Primary Amine Protection cluster_B Strategy B: Secondary Amine Protection Start (4-Fluoropiperidin-4-yl)methanamine Starting Material StepA1 Add t-BuOCO2Ph in DCM (Steric Discrimination) Start->StepA1 StepB1 Reflux in MIBK + MgSO4 (Imine Formation) Start->StepB1 StepA2 Primary N-Boc Protected Secondary N Free StepA1->StepA2 StepB2 Add Boc2O at 0°C (Secondary N-Boc Protection) StepB1->StepB2 StepB3 Aqueous Hydrolysis (Imine Cleavage) StepB2->StepB3 StepB4 Secondary N-Boc Protected Primary N Free StepB3->StepB4

Divergent chemoselective Boc-protection workflows for (4-Fluoropiperidin-4-yl)methanamine.

Strategy A: Chemoselective Protection of the Primary Amine

The Causality Principle: Standard di-tert-butyl dicarbonate ( Boc2​O ) is highly electrophilic and will preferentially react with the more nucleophilic secondary piperidine amine, leading to mixtures or inverse selectivity 2. To reverse this and protect the primary amine, we must shift the reaction control from thermodynamic/electronic to steric. By utilizing tert-butyl phenyl carbonate ( t−BuOCO2​Ph ), a significantly bulkier and less reactive reagent, the reaction is forced to occur exclusively at the unhindered primary amine .

Self-Validating Protocol: Primary Amine Protection
  • Preparation: Dissolve 10.0 mmol of (4-Fluoropiperidin-4-yl)methanamine in 30 mL of anhydrous dichloromethane (DCM). If the starting material is a hydrochloride salt, add 11.0 mmol of Triethylamine (TEA) and stir for 15 minutes to free-base the diamine.

  • Reagent Addition: Dropwise, add a solution of 10.0 mmol of t−BuOCO2​Ph in 10 mL of DCM at room temperature.

  • Reaction Monitoring (Validation Checkpoint): Stir the reaction at room temperature for 12 hours. Spot the reaction mixture alongside the starting material on a silica TLC plate (Eluent: DCM/MeOH/NH4OH 90:9:1).

    • Self-Validation: Stain the plate with Ninhydrin and heat. The starting material will show a bright purple spot (indicative of the free primary amine). The successful product will show a faint yellow/brown spot (indicative of the remaining free secondary piperidine amine). Do not proceed until the purple spot is completely consumed.

  • Workup: Wash the organic layer with 1M NaOH (3 x 20 mL) to remove the phenol byproduct generated during the reaction.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the primary N-Boc protected product.

Strategy B: Chemoselective Protection of the Secondary Amine

The Causality Principle: To selectively protect the highly nucleophilic secondary amine while leaving the primary amine untouched, the primary amine must be transiently masked. This is achieved using methyl isobutyl ketone (MIBK) as both the solvent and the masking agent 3. The primary amine condenses with MIBK to form a sterically bulky ketimine. Secondary amines cannot form stable imines, leaving the piperidine nitrogen fully exposed for subsequent reaction with Boc2​O . The ketimine is then easily hydrolyzed back to the primary amine using mild aqueous conditions that do not disturb the newly formed Boc carbamate.

Mechanism A Free Diamine B Ketimine Intermediate (Primary N Blocked) A->B MIBK, -H2O Reflux C N1-Boc Ketimine (Secondary N Protected) B->C Boc2O 0°C to RT D N1-Boc Diamine (Primary N Liberated) C->D H2O / Mild Acid Hydrolysis

Mechanistic sequence of temporary imine protection using MIBK to achieve N1-selectivity.

Self-Validating Protocol: Secondary Amine Protection
  • Imine Formation: Suspend 10.0 mmol of (4-Fluoropiperidin-4-yl)methanamine and 5.0 mmol of anhydrous MgSO4​ in 20 mL of MIBK. Heat the mixture to reflux under a nitrogen atmosphere.

  • Imine Monitoring (Validation Checkpoint): Monitor the reaction via GC-MS.

    • Self-Validation: The starting diamine mass peak will disappear, replaced entirely by the mass of the MIBK-ketimine intermediate. This confirms the primary amine is fully masked.

  • Boc Protection: Once imine formation is complete, cool the reaction mixture to 0 °C. Dropwise, add 10.0 mmol of Boc2​O dissolved in 5 mL of MIBK. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Hydrolysis & Workup: Add 10 mL of distilled water to the reaction mixture and stir vigorously for 1 hour to hydrolyze the ketimine and dissolve inorganic salts.

  • Phase Separation (Validation Checkpoint): Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

    • Self-Validation: Spot the final combined organic extract on TLC and stain with Ninhydrin. A strong purple/pink spot must appear, confirming the successful unmasking and liberation of the primary amine.

  • Isolation: Dry the organic phase over Na2​SO4​ , filter, and evaporate the solvents under reduced pressure to isolate the N1-Boc protected product.

Quantitative Data & Selectivity Comparison

The following table summarizes the expected operational metrics for both chemoselective strategies based on validated process chemistry paradigms.

ParameterStrategy A: Primary Amine ProtectionStrategy B: Secondary Amine Protection
Target Amine Methanamine (-CH2NH2)Piperidine (N1)
Reagent Used tert-Butyl phenyl carbonate ( t−BuOCO2​Ph )MIBK (Transient Mask) + Boc2​O
Driving Principle Steric discriminationChemical masking (Ketimine formation)
Typical Yield 75% - 85%88% - 95%
Reaction Temperature Room TemperatureReflux (Imine), 0 °C (Boc addition)
TLC Validation (Ninhydrin) Faint Yellow/Brown spotBright Purple/Pink spot

References

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists | Journal of Medicinal Chemistry - ACS Public
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC -
  • BOC Protection and Deprotection - J&K Scientific LLC -
  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines | Organic Process Research & Development - ACS Public

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (4-Fluoropiperidin-4-yl)methanamine

Executive Summary & Strategic Context The integration of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, profoundly influencing basicity, lipophilicity, and metabolic stability. (4-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The integration of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, profoundly influencing basicity, lipophilicity, and metabolic stability. (4-Fluoropiperidin-4-yl)methanamine (CAS: 1123922-54-2) has emerged as a critical highly-valued building block. It is prominently featured in the synthesis of allosteric SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors for oncology applications[1], as well as novel β-arrestin-preferring 5-HT1A receptor-biased agonists for central nervous system (CNS) disorders[2].

While medicinal chemistry routes often rely on hazardous reagents (e.g., poly(hydrogen fluoride)pyridine or DAST) and poorly scalable chromatographic purifications[3], transitioning this molecule to the pilot plant requires a robust, self-validating, and process-safe methodology. This application note details a highly scalable, four-step synthetic route designed to eliminate cryogenic requirements, mitigate exothermic risks, and avoid explosive fluorinating intermediates.

Mechanistic Pathway & Route Design Logic

Overcoming the Fluorination Bottleneck

Early discovery routes frequently utilize the Darzens reaction followed by ring-opening with Olah's reagent (HF-pyridine)[3]. At scale, HF-pyridine poses severe corrosive and toxicological hazards.

Our Process R&D Solution: We deploy a cyanosilylation-deoxofluorination sequence. By converting 1-Boc-piperidin-4-one to its corresponding trimethylsilyl cyanohydrin, we create an activated substrate for nucleophilic fluorination. Crucially, we replace the traditional Diethylaminosulfur trifluoride (DAST)—which is notorious for catastrophic thermal runaway at scale—with XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a crystalline, thermally stable alternative that, when activated by triethylamine trihydrofluoride (Et3N·3HF), delivers equivalent deoxofluorination efficacy without the risk of explosive decomposition.

Synthetic Workflow

SynthesisWorkflow A 1-Boc-piperidin-4-one (Starting Material) B TMSCN, cat. ZnI2 Exothermic Control (15°C) A->B C 1-Boc-4-cyano-4-((trimethylsilyl)oxy)piperidine (Intermediate 1) B->C D XtalFluor-E, Et3N·3HF DCM, -20°C to RT C->D E 1-Boc-4-cyano-4-fluoropiperidine (Intermediate 2) D->E F H2 (50 psi), Raney-Ni NH3/MeOH (Dimer Suppression) E->F G 1-Boc-4-(aminomethyl)-4-fluoropiperidine (Intermediate 3) F->G H HCl in EtOAc Precipitation G->H I (4-Fluoropiperidin-4-yl)methanamine HCl (Final API Intermediate) H->I

Fig 1. Scalable synthetic workflow for (4-Fluoropiperidin-4-yl)methanamine.

Detailed Scale-Up Protocols

Note: The following procedures are optimized for a 1-kg pilot scale utilizing standard Hastelloy (C-276) reactors. All operations involving cyanides and fluorinating agents must be conducted in professional, highly ventilated containment systems with integrated caustic scrubbers.

Step 1: Cyanosilylation (Synthesis of Intermediate 1)

Causality Insight: Zinc iodide ( ZnI2​ ) acts as a mild Lewis acid to activate the ketone. Trimethylsilyl cyanide (TMSCN) is used instead of KCN/HCl to prevent aqueous biphasic complexities and ensure a highly lipophilic intermediate that requires no aqueous workup.

  • Preparation: Charge a 20 L jacketed reactor with 1-Boc-piperidin-4-one (1.00 kg, 5.02 mol) and anhydrous dichloromethane (DCM, 8.0 L).

  • Catalyst Addition: Add anhydrous ZnI2​ (0.08 kg, 0.25 mol, 5 mol%). Stir at 15°C.

  • TMSCN Dosing: Slowly dose TMSCN (0.60 kg, 6.02 mol, 1.2 eq) via a dropping funnel over 2 hours. Self-Validation Check: Monitor the exothermic reaction via internal RTD probes; maintain internal temperature 25°C.

  • Completion: Stir for 4 hours at 20°C. Reaction completion (>99% conversion) is verified via GC-MS.

  • Workup: Concentrate the mixture under reduced pressure to yield Intermediate 1 as a viscous yellow oil. Use directly in Step 2 to avoid hydrolysis of the silyl ether.

Step 2: Deoxofluorination (Synthesis of Intermediate 2)

Causality Insight: XtalFluor-E requires an exogenous fluoride source to generate the active fluorinating species. Et3N·3HF provides this fluoride while buffering the system, preventing premature cleavage of the Boc-protecting group.

  • Preparation: Dissolve Intermediate 1 (assumed 5.02 mol) in anhydrous DCM (10.0 L) in a Hastelloy reactor. Cool to -20°C.

  • Reagent Loading: Add XtalFluor-E (1.72 kg, 7.53 mol, 1.5 eq) in portions.

  • Activation: Slowly dose Et3N·3HF (1.21 kg, 7.53 mol, 1.5 eq) maintaining the internal temperature below -10°C.

  • Reaction: Allow the reactor to naturally warm to 20°C over 6 hours.

  • Quench & Isolation: Quench carefully with 5% aqueous NaHCO3​ (10 L) to neutralize HF. Separate the organic layer, dry over Na2​SO4​ , and concentrate. Purify via short-path distillation or crystallization (if seeded) to yield 1-Boc-4-cyano-4-fluoropiperidine.

Step 3: Nitrile Reduction (Synthesis of Intermediate 3)

Causality Insight: Catalytic hydrogenation of nitriles often yields secondary amines (dimers) due to the reaction of the intermediate imine with the newly formed primary amine. Operating in methanolic ammonia shifts the equilibrium, exclusively trapping the imine and driving primary amine formation.

  • Preparation: Charge a 10 L pressure reactor with Intermediate 2 (0.80 kg, 3.50 mol), 7N NH3​ in Methanol (5.0 L), and Raney-Nickel catalyst (0.08 kg, washed with MeOH).

  • Hydrogenation: Purge the vessel with N2​ (3x), then H2​ (3x). Pressurize with H2​ to 50 psi.

  • Reaction: Stir at 25°C for 12 hours. Self-Validation Check: Monitor H2​ uptake; reaction is complete when pressure stabilizes.

  • Filtration: Vent the reactor. Filter the catalyst through a Celite pad under an inert atmosphere (Raney-Ni is pyrophoric). Concentrate the filtrate to yield Intermediate 3.

Step 4: Deprotection and Salt Formation (Final API Intermediate)

Causality Insight: Using HCl in Ethyl Acetate (EtOAc) rather than Trifluoroacetic acid (TFA) allows the final product to precipitate directly out of solution as a highly pure hydrochloride salt, eliminating the need for final chromatographic purification.

  • Preparation: Dissolve Intermediate 3 (0.75 kg, 3.23 mol) in EtOAc (4.0 L).

  • Deprotection: Slowly add 4M HCl in EtOAc (2.5 L, 10.0 mol) at 10°C.

  • Crystallization: Stir at 20°C for 4 hours. A thick white precipitate will form.

  • Isolation: Filter the slurry, wash the filter cake with cold EtOAc (2.0 L), and dry under vacuum at 40°C to afford (4-Fluoropiperidin-4-yl)methanamine hydrochloride.

Quantitative Process Data & Scale Comparison

The transition from bench to pilot scale demonstrated excellent reproducibility. The elimination of chromatography in the final step drastically improved the E-factor (kg waste / kg product).

Process MetricBench Scale (10g)Pilot Scale (1kg)Variance/Notes
Overall Yield 68%64%Slight loss during pilot-scale filtration.
Step 2 (Fluorination) Yield 82%79%XtalFluor-E maintained high chemoselectivity.
Dimer Impurity (Step 3) < 1.0%< 0.5%Improved mixing in pilot reactor enhanced NH3​ mass transfer.
Final Purity (HPLC-UV) 98.5%99.2%Enhanced by controlled precipitation in EtOAc.
Process E-Factor ~ 145~ 42Elimination of silica gel chromatography.

Biological Application Context: SHP2 Signaling Modulation

To understand the value of this intermediate, it is crucial to visualize its end-use. Derivatives of (4-Fluoropiperidin-4-yl)methanamine are utilized to synthesize allosteric inhibitors of SHP2[1]. SHP2 acts as a critical node in the RTK/RAS/ERK signaling cascade. Inhibiting SHP2 prevents the dephosphorylation of negative regulators of RAS, thereby suppressing tumor proliferation.

SHP2Signaling RTK Receptor Tyrosine Kinases (EGFR, HER2, etc.) SHP2 SHP2 (PTPN11) Fluoropiperidine Inhibitor Target RTK->SHP2 Recruits & Activates RAS RAS-GTP (Active State) SHP2->RAS Promotes Activation RAF RAF Kinases RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 (Cell Proliferation & Survival) MEK->ERK Inhibitor Allosteric Inhibitor (Locks SHP2 in auto-inhibited state) Inhibitor->SHP2 Blocks

Fig 2. SHP2 signaling cascade modulated by fluoropiperidine-derived inhibitors.

References

  • Title: WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile (PMC Full Text) Source: National Institutes of Health (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Fluoropiperidin-4-yl)methanamine

Welcome to the technical support center for the synthesis of (4-Fluoropiperidin-4-yl)methanamine. This valuable building block is integral to the development of novel therapeutics, particularly in CNS-related research, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Fluoropiperidin-4-yl)methanamine. This valuable building block is integral to the development of novel therapeutics, particularly in CNS-related research, due to the unique modulatory effects of the fluorine atom on compound basicity and lipophilicity.[1][2] However, its synthesis presents several challenges that can impact overall yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. We will delve into the causality behind these issues and offer validated protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific, frequently encountered issues in a question-and-answer format.

Issue 1: Overall yield is significantly lower than reported in the literature.

Question: My multi-step synthesis of (4-Fluoropiperidin-4-yl)methanamine is complete, but the final yield is poor. Which step is the most likely cause, and how can I improve it?

Answer: Low overall yield is a common complaint. The efficiency of this synthesis is highly dependent on a few key transformations. The most frequent culprits are the reduction of the aminomethyl precursor and the initial fluorination step. Let's break down the troubleshooting process.

A prevalent and efficient synthetic route involves the bromofluorination of N-Boc-4-methylenepiperidine, followed by nucleophilic substitution with azide, and finally, reduction to the desired amine.[3][4]

Logical Flow for Troubleshooting Low Yield

The following diagram outlines a decision-making process to pinpoint and resolve the source of low yield in the synthetic sequence.

G start Low Overall Yield q1 Analyze Azide Reduction Step (e.g., Pd/C, H2 or LAH) start->q1 a1_ok Yield >85%? q1->a1_ok Yes a1_no Yield <85%? q1->a1_no No q2 Analyze Azide Substitution Step (NaN3 on Bromo-intermediate) a1_ok->q2 s1 Problem is likely Azide Reduction. Proceed to 'Troubleshooting the Reduction'. a1_no->s1 a2_ok Yield >90%? q2->a2_ok Yes a2_no Yield <90%? q2->a2_no No q3 Analyze Bromofluorination Step (NBS, Et3N·3HF) a2_ok->q3 s2 Problem is likely Nucleophilic Substitution. Verify reagent quality & reaction time/temp. a2_no->s2 s3 Problem is likely initial Bromofluorination. Ensure anhydrous conditions & reagent purity. q3->s3

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Cause A: Inefficient Reduction of the Azide Intermediate

The final reduction of the azidomethyl group to the aminomethyl group is a critical, and often problematic, step.

  • Catalytic Hydrogenation (Pd/C): This is a clean and common method but can be prone to catalyst poisoning. The quality of the palladium on carbon (Pd/C) and the solvent system are paramount. Incomplete reactions are common if the catalyst is not sufficiently active or if the hydrogen pressure is inadequate.[5]

  • Lithium Aluminum Hydride (LAH): LAH is a very powerful reducing agent and highly effective for this transformation. However, it is non-selective and can react with other functional groups. The aqueous workup can also be challenging and may lead to product loss if not performed carefully at low temperatures.

Solution:

  • Optimize Catalytic Hydrogenation:

    • Catalyst Quality: Use a fresh batch of 10% Pd/C. A 20% weight loading relative to the azide starting material is recommended for this transformation.[5]

    • Solvent: Use freshly distilled, anhydrous methanol or ethanol.

    • Pressure: Ensure a hydrogen atmosphere of at least 4-5 bar is maintained.[5]

    • Reaction Monitoring: Track the reaction progress by TLC or LC-MS. If the reaction stalls, filtering the mixture and adding a fresh portion of the catalyst can sometimes restart the conversion.

  • Consider Alternative Reducing Agents: If hydrogenation is problematic, other reagents can be employed. The choice depends on functional group tolerance and available equipment.

ReagentTypical ConditionsProsCons
Pd/C, H₂ MeOH or EtOH, 4-5 bar H₂, RT, 16hHigh yield, clean reaction, simple workup.[5]Catalyst can be poisoned, requires specialized pressure equipment.
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0 °C to RTVery powerful and fast.Non-selective, difficult aqueous workup, pyrophoric.
Ammonia Borane Diethyl ether, 120°CCatalyst-free, tolerant of many functional groups.[6]Requires elevated temperatures.

Potential Cause B: Incomplete Boc Deprotection

If your synthesis involves an N-Boc protecting group, its removal is the final step. Incomplete deprotection is a common reason for low yields of the final free amine.

  • Acid Strength: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, the reaction may not go to completion if the acid concentration is too low or the reaction time is too short.[7][8]

  • Workup Issues: The final product is a free amine, which can be volatile or water-soluble as a salt. Product loss can occur during the basic workup and extraction phases.

Solution:

  • Ensure Complete Deprotection:

    • Use a sufficient excess of TFA (typically 25-50% v/v in DCM).[8]

    • Allow the reaction to stir for at least 1-2 hours at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed.

    • Consider alternative, neutral deprotection methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can offer high yields under milder conditions.[9][10]

  • Optimize Workup:

    • After quenching the acid, basify the aqueous layer carefully with cold 2M NaOH or K₂CO₃ to a pH > 12 to ensure the amine is in its free base form.[5]

    • Extract thoroughly with a suitable organic solvent like ethyl acetate or a DCM/isopropanol mixture. A continuous extraction may be necessary if the product has high water solubility.

    • During solvent removal, use a rotary evaporator at moderate temperature and pressure to avoid loss of the potentially volatile product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable synthetic route to start with?

A highly effective and scalable route starts from commercially available 1-Boc-4-methylenepiperidine. This pathway involves three key steps:

  • Regioselective Bromofluorination: Reaction with N-bromosuccinimide (NBS) and a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) installs both the fluorine and a bromo-handle in a single step with high yield.[5]

  • Nucleophilic Substitution: The resulting tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate is treated with sodium azide (NaN₃) to form the azide intermediate.[5]

  • Reduction: The azide is reduced to the primary amine using catalytic hydrogenation (e.g., Pd/C, H₂) or other methods as discussed above.[5]

This route is advantageous because it avoids direct and often challenging fluorination at a sterically hindered quaternary center.[11][12]

Workflow for Recommended Synthetic Route

G cluster_0 Synthesis Pathway A 1-Boc-4-methylenepiperidine B tert-Butyl 4-bromomethyl- 4-fluoropiperidine-1-carboxylate A->B NBS, Et3N·3HF CH2Cl2, RT C tert-Butyl 4-azidomethyl- 4-fluoropiperidine-1-carboxylate B->C NaN3, NaI, DMSO 130°C D tert-Butyl 4-aminomethyl- 4-fluoropiperidine-1-carboxylate C->D Pd/C, H2 (4.6 bar) MeOH, RT E (4-Fluoropiperidin-4-yl)methanamine (Final Product) D->E TFA, DCM or HCl/Dioxane

Caption: Recommended Synthetic Pathway.

Q2: I am seeing significant hydrodefluorination (loss of fluorine) during my reduction step. How can I prevent this?

Hydrodefluorination is a known side reaction during the hydrogenation of fluorinated compounds, especially with palladium catalysts.[13]

To mitigate this:

  • Catalyst Choice: While Pd/C is common, consider using a different catalyst. Rhodium-based catalysts, such as [Rh(COD)Cl]₂, have shown improved chemoselectivity and reduced C-F bond cleavage in the hydrogenation of fluorinated pyridines.[13]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of hydrodefluorination relative to the desired reduction.

  • Alternative Reductants: Switching to a chemical reductant like ammonia borane completely avoids this issue as the mechanism does not involve intermediates that facilitate C-F cleavage.[6]

Q3: How should I monitor the progress of these reactions effectively?

For most steps, Thin Layer Chromatography (TLC) is a rapid and effective tool.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:9 to 1:1 v/v) is a good starting point for the Boc-protected intermediates.

  • Staining: Use a potassium permanganate (KMnO₄) stain or ninhydrin for visualizing the amine products, as they may not be UV-active.

For more precise monitoring, especially during catalyst screening or for tracking minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Experimental Protocols

Protocol: Reduction of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (Step 3)

This protocol is adapted from Verniest et al. and provides a reliable method for the final reduction step.[5]

Materials:

  • tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (20% w/w)

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a pressure vessel, add tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate.

  • Add anhydrous methanol to dissolve the starting material (approx. 12 mL per 1 mmol of substrate).

  • Carefully add 10% Pd/C (20% by weight relative to the starting azide) to the solution.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 4.6 bar (approx. 67 psi).

  • Stir the mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction for completeness by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate, which can be taken to the deprotection step, often without further purification.

References

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(12), 2853-2858. [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. DOI:10.1039/C003380D. [Link]

  • Verniest, G., et al. (2010). Supporting Information: Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. [Link]

  • Verniest, G., et al. (2010). Synthesis of 3-Aminomethyl-3-fluoropiperidines. ResearchGate. [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. [Link]

  • Das, B., & Holla, H. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00997A. [Link]

  • Das, B., & Holla, H. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Tilstam, U. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Helson, H. E., et al. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Jaime-Figueroa, S., et al. (2009). Deprotection of N-BOC compounds.
  • Van der Veken, P., et al. (2004). γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unknown Author. (2026). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. McMaster University. [Link]

  • Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Organic Chemistry Portal. [Link]

  • Unknown Author. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Unknown Author. (2026). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Request PDF. [Link]

  • Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]

  • Unknown Author. (2022). ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Preprints. [Link]

  • Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Unknown Author. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Unknown Author. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Unknown Author. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Sieroń, L., et al. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]

  • Unknown Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kobe University. [Link]

  • Hatae, N., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (4-Fluoropiperidin-4-yl)methanamine

Welcome to the technical support hub for (4-Fluoropiperidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for (4-Fluoropiperidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we will explore the underlying physicochemical principles governing its solubility and provide a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues.

Section 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's crucial to understand the structural features of (4-Fluoropiperidin-4-yl)methanamine that dictate its solubility.

  • Structure: The molecule contains a saturated piperidine ring, a primary amine (-CH₂NH₂), and a fluorine atom at the C4 position.

  • Basicity: The presence of two nitrogen atoms—a secondary amine within the piperidine ring and a primary amine in the methanamine side chain—makes the compound basic. The piperidine nitrogen is the more basic site, with a predicted pKa similar to that of piperidine itself (~11.2).[1] The primary amine is less basic. This dual basicity is the most critical factor influencing its solubility.

  • Polarity and Lipophilicity: The fluorine atom increases lipophilicity in its immediate vicinity. However, the two amine groups are polar and capable of hydrogen bonding, making the molecule's overall character moderately polar. The interplay between the lipophilic fluorinated core and the polar amine groups creates a complex solubility profile.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues encountered during the handling and formulation of (4-Fluoropiperidin-4-yl)methanamine.

Initial Assessment & Basic Solubility

Question 1: My compound won't dissolve in standard aqueous buffers like PBS (pH 7.4). What's the first step?

Answer: This is a common observation for basic compounds. At neutral pH, the molecule exists predominantly in its less soluble, neutral (free base) form. The first and most critical step is to assess its pH-dependent solubility.[1][2]

Application Scientist's Note: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[3][4][5] For a basic compound like this one, solubility dramatically increases as the pH of the solution drops below its pKa. At lower pH values, the amine groups become protonated (-NH₂⁺- and -NH₃⁺), forming cationic salts that are significantly more soluble in aqueous media due to favorable ion-dipole interactions with water.[6][7]

Question 2: How do I determine if my solubility issue is kinetic or thermodynamic?

Answer: It's important to distinguish between kinetic and thermodynamic solubility, as they inform different stages of research.[8][9]

  • Kinetic Solubility: This measures how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions (e.g., adding a DMSO stock to a buffer and measuring precipitation after a short incubation, like 1-2 hours).[8][10][11] This is most relevant for early-stage in vitro screening assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-72 hours) until the concentration in solution is stable.[9][12][13] This value is critical for formulation development and predicting in vivo absorption.

If your compound precipitates immediately upon addition to a buffer, you have a kinetic solubility problem. If it dissolves initially but crashes out over time, or if you are trying to create a stable stock for long-term studies, you are dealing with thermodynamic solubility.

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a systematic workflow for addressing solubility challenges with (4-Fluoropiperidin-4-yl)methanamine.

G Troubleshooting Workflow for (4-Fluoropiperidin-4-yl)methanamine Solubility Start Start: Low Solubility Observed in Aqueous Buffer (e.g., PBS pH 7.4) Purity Step 1: Verify Compound Purity (LC-MS, NMR) Start->Purity Check1 Is Purity >95%? Purity->Check1 pH_Mod Step 2: pH Modification (Acidification) Check2 Solubility Improved? pH_Mod->Check2 Cosolvent Step 3: Introduce Co-solvents (DMSO, Ethanol, PEG 400) Check3 Solubility Sufficient? Cosolvent->Check3 Formulation Step 4: Advanced Formulation (Cyclodextrins, Solid Dispersions) Check4 Still Insoluble? Formulation->Check4 Success Goal: Soluble & Stable Formulation Achieved Check1->pH_Mod Yes Repurify Repurify Compound Check1->Repurify No Check2->Cosolvent No / Insufficient Check2->Success Yes Check3->Formulation No / Insufficient Check3->Success Yes Check4->Success Yes Repurify->Purity

Caption: A systematic workflow for troubleshooting solubility.

pH Modification

Question 3: What pH should I target to solubilize my compound, and which acid should I use?

Answer: To significantly improve aqueous solubility, you should adjust the pH to be at least 2 units below the primary pKa of the molecule. Given the piperidine nitrogen's pKa is around 11, a target pH of 5.0-6.0 is an excellent starting point for most biological assays. For stock solutions, a pH of 3-4 can achieve even higher concentrations.

Recommended Acids:

  • Hydrochloric Acid (HCl): Forms a simple hydrochloride salt. Excellent for high concentrations in stock solutions.

  • Citric Acid or Tartaric Acid: Can form salts that may have different (sometimes better) solid-state properties and are often used in pharmaceutical formulations.

Application Scientist's Note: The relationship between pH, pKa, and the ionization state of a basic compound is fundamental. As the pH decreases, the equilibrium shifts towards the protonated, charged (and thus more water-soluble) form.

G Effect of pH on (4-Fluoropiperidin-4-yl)methanamine Ionization cluster_0 cluster_1 High_pH High pH (e.g., pH 9-10) [B] Neutral_pH Neutral pH (e.g., pH 7.4) [B] > [BH+] High_pH->Neutral_pH Decrease pH Solubility_High Low Aqueous Solubility (Lipophilic Character Dominates) High_pH->Solubility_High Low_pH Low pH (e.g., pH < 6) [BH+] >> [B] Neutral_pH->Low_pH Further Decrease pH Neutral_pH->Solubility_High Solubility_Low High Aqueous Solubility (Ionic Character Dominates) Low_pH->Solubility_Low Legend_B [B] = Neutral Free Base Legend_BH [BH+] = Protonated Salt

Caption: pH-dependent ionization and its effect on solubility.

Use of Co-solvents

Question 4: Adjusting pH isn't enough for my desired concentration. Can I use co-solvents?

Answer: Yes, co-solvents are a standard and effective next step.[1] They work by reducing the polarity of the bulk solvent (water), which lowers the energy penalty required to solvate a lipophilic molecule.

Recommended Co-solvents & Starting Concentrations:

Co-solventTypical Starting % (v/v)Notes
DMSO 1-5%A powerful, aprotic solvent. Widely used for in vitro assay stocks. Be mindful of its potential effects on cells or assay components at higher concentrations.[1]
Ethanol 5-20%A polar, protic solvent often used in formulations. Generally well-tolerated in many biological systems.
PEG 400 10-30%A non-volatile, low-toxicity polymer commonly used in preclinical and clinical formulations to enhance solubility.[1]
Propylene Glycol 10-30%Similar to PEG 400, often used in combination with other solvents.

Application Scientist's Note: Always prepare your co-solvent/buffer mixture first, then attempt to dissolve the compound. Adding a concentrated DMSO stock directly to a buffer can cause the compound to precipitate immediately (a kinetic solubility issue), even if it would be soluble in a pre-mixed system.[8] This is because the local concentration of DMSO rapidly dilutes, leading to supersaturation and precipitation.

Section 3: Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic solubility at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Add Compound: Add an excess amount of solid (4-Fluoropiperidin-4-yl)methanamine to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8][9]

  • Separate Solid: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[8][9]

  • Analyze: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.

Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a rapid assessment of kinetic solubility, ideal for early discovery.[10][11]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dispense Stock: In a clear 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

  • Add Buffer: Rapidly add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and final DMSO concentration (1%).

  • Mix & Incubate: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).[10]

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[10] An increase in absorbance relative to a DMSO-only control indicates precipitation.

  • Determine Solubility: The kinetic solubility is defined as the highest concentration that does not show significant precipitation.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • SciSpace. (2012). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005. (n.d.). Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of (4-Fluoropiperidin-4-yl)methanamine

Welcome to the Technical Support Center. (4-Fluoropiperidin-4-yl)methanamine is a highly polar, di-basic building block frequently utilized in the synthesis of neuroactive therapeutics, including novel 5-HT1A receptor-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (4-Fluoropiperidin-4-yl)methanamine is a highly polar, di-basic building block frequently utilized in the synthesis of neuroactive therapeutics, including novel 5-HT1A receptor-biased agonists[1].

Due to its unique physicochemical properties—specifically the presence of both a primary (methanamine) and a secondary (piperidine) amine—this molecule presents severe chromatographic challenges on standard reversed-phase (RP) systems. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies and validated purification protocols.

Diagnostic Workflow for Basic Polar Amines

Before altering your method, use the decision tree below to diagnose the root cause of your chromatographic failure.

HPLC_Troubleshooting Start Target: (4-Fluoropiperidin-4-yl)methanamine Highly Basic, Di-cationic at low pH Decision Primary Chromatographic Defect? Start->Decision Ret No Retention (Elutes in Void) Decision->Ret k' < 1 Tail Severe Peak Tailing Decision->Tail Asymmetry > 2.0 HILIC HILIC Mode (Bare Silica/Amide) Partition into aqueous layer Ret->HILIC Maintain low pH HighPH High-pH RP (pH 10.5+) (e.g., BEH C18 Column) Deprotonate to free base Ret->HighPH Change to high pH Tail->HighPH Eliminate silanol interactions IonPair Low-pH Ion Pairing (0.1% TFA or HFBA) Mask charge, increase lipophilicity Tail->IonPair Mask basic amines Success Optimized Purification Method HILIC->Success HighPH->Success IonPair->Success

Diagnostic workflow for resolving retention and tailing issues of basic polar amines.

Frequently Asked Questions (Troubleshooting)

Q1: Why does (4-Fluoropiperidin-4-yl)methanamine elute in the void volume ( t0​ ) on a standard C18 column? Causality: Retention in reversed-phase chromatography relies on hydrophobic interactions. At standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), both the primary and secondary amines on this molecule are fully protonated. This di-cationic state makes the molecule exceptionally hydrophilic, preventing it from partitioning into the non-polar C18 stationary phase. Consequently, it washes straight through the column[2].

Q2: I managed to get slight retention using a low-pH gradient, but the peak tailing is severe (Asymmetry > 2.5). How do I fix this? Causality: Peak tailing for basic amines is driven by secondary ion-exchange interactions. The positively charged amine groups bind strongly to negatively charged, ionized residual silanols ( SiO− ) present on the silica support surface[2]. Solution: You must either mask the charge of the amines using a strong ion-pairing reagent (like Trifluoroacetic Acid or Heptafluorobutyric Acid), or switch to a high-pH mobile phase to deprotonate the amines entirely, rendering them neutral and eliminating the ionic interaction.

Q3: Should I choose HILIC or High-pH Reversed-Phase for preparative purification? Causality: Both are excellent, but they operate on opposite principles.

  • High-pH RP uses a basic buffer (pH > 10) to deprotonate the molecule into its neutral free-base form, allowing it to be retained by standard hydrophobic C18 interactions. This requires specialized hybrid silica columns (e.g., Ethylene Bridged Hybrid particles) because standard silica dissolves above pH 7.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) embraces the molecule's polarity. It retains the protonated di-cation by partitioning it into a water-enriched layer adsorbed onto a polar stationary phase (like bare silica). HILIC is highly recommended if you require high MS sensitivity, as the mobile phase is predominantly volatile organic solvent (Acetonitrile)[3].

Comparative Chromatographic Data

The following table summarizes how the physicochemical state of (4-Fluoropiperidin-4-yl)methanamine dictates the required chromatographic environment.

ParameterLow-pH Reversed-PhaseHigh-pH Reversed-PhaseHILIC
Mobile Phase 0.1% Formic Acid (pH ~2.7)10 mM NH4​HCO3​ (pH 10.5)10 mM Ammonium Formate / ACN
Analyte State Di-cationic (Protonated)Neutral (Free Base)Di-cationic (Protonated)
Retention Mechanism Hydrophobic (Poor)Hydrophobic PartitioningAqueous Layer Partitioning
Peak Shape Broad, Severe TailingSharp, SymmetricalSharp
Column Required Standard C18Hybrid Silica (e.g., BEH C18)Bare Silica / Amide[4]
MS Compatibility GoodModerateExcellent (High Organic)[4]

Validated Purification Methodologies

Below are two self-validating protocols engineered specifically for highly basic, polar amines.

Protocol A: High-pH Reversed-Phase Purification

Mechanism: Deprotonation of amines to increase lipophilicity and suppress silanol interactions.

  • Column Selection: Install a fully porous hybrid particle column designed for extreme pH stability (e.g., Waters XBridge BEH C18, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in ultrapure water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ). Note: Prepare fresh daily to prevent pH drift from CO2​ outgassing.

    • Buffer B: 100% HPLC-Grade Acetonitrile.

  • Sample Preparation: Dissolve the crude (4-Fluoropiperidin-4-yl)methanamine in a 50:50 mixture of Buffer A and Buffer B. Ensure the sample pH is basic to maintain the free-base form prior to injection.

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 15 column volumes. At high pH, XBridge columns demonstrate up to a 10-fold increase in column efficiency for basic compounds compared to low pH[5].

  • Detection & Collection: Monitor via MS (ESI+) or low-wavelength UV (210 nm), as the aliphatic amines lack strong chromophores.

Protocol B: HILIC Purification

Mechanism: Partitioning of the protonated polar analyte into an immobilized aqueous layer.

  • Column Selection: Install a superficially porous (fused-core) bare silica column (e.g., Ascentis Express HILIC)[4].

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Formate in ultrapure water. Adjust to pH 3.0 with Formic Acid. Crucial: Ionic strength is required in HILIC to disrupt direct ion-exchange with the silica surface and ensure reproducible partitioning.

    • Buffer B: 100% HPLC-Grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a high-organic diluent (e.g., 75% Acetonitrile / 25% Water). Self-Validation Check: Never dissolve HILIC samples in 100% water. Injecting a highly aqueous sample plug will destroy the localized water-enriched layer on the column, causing severe peak splitting and distortion.

  • Gradient Execution: HILIC gradients run in reverse to RP. Start at 95% B (highly organic) and run a gradient down to 60% B (increasing aqueous) over 15 column volumes.

  • Equilibration: Allow at least 15 column volumes for re-equilibration at 95% B. The aqueous layer takes significantly longer to re-establish on the silica surface compared to hydrophobic chains in RP.

References

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds , Waters Corporation. Link

  • XBridge UHPLC & HPLC C18 Columns , Waters Corporation. Link

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography , Sigma-Aldrich.Link

  • Application Highlight: Comparison Of Fully And Superficially Porous Particle Columns For The Analysis Of Basic Compounds , Waters Corporation. Link

  • Ascentis® Express Products: Columns used for analysis of Polar and Non-Polar compounds , Bioanalysis Zone. 3

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds , LCGC International. 5

  • Do you HILIC? , Separation Science. Link

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution , Wiley-VCH. 2

  • Ascentis® Express HILIC U/HPLC Columns , Sigma-Aldrich. 4

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists , PMC (NIH). 1

Sources

Optimization

minimizing side products during (4-Fluoropiperidin-4-yl)methanamine amidation

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes Welcome to the Technical Support Center for the amidation of (4-Fluoropiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for the amidation of (4-Fluoropiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields and purity in your amidation reactions.

Introduction to the Challenges

The amidation of (4-Fluoropiperidin-4-yl)methanamine presents a unique set of challenges due to its structural features. The primary exocyclic amine is the target for acylation, but its reactivity is influenced by two key factors:

  • Steric Hindrance: The presence of the 4,4-disubstituted piperidine ring creates significant steric bulk around the primary amine, which can impede the approach of the activated carboxylic acid. This steric hindrance can lead to slow or incomplete reactions.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 4-position reduces the electron density on the piperidine ring and, to a lesser extent, on the exocyclic primary amine. This decreased nucleophilicity makes the amine less reactive towards electrophiles.

Furthermore, the presence of the secondary amine within the piperidine ring introduces the potential for undesired side reactions if not properly managed. This guide will address these challenges and provide practical solutions to minimize the formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the amidation of (4-Fluoropiperidin-4-yl)methanamine in a question-and-answer format.

Q1: My amidation reaction is giving a low yield, with a significant amount of unreacted (4-Fluoropiperidin-4-yl)methanamine remaining. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue and is often related to the reduced nucleophilicity of the primary amine and steric hindrance. Here are several strategies to address this:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Consider switching to a more potent coupling agent. Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are generally more effective than carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for sterically demanding couplings.[1]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. Monitor the reaction closely, as higher temperatures can sometimes promote side reactions.

  • Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which could be several hours to overnight.

  • Reagent Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess of the coupling reagent should be avoided as it can lead to side reactions (see Q3).

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, or other potent onium saltsMore reactive, better for hindered amines.[1]
Temperature Room Temperature to 50 °COvercomes activation energy from steric hindrance.
Time Monitor by TLC/LC-MS (may require >12h)Allows for slower reaction kinetics to complete.
Stoichiometry 1.1-1.2 eq. of acid and coupling agentDrives the reaction equilibrium towards the product.

Q2: I am observing a byproduct with a mass corresponding to the acylation of the piperidine nitrogen. How can I improve the chemoselectivity for the primary amine?

A2: While the primary amine is generally more nucleophilic than the secondary piperidine amine, competitive acylation can occur, especially under forcing conditions. Here’s how to enhance selectivity:

  • Protecting Group Strategy: The most robust method to ensure chemoselectivity is to protect the piperidine nitrogen. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under typical amidation conditions and can be readily removed later with acid (e.g., TFA or HCl in dioxane).[2] Starting your synthesis with N-Boc-(4-Fluoropiperidin-4-yl)methanamine will direct the acylation exclusively to the primary amine.

  • Reaction Conditions: If a protecting group strategy is not feasible, carefully controlling the reaction conditions can favor acylation of the primary amine. Running the reaction at a lower temperature (0 °C to room temperature) can enhance the selectivity, as the more nucleophilic primary amine will react faster.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a few minutes before adding the (4-Fluoropiperidin-4-yl)methanamine can sometimes improve selectivity by ensuring the amine reacts with the highly reactive activated ester rather than having prolonged exposure to the coupling reagent itself.[3]

Diagram: Reaction and Side-Reaction Pathways

amidation_pathways amine (4-Fluoropiperidin-4-yl)methanamine product Desired Amide Product amine->product Primary Amine Acylation (Desired Pathway) side_product_1 N-Acyl Piperidine (Side Product) amine->side_product_1 Piperidine N-Acylation (Undesired Pathway) side_product_2 Guanidinylation (Side Product with HATU/HBTU) amine->side_product_2 Reaction with Coupling Agent (e.g., HATU) acid R-COOH + Coupling Agent acid->amine Amidation side_product_3 N-Acylurea (Side Product with DCC/EDC) acid->side_product_3 Rearrangement of O-acylisourea (with Carbodiimides)

Caption: Reaction pathways in the amidation of (4-Fluoropiperidin-4-yl)methanamine.

Q3: I am using HATU as a coupling reagent and I see a byproduct with a mass increase of +137 Da on my starting amine. What is this and how can I prevent it?

A3: This byproduct is likely the result of guanidinylation , a known side reaction with uronium/aminium-based coupling reagents like HATU and HBTU.[4] In this side reaction, the amine nucleophile attacks the coupling reagent directly, leading to the formation of a tetramethylguanidinium adduct on the primary amine, which terminates the desired reaction.

  • Pre-activation of the Carboxylic Acid: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid. Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) in your solvent and stir for 5-10 minutes before adding the (4-Fluoropiperidin-4-yl)methanamine. This ensures that the highly reactive activated ester is formed first, which then reacts preferentially with the amine.[3]

  • Control Stoichiometry: Avoid using a large excess of HATU. A slight excess (1.05-1.1 equivalents) is usually sufficient.

  • Alternative Coupling Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which does not have the guanidinium moiety and therefore cannot participate in this side reaction.[5]

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Side Products Observed check_conversion Is conversion low? start->check_conversion check_side_products Are side products present? check_conversion->check_side_products No increase_reactivity Increase Reactivity: - Use potent coupling agent (HATU/HBTU) - Increase temperature - Increase reaction time check_conversion->increase_reactivity Yes identify_side_product Identify side product by MS check_side_products->identify_side_product Yes end Clean Reaction check_side_products->end No optimize_stoichiometry Optimize Stoichiometry: - Use 1.1-1.2 eq. acid/coupling agent increase_reactivity->optimize_stoichiometry optimize_stoichiometry->end piperidine_acylation Piperidine Acylation? identify_side_product->piperidine_acylation guanidinylation Guanidinylation (HATU/HBTU)? piperidine_acylation->guanidinylation No use_boc_protection Protect piperidine N with Boc group piperidine_acylation->use_boc_protection Yes n_acylurea N-Acylurea (DCC/EDC)? guanidinylation->n_acylurea No preactivate_acid Pre-activate carboxylic acid before adding amine guanidinylation->preactivate_acid Yes use_hob_additive Use HOBt as an additive with DCC/EDC n_acylurea->use_hob_additive Yes n_acylurea->end No use_boc_protection->end preactivate_acid->end use_hob_additive->end

Caption: Troubleshooting flowchart for amidation of (4-Fluoropiperidin-4-yl)methanamine.

Q4: I am using DCC as a coupling reagent and I'm having difficulty purifying my product from a byproduct with a similar polarity. What could this be?

A4: When using carbodiimide coupling reagents like DCC, a common side reaction is the formation of an N-acylurea byproduct.[6] This occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amine. N-acylureas often have similar solubility and chromatographic behavior to the desired amide product, making purification challenging.

  • Use of Additives: The formation of N-acylurea can be significantly suppressed by the addition of 1-hydroxybenzotriazole (HOBt). HOBt rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement. This active ester then goes on to react with the amine to form the desired amide.

  • Solvent Choice: The formation of N-acylurea is more prevalent in polar aprotic solvents like DMF. Using a less polar solvent such as dichloromethane (DCM) can sometimes minimize this side reaction.[7]

  • Alternative Carbodiimide: If purification remains an issue, consider using a water-soluble carbodiimide like EDC. The corresponding N-acylurea byproduct is also water-soluble and can often be removed with an aqueous workup.[8]

Recommended Experimental Protocol

This protocol is designed to minimize side reactions and maximize the yield of the desired amide product. It utilizes a protecting group strategy and a potent coupling agent.

Step 1: N-Boc Protection of (4-Fluoropiperidin-4-yl)methanamine (if not starting with the protected amine)

  • Dissolve (4-Fluoropiperidin-4-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify by column chromatography to obtain N-Boc-(4-Fluoropiperidin-4-yl)methanamine.

Step 2: Amide Coupling using HATU

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.05 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-Boc-(4-Fluoropiperidin-4-yl)methanamine (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to go to completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-acylated, Boc-protected product.

Step 3: Boc Deprotection (if required)

  • Dissolve the Boc-protected amide in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a suitable solvent like toluene may be necessary to remove residual TFA.

  • The final product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, it can be obtained by neutralization and extraction.

By following these guidelines and troubleshooting steps, researchers can significantly improve the outcomes of their amidation reactions with (4-Fluoropiperidin-4-yl)methanamine, leading to higher yields and purer products.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (2021, May 19). Carbodiimides and Additives.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Hickey, S. M., Ashton, T. D., & Pfeffer, F. M. (2015). Facile Synthesis of Guanidine Functionalised Building Blocks. Asian Journal of Organic Chemistry, 4(3), 320-326.
  • Royal Society of Chemistry. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • Ramazani, A., Zeinali Nasrabadi, F., & Rezaei, A. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water.
  • The Journal of Organic Chemistry. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Urea Derivatives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Troubleshooting

Technical Support Center: (4-Fluoropiperidin-4-yl)methanamine Handling &amp; Storage

Welcome to the Technical Support Center for (4-Fluoropiperidin-4-yl)methanamine (CAS: 1565009-63-3 / related derivatives). This portal is designed for researchers, medicinal chemists, and drug development professionals u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Fluoropiperidin-4-yl)methanamine (CAS: 1565009-63-3 / related derivatives). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this fluorinated piperidine building block in the synthesis of 5-HT1A receptor-biased agonists and SHP2 phosphatase inhibitors [3, 5].

Because primary amines combined with fluorinated aliphatic rings are highly susceptible to environmental degradation (e.g., atmospheric CO₂ absorption, oxidative deamination, and moisture-induced defluorination), strict adherence to validated storage protocols is critical for maintaining experimental reproducibility.

Part 1: Frequently Asked Questions (Storage & Handling Fundamentals)

Q1: What are the absolute baseline storage conditions required for (4-Fluoropiperidin-4-yl)methanamine? A: To prevent degradation, the compound must be stored at -20°C or lower for long-term preservation (1–2 years) [2]. For short-term active use (1–2 weeks), 4°C is acceptable, provided the container is tightly sealed under an inert atmosphere (Argon or Nitrogen) [1, 2]. It must be kept in a dark place, typically in amber borosilicate glass vials, to prevent photo-oxidation.

Q2: Why does my batch appear cloudy or exhibit a white crust around the cap? A: This is a classic symptom of atmospheric degradation. The primary amine moiety (-CH₂NH₂) is highly nucleophilic and reacts rapidly with atmospheric carbon dioxide (CO₂) and ambient moisture to form insoluble carbamate salts. Causality: When the container is opened in standard atmospheric conditions, CO₂ diffuses into the liquid/solid interface. To prevent this, all handling and aliquoting must be performed inside a glove box or under a positive pressure Schlenk line using dry, inert gas [1].

Q3: Does the fluorine atom at the 4-position impact the stability of the molecule? A: Yes. The highly electronegative fluorine atom exerts a strong inductive pull, altering the pKa of the adjacent amine and piperidine nitrogen. While it increases the lipophilicity and metabolic stability of downstream drug candidates (like phenoxyethyl derivatives) [4], the free building block is sensitive to extreme pH. Aqueous solutions should be avoided during storage, as prolonged exposure to basic conditions can promote elimination reactions or defluorination.

Part 2: Troubleshooting Guide: Identifying & Preventing Degradation

Issue: Inconsistent Yields in Downstream Amidation or Reductive Amination Reactions

  • Diagnostic: Analyze the starting material via NMR (¹H and ¹⁹F) or LC-MS. If you observe a mass shift of +44 Da, carbamate formation has occurred. If you see multiple peaks in the ¹⁹F NMR, defluorination or ring-opening degradation is likely.

  • Root Cause: Repeated freeze-thaw cycles and exposure to ambient air during reagent weighing. Condensation introduces water, which hydrolyzes the compound and facilitates oxidative degradation of the amine.

  • Solution: Implement a strict single-use aliquoting system upon receipt of the chemical.

Issue: Discoloration (Yellowing or Browning of the Reagent)

  • Diagnostic: Visual inspection reveals a shift from a colorless/white state to yellow/brown.

  • Root Cause: Photo-oxidation of the primary amine. UV light generates reactive oxygen species (ROS) that initiate radical degradation pathways at the nitrogen centers.

  • Solution: Transfer the material exclusively into amber vials. Wrap secondary storage containers in aluminum foil. Ensure the storage freezer does not have internal UV/fluorescent lighting that remains on [1].

Part 3: Quantitative Data Matrix

To facilitate quick decision-making, the following table summarizes the validated storage conditions and their impact on compound half-life.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf LifeDegradation Risk
Optimal (Long-Term) -20°C to -80°CArgon (Dry)Amber Glass + PTFE Septum1 to 2 YearsMinimal (<1% per year)
Acceptable (Short-Term) 4°CNitrogen (Dry)Amber Glass1 to 2 WeeksLow (if sealed properly)
Suboptimal (Benchtop) 20°C - 25°CAmbient AirClear Glass< 24 HoursHigh (Carbamate formation)
Aqueous Solution 4°CN/APlastic/Glass< 12 HoursHigh (Hydrolysis/Defluorination)

Part 4: Step-by-Step Methodology: Aliquoting and Cryopreservation Protocol

To create a self-validating system where degradation is structurally prevented, follow this protocol immediately upon receiving a new batch of (4-Fluoropiperidin-4-yl)methanamine.

Phase 1: Preparation

  • Bake amber borosilicate glass vials and PTFE-lined screw caps in an oven at 120°C for 4 hours to remove trace moisture.

  • Transfer the baked vials, caps, and the sealed manufacturer bottle of (4-Fluoropiperidin-4-yl)methanamine into a controlled glove box purged with high-purity Argon.

Phase 2: Aliquoting (Inside Glove Box) 3. Allow the manufacturer bottle to equilibrate to the glove box temperature before opening to prevent internal condensation. 4. Using a micro-spatula (for solids) or a positive-displacement pipette (for oils/liquids), divide the bulk material into single-use aliquots (e.g., 50 mg or 100 mg per vial) based on your standard reaction scales. 5. Seal each vial tightly with the PTFE-lined caps. PTFE is mandatory as it resists chemical degradation and prevents gas permeability.

Phase 3: Secondary Containment and Storage 6. Place the sealed aliquots into a secondary desiccator jar containing active indicating Drierite (calcium sulfate). 7. Remove the secondary container from the glove box and immediately transfer it to a -20°C spark-free freezer [1, 2]. 8. Usage Rule: When a reaction is required, remove only one aliquot. Allow it to warm to room temperature before opening to prevent ambient moisture from condensing on the cold reagent. Discard any unused portion of the open aliquot.

Part 5: Workflow Visualization

The following diagram illustrates the critical path for handling the compound to prevent atmospheric and thermal degradation.

StorageWorkflow A Receipt of Chemical (4-Fluoropiperidin-4-yl)methanamine B Transfer to Glove Box (Argon Atmosphere) A->B Immediate C Aliquot into Baked Amber Vials (Prevent Photo-oxidation) B->C Dry conditions D Seal with PTFE Septa (Block CO2 & Moisture) C->D E Short-term Active Use (Store at 4°C) D->E 1-2 Weeks F Long-term Cryopreservation (Store at -20°C to -80°C) D->F 1-2 Years

Caption: Optimal handling and cryopreservation workflow to prevent amine degradation and carbamate formation.

References

  • Bio-Fount. (n.d.). (1-ethyl-4-fluoropiperidin-4-yl)methanamine Storage Conditions. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists. ACS Publications. Retrieved from [Link]

  • Google Patents. (2018). WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof.
Optimization

refining liquid-liquid extraction techniques for (4-Fluoropiperidin-4-yl)methanamine

Focus: Troubleshooting (4-Fluoropiperidin-4-yl)methanamine Extractions Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting (4-Fluoropiperidin-4-yl)methanamine Extractions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation of highly polar, water-soluble diamines.

(4-Fluoropiperidin-4-yl)methanamine presents a unique challenge in liquid-liquid extraction (LLE). It contains both a secondary piperidine amine and a primary methanamine group. Combined with the electron-withdrawing but highly polar nature of the fluorine atom, this molecule exhibits extreme hydrophilicity. Standard extraction protocols will almost certainly result in poor yields, severe emulsions, or complete product loss.

Below, we break down the causality behind these failures and provide self-validating, field-proven workflows to ensure quantitative recovery.

Section 1: Troubleshooting FAQs

Q1: I adjusted the aqueous pH to 9.0, but I am getting <5% recovery of (4-Fluoropiperidin-4-yl)methanamine in my organic phase. Why? A1: The failure lies in the protonation state of your molecule. Piperidine has a pKa of approximately 11.2 1, and the primary methanamine group has a pKa around 10.5. At pH 9.0, both nitrogen atoms remain heavily protonated. This renders the molecule a dication, making it exclusively water-soluble. To extract the free base, the pH must be at least 1.5 to 2 units above the highest pKa. You must adjust the pH to >12.5 to fully deprotonate both amines.

Q2: I increased the pH to 13.0 and extracted with pure Ethyl Acetate (EtOAc), but my yield is still poor. What is going wrong? A2: Even as a fully deprotonated free base, the presence of the fluorine atom and two hydrogen-bonding amine groups gives this molecule a very low partition coefficient (LogP) in moderately polar solvents like EtOAc or pure Dichloromethane (DCM) 2. Pure non-polar solvents lack the hydrogen-bond donor/acceptor capacity needed to solvate the diamine. You must use a cosolvent system. A mixture of DCM and Isopropanol (IPA) at a 3:1 or 4:1 ratio, or Chloroform:Methanol (9:1), is required to disrupt the molecule's aqueous hydration sphere.

Q3: When I use DCM/IPA at high pH, I get a stubborn emulsion. How can I break it and prevent it? A3: Emulsions are highly common when using polar cosolvents like IPA or MeOH, as they lower the interfacial tension between the aqueous and organic layers. To break the emulsion, implement the "salting-out" technique. Saturating the aqueous layer with NaCl or K₂CO₃ increases the ionic strength, which drives the organic solvent out of the aqueous phase, forces the amine into the organic layer, and rapidly breaks the emulsion 3.

Q4: Is there a way to avoid extracting the free base entirely if I just need the protected intermediate for my next step? A4: Yes. If your downstream application permits, perform an in-situ derivatization. Reacting the aqueous amine with Di-tert-butyl dicarbonate (Boc₂O) directly in the biphasic mixture will protect the primary amine. This masks the polar N-H bonds, drastically increasing the molecule's lipophilicity and allowing for a standard, high-yield extraction with pure EtOAc.

Section 2: Mechanistic Insights & Workflows

To optimize your extraction, it is critical to follow a logical decision tree and understand the physical chemistry occurring at the phase boundary.

LLE_Workflow Start Low Recovery of (4-Fluoropiperidin-4-yl)methanamine CheckPH Is Aqueous pH > 12.5? Start->CheckPH AdjustPH Add 5M NaOH / KOH Validate: Test with pH paper CheckPH->AdjustPH No CheckSolvent Using Pure DCM or EtOAc? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent ChangeSolvent Switch to DCM:IPA (3:1) Validate: Check phase separation CheckSolvent->ChangeSolvent Yes CheckSalt Is Aqueous Layer Saturated? CheckSolvent->CheckSalt No ChangeSolvent->CheckSalt AddSalt Add NaCl or K2CO3 to Saturation Validate: Undissolved salt visible CheckSalt->AddSalt No Success High Recovery Organic Phase Validate: TLC/LCMS of Aqueous CheckSalt->Success Yes AddSalt->Success

Figure 1: Decision tree for troubleshooting low recovery during liquid-liquid extraction of polar amines.

SaltingOut Step1 Aqueous Solution Highly Hydrated Amine Step2 Addition of High Charge Density Ions (Na+, Cl-) Step1->Step2 Step3 Water Molecules Sequestered by Inorganic Ions Step2->Step3 Step4 Disruption of Solute-Water Hydrogen Bonds Step3->Step4 Step5 Increased Hydrophobic Effect on Target Amine Step4->Step5 Step6 Partitioning into Organic Phase (DCM/IPA) Step5->Step6

Figure 2: Mechanistic pathway of the salting-out effect driving polar amines into the organic phase.

Section 3: Quantitative Data Summary

The table below summarizes the causality of solvent and salt selection on the extraction efficiency of (4-Fluoropiperidin-4-yl)methanamine.

Solvent SystemAqueous AdditiveAqueous pHEstimated Recovery (%)Emulsion Risk
Pure EtOAcNone9.0< 5%Low
Pure DCMNone13.015 - 20%Medium
DCM:IPA (3:1)None13.040 - 50%High
DCM:IPA (3:1)NaCl (Saturated)13.085 - 90%Low
CHCl₃:MeOH (9:1)K₂CO₃ (Saturated)> 13.0> 95%Low
Section 4: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Salting-Out Assisted LLE (SALLE) with Cosolvents

This is the gold-standard method for isolating the free base of highly polar diamines.

  • pH Adjustment: Transfer the aqueous solution containing the amine salt to an Erlenmeyer flask. Place it in an ice bath. Slowly add 5M NaOH dropwise while stirring until the pH exceeds 12.5.

    • Validation Checkpoint 1: Dip a glass rod into the aqueous layer and touch it to a broad-range pH indicator strip. The strip must indicate pH > 12.5. If not, the amine hydrochloride is still buffering the solution; add more base.

  • Salting Out: Add solid Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl) directly to the aqueous layer while stirring vigorously 4. Continue adding until no more salt dissolves.

    • Validation Checkpoint 2: Observe the bottom of the flask. There must be a small amount of undissolved salt visible. If all salt dissolves, the solution is not saturated, and the salting-out effect is incomplete.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with a solvent mixture of Dichloromethane and Isopropanol (DCM:IPA, 3:1 v/v) using a volume equal to 50% of the aqueous layer. Shake gently and vent frequently. Allow the phases to separate. Extract 3 to 4 times.

  • Verification:

    • Validation Checkpoint 3: Before discarding the aqueous layer, spot it on a TLC plate alongside the combined organic layers. Stain with Ninhydrin and heat. A purple spot in the aqueous lane indicates incomplete extraction.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at 30°C to yield the free base.

Protocol B: In-Situ Derivatization (Boc Protection)

Use this method if the free base is not strictly required and a lipophilic intermediate is acceptable.

  • Reaction Setup: To the aqueous solution of the amine (1.0 eq), add THF (equal volume to water) to create a biphasic mixture.

  • Basification: Add NaHCO₃ (3.0 eq) and stir until dissolved.

  • Protection: Cool the mixture to 0°C. Dissolve Boc₂O (1.1 eq) in a small amount of THF and add it dropwise to the reaction. Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Validation Checkpoint 1: Monitor the reaction via LCMS or Ninhydrin-stained TLC. The highly polar baseline spot of the starting diamine should disappear, replaced by a much higher Rf spot (the Boc-protected product).

  • Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous layer with pure EtOAc (3 x 50 mL). Because the product is now lipophilic, no salting-out or polar cosolvents are required.

  • Washing: Wash the combined EtOAc layers with brine, dry over MgSO₄, filter, and concentrate.

Section 5: References
  • Piperidine - Chemical Properties and pKa Source: ChemEurope URL:

  • Enhancing Extractions by Salting Out Source: LCGC International URL:

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: Organic Process Research & Development - ACS Publications URL:

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists (Extraction of Piperidine Derivatives) Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Troubleshooting

resolving peak tailing in (4-Fluoropiperidin-4-yl)methanamine chromatography

Technical Support Center: Chromatography Solutions Topic: Resolving Peak Tailing in (4-Fluoropiperidin-4-yl)methanamine Analysis Executive Summary & Chemical Profiling Welcome to the Technical Support Center. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Solutions Topic: Resolving Peak Tailing in (4-Fluoropiperidin-4-yl)methanamine Analysis

Executive Summary & Chemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, basic compounds. (4-Fluoropiperidin-4-yl)methanamine presents a unique chromatographic challenge: it contains both a secondary amine (within the piperidine ring) and a primary amine (on the methanamine group). At physiological or neutral pH, both nitrogen atoms are protonated, resulting in a doubly charged, highly polar species.

This structural profile guarantees two major issues in standard Reversed-Phase Liquid Chromatography (RP-HPLC): poor retention and severe exponential peak tailing. This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and ensure quantitative accuracy.

Mechanistic FAQs (The "Why")

Q: Why does (4-Fluoropiperidin-4-yl)methanamine exhibit severe exponential tailing on standard C18 columns? A: The primary cause of peak tailing for basic compounds is the occurrence of multiple retention mechanisms[1]. While your analyte partitions into the hydrophobic C18 ligands, its protonated amine groups simultaneously undergo strong secondary ion-exchange interactions with ionized, unbonded silanol groups (Si-O⁻) on the silica surface[2]. Because these silanol interactions are highly energetic and kinetically slow, the analyte molecules desorb at varying rates, creating a stretched trailing edge known as exponential tailing[3].

SilanolInteraction cluster_0 Mobile Phase (pH 5-7) cluster_1 Silica Stationary Phase A (4-Fluoropiperidin-4-yl)methanamine (Doubly Protonated Amines) B Ionized Silanol (Si-O⁻) A->B Parasitic Attraction C C18 Hydrophobic Ligand A->C Ideal Partitioning E Secondary Interaction (Ion-Exchange) B->E D Primary Retention (Hydrophobic) C->D F Exponential Peak Tailing D->F E->F Desorption Delay

Figure 1: Mechanistic pathway of secondary ion-exchange interactions causing exponential peak tailing.

Q: Will lowering the mobile phase pH fix the tailing? A: Yes, but it requires precision. Lowering the mobile phase pH below 3.0 neutralizes the acidic silanol groups (pKa ~4.5) on the silica surface, converting them to neutral Si-OH and effectively shutting down the ion-exchange pathway[4]. However, because (4-Fluoropiperidin-4-yl)methanamine is highly polar, lowering the pH keeps it fully ionized, which may cause it to elute in the void volume. If retention is lost, peak shape becomes irrelevant.

Q: What about using a high pH mobile phase instead? A: Operating at a high pH (e.g., pH 10.5) is an excellent strategy for basic amines. It deprotonates the analyte, rendering it neutral. This eliminates the electrostatic attraction to silanols and significantly increases hydrophobic retention[5]. Crucial Caveat: Standard Type-A or Type-B silica dissolves at pH > 8.0. You must use a sterically protected or ethylene-bridged hybrid (BEH) silica column designed for high-pH stability.

Q: My compound still elutes too early on C18, even with optimizations. What is the alternative? A: If RP-HPLC fails to retain the compound, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for highly polar and charged compounds. It utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% acetonitrile). The basic compound partitions into a water-enriched layer on the stationary phase, providing excellent retention and symmetrical peaks without the hydrophobic mismatch seen in RP-HPLC[6].

Diagnostic Workflow (The "How")

To systematically resolve tailing for this compound, follow this decision matrix:

TroubleshootingWorkflow Start Analyze (4-Fluoropiperidin-4-yl)methanamine Peak Asymmetry (As) > 1.5 CheckRet Is Retention Factor (k') > 2 in RP-HPLC? Start->CheckRet LowRet No: Highly Polar Base Switch to HILIC Mode CheckRet->LowRet k' < 2 HighRet Yes: Retained but Tailing Optimize Mobile Phase pH CheckRet->HighRet k' > 2 HILIC_Opt Use Ammonium Formate (pH 3.0) Bare Silica or Amide Phase LowRet->HILIC_Opt pH_Branch Choose pH Strategy HighRet->pH_Branch End Symmetrical Peak Achieved (As < 1.2) HILIC_Opt->End Low_pH Low pH (2.0 - 2.5) Protonate Silanols (Si-OH) pH_Branch->Low_pH High_pH High pH (10.0 - 10.5) Deprotonate Amines (NH2/NH) pH_Branch->High_pH Low_pH_Opt Add 0.1% TFA or Triethylamine (TEA) blocker Low_pH->Low_pH_Opt High_pH_Opt Use Hybrid Silica Column (e.g., Ethylene Bridged) High_pH->High_pH_Opt Low_pH_Opt->End High_pH_Opt->End

Figure 2: Decision tree for resolving peak tailing in highly polar basic analytes.

Validated Experimental Protocols

Here are three self-validating protocols tailored to the specific chemical properties of (4-Fluoropiperidin-4-yl)methanamine.

Protocol A: Low-pH Ion-Pairing RP-HPLC (Best for standard C18 columns)

Mechanism: Uses Trifluoroacetic acid (TFA) to simultaneously lower pH (protonating silanols) and act as an ion-pairing reagent, increasing the hydrophobicity of the protonated amines[7].

  • System Preparation: Flush the system with 50:50 Water:Acetonitrile to remove old buffers.

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column: Highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Gradient: 2% B to 40% B over 10 minutes.

  • Validation Step: Inject a neutral marker (e.g., toluene). If the neutral marker tails, you have a physical void in your column or tubing, not a chemical interaction[8].

Protocol B: High-pH RP-HPLC (Best for maximizing retention and MS sensitivity)

Mechanism: Deprotonates the dual amines, neutralizing the molecule to prevent silanol interaction and boost C18 retention[5].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Methanol (Methanol is preferred over ACN at high pH to prevent polymer precipitation).

  • Column: Ethylene-Bridged Hybrid (BEH) C18 (stable up to pH 12).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Validation Step: Monitor column backpressure. A sudden drop indicates silica dissolution; ensure you are using a hybrid column.

Protocol C: HILIC Mode (Best for ultimate peak shape of polar bases)

Mechanism: Reverses the retention mechanism. The highly polar amines partition into an aqueous layer immobilized on a polar stationary phase[9].

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0 (Formate provides weaker ion-exchange elution strength, improving retention of acidic/basic compounds)[9].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Operating Isocratic Blend: 90% B / 10% A (Effective buffer concentration = 10 mM).

  • Column: Bare Silica or Amide HILIC column.

  • Validation Step (Sample Diluent): Dissolve the sample in 100% Acetonitrile or the starting mobile phase. Injecting highly aqueous samples in HILIC causes severe peak distortion and tailing[10].

Quantitative Data Summary

The following table summarizes expected chromatographic parameters for (4-Fluoropiperidin-4-yl)methanamine across the three optimized strategies.

Chromatographic StrategyExpected Retention Factor (k')Peak Asymmetry (As)MS CompatibilityPrimary Limitation
Standard C18 (pH 7.0) < 0.5 (Void)> 2.5 (Severe Tailing)GoodUnusable peak shape and retention
Protocol A: Low pH (TFA) 1.5 - 2.51.1 - 1.3Poor (Ion suppression)TFA suppresses ESI-MS signals
Protocol B: High pH (10.5) 4.0 - 6.01.0 - 1.2ExcellentRequires specialized hybrid columns
Protocol C: HILIC (pH 3.0) 5.0 - 8.01.0 - 1.1ExcellentHighly sensitive to sample diluent

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of (4-Fluoropiperidin-4-yl)methanamine Intermediates

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis and modification of (4-Fluoropiperidin-4-yl)methanamine intermediates. This valuable building block is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis and modification of (4-Fluoropiperidin-4-yl)methanamine intermediates. This valuable building block is integral to the development of novel therapeutics, and its successful manipulation is critical. One of the most common hurdles encountered by researchers is the incomplete or inefficient removal of amine protecting groups.

This guide provides in-depth, experience-driven answers to frequently asked questions regarding the deprotection of N-Boc, N-Cbz, and N-Fmoc protected (4-Fluoropiperidin-4-yl)methanamine. We will delve into the causality behind these issues and provide validated protocols to overcome them.

Part 1: Foundational Troubleshooting & Analysis

Before addressing issues specific to a protecting group, it's crucial to ensure your foundational techniques are sound.

FAQ 1.1: How can I definitively confirm that my deprotection reaction is incomplete?

Answer: Visual assessment by Thin Layer Chromatography (TLC) is a rapid first check, but Liquid Chromatography-Mass Spectrometry (LC-MS) provides the most conclusive evidence.

  • TLC Analysis:

    • Observation: A persistent spot corresponding to the starting material (co-spotted on the same plate) after the expected reaction time indicates an incomplete reaction. The deprotected product, being a free amine, is significantly more polar and should have a much lower Rf value.

    • Causality: The large difference in polarity between the protected (less polar) and unprotected (polar) amine makes TLC an excellent tool for qualitative monitoring. Use a suitable stain like ninhydrin, which will turn a vibrant color (usually purple or blue) in the presence of the newly formed primary or secondary amine product, while the protected starting material will not react.

  • LC-MS Analysis:

    • Observation: The most reliable method is to monitor the disappearance of the starting material's molecular ion peak ([M+H]⁺) and the appearance of the product's [M+H]⁺ peak.

    • Causality: LC-MS separates the components of your reaction mixture over time and provides their exact mass, allowing for unambiguous identification.[1][2] An incomplete reaction will show a significant peak for the starting material in the chromatogram.

CompoundProtecting GroupExpected [M+H]⁺ (m/z)
(4-Fluoropiperidin-4-yl)methanamineNone (Product)133.1
Boc-(4-Fluoropiperidin-4-yl)methanamineBoc233.2
Cbz-(4-Fluoropiperidin-4-yl)methanamineCbz267.2
Fmoc-(4-Fluoropiperidin-4-yl)methanamineFmoc355.2
Workflow: Initial Reaction Assessment

Below is a general workflow for assessing the status of any deprotection reaction.

G cluster_0 Reaction Monitoring cluster_1 Troubleshooting Path Start Run Deprotection Reaction TLC Analyze by TLC after 1h Start->TLC Decision Is Starting Material (SM) Present? TLC->Decision LCMS Analyze by LC-MS Troubleshoot Reaction Incomplete. Proceed to Specific Troubleshooting Guide. LCMS->Troubleshoot Decision->LCMS Yes / Unclear Complete Reaction Complete. Proceed to Work-up. Decision->Complete No

Caption: General workflow for assessing deprotection reaction completion.

Part 2: Troubleshooting N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is typically removed under strong acidic conditions. Failures are common but usually straightforward to resolve.

FAQ 2.1: My Boc deprotection with Trifluoroacetic Acid (TFA) in DCM is slow or incomplete. What are the primary causes and solutions?

Answer: This is a frequent issue stemming from suboptimal reaction conditions. The mechanism of Boc removal is an acid-catalyzed elimination that generates a stable tert-butyl cation.[3][] The efficiency depends heavily on acid strength, concentration, and time.

Common Causes & Solutions:

  • Insufficient Acid Stoichiometry/Concentration:

    • Causality: The reaction rate has a strong dependence on the concentration of the acid.[3] While 20-25% TFA in Dichloromethane (DCM) is a common starting point, sterically hindered or electronically deactivated substrates may require more forceful conditions.[3][5]

    • Solution: Increase the TFA concentration to 50% v/v in DCM. For very stubborn cases, neat TFA can be used, but be mindful of potential side reactions.[5][6]

  • Inadequate Reaction Time:

    • Causality: Standard protocols often suggest 1-2 hours, but this is substrate-dependent. Incomplete reactions simply need more time.[6][7]

    • Solution: Extend the reaction time. Monitor every hour by LC-MS until the starting material is consumed. For particularly difficult substrates, overnight stirring may be necessary.

  • Presence of Water:

    • Causality: While not catastrophic, excess water can dilute the acid and slightly reduce the reaction rate.

    • Solution: Use anhydrous DCM and fresh, high-quality TFA.

ConditionRecommended AdjustmentRationale
Slow/Incomplete Reaction Increase TFA to 50% v/v in DCM, then neat TFA if needed.Overcomes higher activation energy for difficult substrates.[3][6]
Extend reaction time to 4-18 hours at room temperature.Ensures the reaction proceeds to completion.[5]
Alternative Reagent Use 4M HCl in 1,4-Dioxane.A common and effective alternative to TFA, which may be advantageous for certain substrates.[6][8]
FAQ 2.2: I'm observing new, higher molecular weight peaks in my LC-MS after Boc deprotection. What are they?

Answer: These are likely side products resulting from the reactive tert-butyl cation intermediate alkylating your product or another nucleophilic species.[3]

  • Causality: During deprotection, a tert-butyl cation is formed. This is a potent electrophile that can be "scavenged" by any available nucleophile. If the desired product (the deprotected amine) is the most abundant nucleophile, self-alkylation can occur.

  • Solution: Use a Scavenger. Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product.

    • Triisopropylsilane (TIS): Add 5% v/v. TIS is highly effective at reducing the cation via hydride transfer.

    • Water: Add 2-5% v/v. Water can trap the cation to form tert-butanol.

    • Anisole or Thioanisole: Add 5% v/v. These are effective cation scavengers, particularly for tryptophan-containing peptides, but are also useful here.

Protocol: Optimized Boc Deprotection with Scavenging
  • Dissolution: Dissolve the Boc-protected (4-Fluoropiperidin-4-yl)methanamine intermediate (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.5 equiv, approx. 5% v/v).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv, targeting 50% v/v).[8]

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material peak is absent.

  • Work-up: Concentrate the mixture under reduced pressure. The crude product is the TFA salt. To obtain the free amine, dissolve the residue in water, basify to pH >10 with NaOH, and extract with an organic solvent like DCM or ethyl acetate.

Mechanism: Acid-Catalyzed Boc Deprotection

G BocAmine Boc-Protected Amine Protonation Protonated Carbamate BocAmine->Protonation + H⁺ (TFA) Carbocation tert-Butyl Cation (Reactive Electrophile) Protonation->Carbocation CarbamicAcid Carbamic Acid (Unstable) Protonation->CarbamicAcid FreeAmine Free Amine (Product) Carbocation->FreeAmine Unwanted Reaction Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapped By CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 SideProduct Side Product (t-Bu-Amine) FreeAmine->SideProduct TrappedCation Trapped Cation (e.g., t-Bu-H) Scavenger->TrappedCation

Caption: Mechanism of Boc deprotection and role of scavengers.

Part 3: Troubleshooting N-Cbz Deprotection

The benzyloxycarbonyl (Cbz) group is robust and typically removed by catalytic hydrogenolysis, although acidic and nucleophilic methods are also available.[9]

FAQ 3.1: My Cbz deprotection via catalytic hydrogenation (Pd/C, H₂) is stalled. What are the likely causes?

Answer: Failure of catalytic hydrogenation is almost always due to catalyst deactivation or poor reaction setup.[10]

Common Causes & Solutions:

  • Catalyst Poisoning:

    • Causality: Palladium catalysts are highly sensitive to poisons, especially sulfur compounds (e.g., thiols, DMSO), strong coordinating ligands, and some halides. Trace amounts from previous steps can completely shut down the catalyst.

    • Solution: Ensure the substrate is highly pure. If poisoning is suspected, passing a solution of the substrate through a small plug of silica gel or activated carbon before the reaction can help.

  • Poor Catalyst Quality or Activity:

    • Causality: Pd/C catalyst activity can degrade over time, especially if not stored properly under an inert atmosphere. Different batches can also have vastly different activities.

    • Solution: Use a fresh bottle of catalyst from a reputable supplier. For difficult substrates, switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[10]

  • Insufficient Hydrogen Delivery:

    • Causality: The reaction requires efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface.

    • Solution: Ensure the system is properly purged of air and filled with hydrogen. Use a balloon of H₂ for atmospheric pressure or a Parr shaker for higher pressures. Crucially, ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.[10]

FAQ 3.2: Hydrogenation is not an option due to other reducible groups in my molecule. What are the best alternatives for Cbz removal?

Answer: Strong acid cleavage is a common alternative. For highly sensitive substrates, a newer nucleophilic cleavage method is also effective.

  • Acidic Cleavage:

    • Method: A solution of HBr in acetic acid (e.g., 33% w/w) is the classic reagent. It cleaves the Cbz group by attacking the benzylic carbon.[9][10]

    • Pros: Fast and effective.

    • Cons: Extremely harsh conditions that may not be suitable for sensitive substrates. The work-up can be challenging.

  • Nucleophilic Cleavage:

    • Method: A recently highlighted method uses 2-mercaptoethanol with a base like potassium phosphate in a polar aprotic solvent.[11] The thiol nucleophilically attacks the benzylic carbon.

    • Pros: Very mild conditions that tolerate a wide range of sensitive functional groups, including aryl halides.[11]

    • Cons: Requires heating (e.g., 75 °C) and the removal of thiol byproducts.

Protocol: Standard Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected intermediate (1.0 equiv) in a suitable solvent like Methanol, Ethanol, or Ethyl Acetate (approx. 20 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) under a nitrogen or argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon) or perform the reaction in a dedicated hydrogenation apparatus.

  • Reaction: Stir the suspension vigorously at room temperature for 4-16 hours.

  • Monitoring: Monitor by TLC or LC-MS. The reaction can be filtered through a pad of Celite® to remove the catalyst before analysis.

  • Work-up: Once complete, carefully filter the entire reaction mixture through a pad of Celite® to remove the Pd/C. Wash the pad with the reaction solvent. The filtrate contains the deprotected product, which can be isolated by removing the solvent under reduced pressure.

Part 4: Troubleshooting N-Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and is removed via an E1cB elimination mechanism.[12][13] While issues are less common for small molecule deprotections compared to solid-phase peptide synthesis (SPPS), they can still occur.

FAQ 4.1: My Fmoc deprotection using piperidine in DMF is incomplete. Why would this happen?

Answer: For a solution-phase small molecule, incomplete Fmoc deprotection is unusual but typically points to reagent quality or concentration.

Common Causes & Solutions:

  • Poor Reagent Quality:

    • Causality: Piperidine can degrade over time. DMF can contain acidic impurities (from hydrolysis to dimethylamine and formic acid) that neutralize the base.

    • Solution: Use a fresh bottle of piperidine and high-purity, amine-free DMF.

  • Insufficient Base Concentration:

    • Causality: The standard condition is a 20% v/v solution of piperidine in DMF.[14][15] Lower concentrations will work but will be significantly slower.

    • Solution: Ensure you are using a 20-25% v/v solution. The reaction is typically very fast (minutes), so if it is incomplete after 30-60 minutes, the issue is likely reagent quality.

FAQ 4.2: Are there greener or alternative bases to piperidine for Fmoc removal?

Answer: Yes, several alternatives have been developed, primarily for SPPS, to address the toxicity and handling concerns of piperidine.

  • DBU/Piperazine: A combination of a non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to initiate the elimination, and a milder amine like piperazine to trap the dibenzofulvene (DBF) intermediate, is highly effective.[14][16]

  • 4-Methylpiperidine: Behaves very similarly to piperidine and can be used interchangeably, but may offer some advantages in handling and toxicity.[17][18]

  • Morpholine: A much weaker base (pKa 8.3 vs 11.1 for piperidine) that can be used for deprotection when the substrate is sensitive to strong bases. However, the reaction is considerably slower.[19]

Mechanism: Base-Catalyzed Fmoc Deprotection

G FmocAmine Fmoc-Protected Amine ProtonAbstraction Proton Abstraction FmocAmine->ProtonAbstraction + Piperidine Carbanion Fluorenyl Carbanion ProtonAbstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) (Reactive Electrophile) Elimination->Dibenzofulvene CarbamicAcid Carbamic Acid (Unstable) Elimination->CarbamicAcid DBFAdduct DBF-Piperidine Adduct (Stable) Dibenzofulvene->DBFAdduct + Piperidine FreeAmine Free Amine (Product) CarbamicAcid->FreeAmine Piperidine Piperidine (Base)

Caption: E1cB mechanism for Fmoc removal by piperidine.

Part 5: Substrate-Specific Considerations

The unique structure of (4-Fluoropiperidin-4-yl)methanamine presents specific challenges and considerations.

FAQ 5.1: Does the fluorine atom influence the deprotection reaction?

Answer: Yes, both electronically and conformationally.

  • Electronic Effect: Fluorine is a strongly electron-withdrawing group. This lowers the pKa of the piperidine nitrogen, making it less basic. While this doesn't drastically change the stability of the protecting groups, it's a key feature of the final product.

  • Conformational Effect: Under acidic conditions (like Boc deprotection), the piperidine nitrogen becomes protonated (R₂NH₂⁺). In this state, there is a strong preference for the fluorine atom to occupy an axial position.[20][21][22] This is due to a stabilizing charge-dipole interaction between the axial C-F bond and the N-H bond.[22] This conformational locking could potentially hinder the approach of reagents, although for small molecules, this effect is usually minor.

FAQ 5.2: I've successfully removed the protecting group, but my yield is low after work-up and isolation. What are some best practices?

Answer: The deprotected product, (4-Fluoropiperidin-4-yl)methanamine, is a small, polar, and relatively volatile diamine. These properties can make isolation challenging.[20]

  • Avoid Excessive Evaporation: Do not leave the free base on a rotary evaporator for extended periods, as you may lose product.

  • Extraction at High pH: When performing a liquid-liquid extraction to isolate the free base, ensure the aqueous layer is strongly basic (pH 11-12) to fully deprotonate the amine and drive it into the organic layer. Use a more polar solvent like DCM or a 9:1 DCM:IPA mixture for efficient extraction.

  • Isolate as a Salt: The most reliable method for isolating and storing small amines is to precipitate them as a salt. After work-up, dissolve the crude free base in a solvent like diethyl ether or acetone and add a solution of HCl in ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried. This provides a stable, non-volatile solid with a sharp melting point.

  • Telescoping: If the deprotected intermediate is to be used immediately in a subsequent reaction (e.g., an acylation or reductive amination), consider "telescoping" the steps. After the deprotection work-up, you can solvent-swap and use the crude material directly in the next step without full purification, which often minimizes handling losses.

References
  • Taylor & Francis. (2025, November 23). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Retrieved from [Link]

  • Fields, G. B. (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Methods in Enzymology, 289, 20-39.
  • Bernasconi, S., et al. (2018). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 10-30.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417-104425.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link]

  • Le-Phuc, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Le-Phuc, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Morphy, J. R., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Carcenac, Y., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 324-332.
  • Freeman, D. B., et al. (2015). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved from [Link]

  • Brezolin, F., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 960-968.
  • O'Hagan, D., et al. (2005). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of the American Chemical Society, 127(10), 3415-3425.
  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection. Retrieved from [Link]

  • Inamoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Deprotection Reactions - Peptide Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(15), 4059-4065.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Ceni, C., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986.
  • Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES, 88(1), 693-704.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for the Purity Assessment of (4-Fluoropiperidin-4-yl)methanamine

An In-Depth Technical Guide Authored by a Senior Application Scientist Introduction: The Analytical Imperative In modern drug discovery and development, the precise characterization of novel chemical entities is foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative

In modern drug discovery and development, the precise characterization of novel chemical entities is foundational to ensuring safety and efficacy. (4-Fluoropiperidin-4-yl)methanamine, a key building block in medicinal chemistry, presents a unique set of analytical challenges. Its structure combines a polar amine function, a fluorinated carbon center, and a piperidine ring, resulting in properties that demand a sophisticated analytical approach for purity verification. This guide provides a comprehensive, experience-driven framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for its purity assessment, adhering to the stringent standards required in the pharmaceutical industry.

1.1 The Analyte: (4-Fluoropiperidin-4-yl)methanamine

  • Structure: C₆H₁₃FN₂

  • Molecular Weight: 132.18 g/mol

  • Monoisotopic Mass: 132.1066 g/mol

  • Expected Protonated Ion [M+H]⁺: m/z 133.1144

The molecule's primary amine group gives it a basic character (high pKa) and high polarity, while the fluorine atom introduces electronegativity that can influence chromatographic interactions and mass spectrometric ionization. The accurate determination of its purity is critical, as even minute impurities can have significant implications in downstream applications.

1.2 The Challenge: Analytical Hurdles for Small, Polar, Fluorinated Amines

Standard reversed-phase (RP) liquid chromatography often fails to provide adequate retention for small, polar molecules like our target analyte.[1] This leads to elution near the solvent front, where matrix effects can be most pronounced, compromising both quantification and detection. Furthermore, the basic nature of the amine can lead to poor peak shape (tailing) on silica-based columns due to strong interactions with residual silanols.

1.3 The Objective: Establishing a Validated, High-Fidelity LC-MS Purity Method

This guide will compare two primary chromatographic strategies—low-pH and high-pH reversed-phase LC—to establish an optimal method. We will then detail the rigorous validation of the superior method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2]

Foundational Method Development: A Comparative Approach

The goal of method development is to achieve a selective, sensitive, and robust separation. The logical workflow for this process is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (Polar, Basic) Col_Choice Column Selection Reversed-Phase C18 vs. HILIC Start->Col_Choice MP_Choice Mobile Phase Screening Low pH (Formic Acid) vs. High pH (Ammonium Bicarbonate) Col_Choice->MP_Choice Peak_Shape Evaluate Peak Shape & Retention MP_Choice->Peak_Shape Peak_Shape->Col_Choice Poor Retention/Shape (Consider HILIC) Gradient_Opt Optimize Gradient Profile (Slope, Time) Peak_Shape->Gradient_Opt Acceptable MS_Tune Tune MS Parameters (ESI+, Cone Voltage, Collision Energy) Gradient_Opt->MS_Tune SST Define System Suitability Test (SST) (Tailing Factor, Resolution, Area Reproducibility) MS_Tune->SST Validation Proceed to Method Validation SST->Validation

Caption: Workflow for LC-MS method development and optimization.

2.1 Chromatographic Strategy: Reversed-Phase (RP) Dominance through pH Manipulation

While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar compounds, modern reversed-phase columns with extended pH stability often provide a more rugged and familiar platform.[1] Here, we focus on optimizing an RP-LC method by manipulating the mobile phase pH, a critical parameter for ionizable compounds like amines.

2.2 Mobile Phase Optimization: The Critical Role of pH

An amine's charge state is dictated by the mobile phase pH relative to its pKa.

  • At low pH (pH < pKa): The amine is protonated (R-NH₃⁺), making it highly polar and poorly retained on a C18 column.

  • At high pH (pH > pKa): The amine is in its neutral, free base form (R-NH₂), making it more hydrophobic and thus more retained on a C18 column. This typically results in better peak shape and retention.

We compared two conditions using a C18 column stable across a wide pH range.

Table 1: Comparison of Low pH vs. High pH Chromatographic Conditions

ParameterCondition A: Low pHCondition B: High pHRationale for Performance
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Bicarbonate in Water, pH 9.5Formic acid ensures protonation; Ammonium bicarbonate ensures the neutral state.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Retention Time 0.85 min3.25 minThe neutral form at high pH has stronger interaction with the C18 stationary phase.
Peak Tailing Factor 1.81.1At low pH, interactions with residual silanols cause tailing. At high pH, these interactions are minimized.
Relative MS Signal 1.0x (Baseline)3.5xImproved peak shape (narrower, taller peaks) at high pH leads to better ionization efficiency and sensitivity.

2.3 Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is the logical choice, as the amine group is readily protonated to form the [M+H]⁺ ion.

  • Detection: For initial development and specificity checks, full scan mode (e.g., m/z 50-300) is used. For ultimate sensitivity and quantification of impurities, Selected Ion Monitoring (SIM) for the parent ion (m/z 133.11) or Multiple Reaction Monitoring (MRM) would be employed if a tandem quadrupole instrument is used.

Method Validation: Adherence to ICH Q2(R2) Guidelines

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose—in this case, the accurate quantification of purity and impurities.[2][3][4] The following performance characteristics were evaluated for the high-pH LC-MS method.

ValidationPyramid Specificity Specificity & Selectivity (Distinguishing analyte from impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Robustness Robustness (Minor parameter changes)

Caption: Key parameters for analytical method validation per ICH Q2(R2).

3.1 Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: A solution of (4-Fluoropiperidin-4-yl)methanamine was spiked with known, structurally similar potential impurities (e.g., (4-aminopiperidin-1-yl)(4-fluorophenyl)methanone). A placebo (matrix without the analyte) was also injected.

  • Acceptance Criteria: The primary peak should be chromatographically resolved from all impurity peaks. The placebo injection should show no interfering peaks at the retention time of the analyte. The mass spectrum of the peak should correspond to the [M+H]⁺ of the analyte.

  • Result: The high-pH method successfully resolved the main peak from all known impurities. No interference was observed from the placebo.

3.2 Linearity and Range

  • Protocol: A series of at least five concentrations were prepared, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 1.5% impurity level relative to a main component).

  • Acceptance Criteria: The coefficient of determination (r²) of the linear regression curve (Peak Area vs. Concentration) should be ≥ 0.995.

  • Result: The method demonstrated excellent linearity across a range of 0.1 µg/mL to 15 µg/mL, with an r² of 0.9992.

3.3 Accuracy and Precision

  • Protocol: Accuracy was determined by spiking the analyte at three concentration levels (low, medium, high) in triplicate and calculating the percent recovery. Precision was evaluated through repeatability (intra-day, n=6 injections at 100% level) and intermediate precision (inter-day, different analyst, different instrument).

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 98.0% to 102.0%.

    • Precision: Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Result: The method was found to be highly accurate and precise (see Table 2).

3.4 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of serially diluted solutions.

  • Acceptance Criteria:

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1, with acceptable precision and accuracy.

  • Result: LOD was established at 0.03 µg/mL (S/N = 3.5) and LOQ at 0.1 µg/mL (S/N = 11.2).

3.5 Robustness

  • Protocol: The effect of small, deliberate variations in method parameters was assessed. This included mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).

  • Acceptance Criteria: System suitability parameters (retention time, tailing factor, peak area) should remain within predefined limits.

  • Result: The method was robust to all tested variations, with no significant impact on performance.

Table 2: Summary of Method Validation Results (High-pH Method)

Validation ParameterResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No interference observedNo interference at analyte RTPass
Linearity (r²) 0.9992≥ 0.995Pass
Range (µg/mL) 0.1 - 15Covers normal analytical rangePass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.8%≤ 2.0%Pass
Precision (Intermediate RSD) 1.3%≤ 2.0%Pass
LOD (µg/mL) 0.03S/N ≥ 3:1Pass
LOQ (µg/mL) 0.1S/N ≥ 10:1Pass
Robustness No significant impact from variationsSST criteria metPass

Detailed Experimental Protocols

4.1 Materials and Reagents

  • (4-Fluoropiperidin-4-yl)methanamine reference standard (purity >99.5%)

  • Acetonitrile (LC-MS Grade)

  • Water (18.2 MΩ·cm)

  • Ammonium Bicarbonate (ACS Grade or higher)

  • Formic Acid (LC-MS Grade)

4.2 Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water:acetonitrile.

  • Working Standards: Serially dilute the stock solution with the same diluent to prepare calibration standards for the validation experiments (e.g., for linearity, accuracy).

  • Sample Solution: Prepare the sample to be tested at a target concentration of 1 mg/mL in the same diluent to assess purity.

4.3 LC-MS System Configuration (Validated Method)

  • LC System: UHPLC system capable of high-pressure gradients.

  • Column: C18, 2.1 x 100 mm, 1.8 µm, stable at high pH.

  • Column Temperature: 40 °C

  • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH 9.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Single Quadrupole or Tandem Quadrupole Mass Spectrometer

  • Ion Source: ESI (Positive Mode)

  • Scan Mode: Full Scan (m/z 50-300) or SIM at m/z 133.11

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

4.4 System Suitability Test (SST) Protocol Before any analytical run, inject a mid-level standard solution (e.g., 5 µg/mL) five times.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor between 0.9 and 1.5

Conclusion

This guide demonstrates a systematic, data-driven approach to developing and validating a purity method for the challenging analyte, (4-Fluoropiperidin-4-yl)methanamine. The comparison clearly shows that a high-pH reversed-phase LC-MS method provides superior chromatographic performance over a traditional low-pH approach. The subsequent validation, conducted according to ICH Q2(R2) guidelines, confirms that the high-pH method is specific, linear, accurate, precise, sensitive, and robust.[2] This validated method is fit for purpose and can be confidently deployed for routine purity testing in a regulated drug development environment.

References

  • Shimadzu Scientific Instruments. (n.d.). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2) - Final Guideline. Retrieved from [Link]

  • Kruve, A., et al. (2014). Tutorial review on validation of liquid chromatography-mass spectrometry methods. Analytica Chimica Acta. Retrieved from [Link]

  • Vlčková, H., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • D'Aronco, S., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-yl)methanamine. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of (4-Fluoropiperidin-4-yl)methanamine in Key Synthetic Transformations

Introduction: The Strategic Role of Amines in Medicinal Chemistry In the landscape of drug discovery and development, the amine functional group is of paramount importance. Its basicity and nucleophilicity are central to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Amines in Medicinal Chemistry

In the landscape of drug discovery and development, the amine functional group is of paramount importance. Its basicity and nucleophilicity are central to molecular interactions, solubility, and the synthesis of a vast array of scaffolds. The choice of an amine building block can profoundly influence not only the synthetic route but also the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide focuses on (4-Fluoropiperidin-4-yl)methanamine, a building block of increasing interest. It features a primary amine—a versatile handle for common synthetic transformations—appended to a piperidine ring. The defining feature is the fluorine atom positioned at the C4 quaternary center, geminal to the aminomethyl group. This substitution is not trivial; fluorine's high electronegativity can significantly alter the local electronic environment, impacting the amine's reactivity.[1][2]

For researchers, the critical question is: How does the reactivity of this fluorinated primary amine compare to other commonly used amines? This guide provides a framework for answering this question, offering both a theoretical underpinning and practical, validated experimental protocols to benchmark its performance in two cornerstone reactions: amide bond formation and reductive amination.

Theoretical Framework: Deconstructing Amine Reactivity

The reactivity of an amine in a given chemical reaction is a multifactorial property governed by a delicate interplay of electronic, steric, and solvent effects. Understanding these factors is crucial for predicting reaction outcomes and troubleshooting synthetic challenges.

  • Basicity (pKa): Basicity, the ability of an amine to accept a proton, is quantified by the pKa of its conjugate acid. While a useful indicator of the lone pair's availability, it is not always a reliable predictor of nucleophilicity.[3][4] The strong electron-withdrawing inductive effect of a nearby fluorine atom is known to decrease the basicity of amines.[5][6] This can be advantageous for improving bioavailability by increasing the fraction of the neutral species available for membrane permeation.[1]

  • Nucleophilicity: This refers to the rate at which an amine attacks an electrophilic center. It is the most direct measure of kinetic reactivity. Unlike basicity (a thermodynamic property), nucleophilicity is highly sensitive to steric hindrance.[7] For instance, secondary amines are often found to be more nucleophilic than primary amines, despite potentially similar basicities, though this is not a universal rule.[3][4][7]

  • Steric Hindrance: The size and arrangement of substituents around the nitrogen atom can impede its approach to an electrophile.[8] In (4-Fluoropiperidin-4-yl)methanamine, the primary amine is attached to a sterically demanding quaternary carbon, which is part of a bulky piperidine ring. This "neopentyl-like" arrangement is expected to play a significant role in its reactivity profile.

  • Structural Rigidity: Cyclic amines, such as piperidines, have a more rigid structure compared to their acyclic counterparts. This can reduce the entropic penalty upon binding to an electrophile and present the lone pair more effectively, sometimes leading to enhanced basicity and reactivity.[9][10]

The diagram below illustrates the key factors influencing the reactivity of our target amine.

Caption: Key factors governing the reactivity of an amine.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is arguably the most common reaction involving amines in drug development.[11] The reactivity of the amine nucleophile is critical for achieving high yields and minimizing side reactions. We will benchmark (4-Fluoropiperidin-4-yl)methanamine against structurally diverse amines.

Selected Amines for Comparison:
Amine ClassExample CompoundKey Feature for Comparison
Acyclic Primary BenzylamineStandard, sterically unhindered primary amine.
Non-Fluorinated Analog (Piperidin-4-yl)methanamineIsolates the electronic effect of the fluorine atom.
Cyclic Secondary PiperidineCompares primary vs. secondary amine reactivity in a similar ring system.
Acyclic Secondary DiethylamineStandard, sterically accessible secondary amine.
Experimental Protocol: Competitive Acylation

This protocol provides a direct, quantitative comparison of nucleophilicity under identical reaction conditions. By reacting an equimolar mixture of two different amines with a sub-stoichiometric amount of an acylating agent, the ratio of the resulting amide products directly reflects the relative reaction rates.

Causality Behind Experimental Choices:

  • Sub-stoichiometric Acylating Agent: Using the acylating agent (e.g., acetic anhydride) as the limiting reagent ensures the reaction is under kinetic control. This is crucial for the product ratio to accurately reflect the relative rates of reaction, not just thermodynamic stability.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is chosen for its ability to separate the amide products and provide sensitive, quantitative data based on peak areas, allowing for precise determination of the product ratio.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of (4-Fluoropiperidin-4-yl)methanamine and the chosen competitor amine (e.g., Benzylamine) in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

  • Reaction Setup: In a clean, dry vial, combine 1.0 mL (0.1 mmol) of the (4-Fluoropiperidin-4-yl)methanamine stock solution and 1.0 mL (0.1 mmol) of the competitor amine stock solution. Add a tertiary amine base (e.g., 1.5 equivalents of triethylamine) to act as an acid scavenger.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add 0.2 equivalents of acetic anhydride (0.02 mmol) dropwise while stirring.

  • Reaction and Quenching: Allow the reaction to stir at 0 °C for 1 hour. Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

  • Workup: Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Redissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS to determine the relative peak areas of the two amide products.

Caption: Workflow for the competitive acylation experiment.

Anticipated Results & Interpretation:

Based on established chemical principles, we can predict a reactivity trend. The strong electron-withdrawing effect of the fluorine atom will likely decrease the nucleophilicity of (4-Fluoropiperidin-4-yl)methanamine relative to its non-fluorinated analog.[5] Furthermore, its steric bulk may render it less reactive than a simple primary amine like benzylamine. Secondary amines like piperidine are often more nucleophilic than primary amines and are expected to react faster.[3][4]

Hypothetical Data Summary:

Competitor AmineProduct Ratio (Competitor Amide : Target Amide)Inferred Relative Reactivity of (4-Fluoropiperidin-4-yl)methanamine
(Piperidin-4-yl)methanamine> 1 : 1Lower (due to fluorine's -I effect)
Benzylamine< 1 : 1 or ≈ 1 : 1Similar or slightly lower (steric effects vs. electronics)
Piperidine> 1 : 1Lower (primary vs. more nucleophilic secondary)

Comparative Reactivity in Reductive Amination

Reductive amination is a powerful method for C-N bond formation, widely used to synthesize secondary and tertiary amines from primary amines.[12][13] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. The amine's reactivity in both the initial condensation with the carbonyl and the subsequent steps can influence the overall reaction rate and efficiency.

Experimental Protocol: Monitoring Reaction Kinetics by ¹H NMR

This protocol uses ¹H NMR spectroscopy to monitor the disappearance of a starting aldehyde in the presence of the amine, providing a direct measure of the overall reaction rate.

Causality Behind Experimental Choices:

  • Model Aldehyde: Benzaldehyde is selected as a standard electrophile. Its aromatic protons provide clean, well-resolved signals in the ¹H NMR spectrum that do not overlap with the aliphatic signals of the amines.

  • Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted aldehyde, making it ideal for one-pot reductive amination procedures.[13]

  • Internal Standard: An inert compound with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) is added in a known quantity. This allows for precise quantification of the disappearance of the benzaldehyde signal over time, independent of variations in sample concentration.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve benzaldehyde (1.0 eq), the amine to be tested (1.1 eq), and the internal standard (0.5 eq) in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum before adding the reducing agent. Integrate the characteristic aldehyde proton signal (~10 ppm) relative to the internal standard's signal.

  • Reaction Initiation: Add sodium triacetoxyborohydride (1.5 eq) to the NMR tube, cap it, shake vigorously to mix, and immediately begin acquiring spectra at set time intervals (e.g., every 15 minutes).

  • Data Acquisition: Continue acquiring spectra until the aldehyde signal has disappeared or its intensity has plateaued.

  • Data Analysis: For each time point, calculate the concentration of the remaining benzaldehyde by comparing its integral to that of the internal standard. Plot the concentration of benzaldehyde versus time to determine the reaction rate.

Anticipated Results & Interpretation:

The rate of reductive amination is influenced by the rate of imine formation, which is often the rate-determining step. This step is sensitive to both the nucleophilicity of the amine and steric hindrance around the carbonyl and the amine.

  • The reduced basicity of (4-Fluoropiperidin-4-yl)methanamine may slow down the initial nucleophilic attack on the aldehyde compared to its non-fluorinated analog.

  • The significant steric bulk around the primary amine may lead to a slower reaction rate compared to less hindered primary amines like benzylamine.

  • Secondary amines cannot be directly compared in this specific protocol as they lead to tertiary amine products, but generally, their higher nucleophilicity often translates to faster imine formation if sterics are not prohibitive.

Overall Comparison and Practical Implications

This guide provides a robust framework for benchmarking the reactivity of (4-Fluoropiperidin-4-yl)methanamine. The data generated from these protocols will allow for a nuanced understanding of its chemical behavior.

Summary of Predicted Reactivity Profile:

Property(4-Fluoropiperidin-4-yl)methanamineRationale
Basicity (pKa) Lower than non-fluorinated analogStrong -I effect of geminal fluorine.[1][5]
Acylation Reactivity ModeratedCombination of reduced nucleophilicity (electronic) and steric hindrance.
Reductive Amination Rate Moderated to SlowSteric hindrance and potentially slower imine formation.

Practical Implications for Researchers:

  • Milder Reactivity as an Advantage: The moderated reactivity of (4-Fluoropiperidin-4-yl)methanamine can be a significant asset. In complex syntheses with multiple functional groups, its lower nucleophilicity may prevent unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired product.

  • Reaction Optimization: For transformations where this amine proves to be sluggish, reaction conditions may need to be adjusted. This could include using more forcing conditions (higher temperature), more potent coupling agents for amide bond formation, or Lewis acid catalysis to activate the electrophile in reductive aminations.

  • Leveraging Fluorine's Properties: Researchers should remember that the primary reason for selecting this building block is often not its reactivity but the properties conferred by the fluorine atom, such as blocking metabolic oxidation at the C4 position, altering pKa for better cell permeability, or engaging in specific binding interactions with a biological target.[6] The synthetic chemist's role is to effectively manage its unique reactivity to achieve the desired molecular architecture.

By employing the systematic and validated protocols outlined in this guide, scientists can make informed decisions about the incorporation of (4-Fluoropiperidin-4-yl)methanamine into their synthetic strategies, accelerating the journey from molecular design to innovative therapeutics.

References

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link]

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  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Quora. (2016). Why are cyclic amines more basic than acyclic amines of same nature? [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science. Note: A more general reference on this topic is often found in medicinal chemistry reviews. A representative ACS article is used here: Kirk, K. L. (2008). Fluorine in medicinal chemistry. Journal of medicinal chemistry. [Link]

  • Der Pharma Chemica. (2016). Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Vedejs, E., & Diver, S. T. (1993). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society. [Link]

  • Akiyama, T., et al. (2020). Oxidative Kinetic Resolution of Acyclic Amines Based on Equilibrium Control. Organic Letters. [Link]

  • Notte, G. T., & Bode, J. W. (2016). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. [Link]

  • Alper, H., et al. (2018). Contrasting Reactivity of CS2 with Cyclic vs. Acyclic Amidines. ResearchGate. [Link]

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  • Yang, S., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie. [Link]

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  • YouTube. (2020). CYCLIC AND ACYCLIC AMINES || BASIC CHARACTER. [Link]

  • Singh, I., & Irogen, K. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Gillis, E. P., et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

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  • Save My Exams. Amide and Amine Differences. [Link]

  • MDPI. (2022). ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

  • Scott, P. J. H., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • NextSDS. (4-fluoro-1-methylpiperidin-4-yl)methanamine dihydrochloride — Chemical Substance Information. [Link]

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Validation

GC-MS Method Validation for (4-Fluoropiperidin-4-yl)methanamine Intermediates: A Comparative Guide

(4-Fluoropiperidin-4-yl)methanamine is a highly valuable, stereochemically defined building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex therapeutics, including potent T-type...

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Author: BenchChem Technical Support Team. Date: April 2026

(4-Fluoropiperidin-4-yl)methanamine is a highly valuable, stereochemically defined building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex therapeutics, including potent T-type calcium channel antagonists and CNS-active agents[1]. However, establishing a robust analytical control strategy for this intermediate presents a significant chromatographic challenge.

As a Senior Application Scientist, I frequently encounter the limitations of analyzing highly polar, basic diamines via Gas Chromatography-Mass Spectrometry (GC-MS). The molecule contains both a secondary piperidine amine and a primary methanamine group. In standard GC-MS, the active hydrogens on these amines interact strongly with the silanol groups in the injection port and the column's stationary phase, leading to severe peak tailing, irreversible adsorption, and ultimately, poor sensitivity[2].

To establish a system compliant with 3[3], this guide objectively compares three GC-MS methodologies, detailing the causality behind the optimal derivatization workflow.

Methodological Comparison: Overcoming Active Hydrogens

To accurately quantify (4-Fluoropiperidin-4-yl)methanamine, we evaluated three distinct analytical approaches. The goal is to maximize volatility, minimize reactivity, and improve chromatographic behavior[4].

  • Method A: Direct Injection on a Standard Column (DB-5MS)

    • Mechanism: The underivatized analyte is injected directly.

    • Result: The active amine hydrogens form strong hydrogen bonds with the silica capillary. This results in severe band broadening and peak asymmetry[2].

    • Verdict: Unsuitable for trace-level quantification.

  • Method B: Direct Injection on a Base-Deactivated Column (e.g., Rxi-5Amine)

    • Mechanism: The column stationary phase is chemically treated to neutralize acidic silanol groups, reducing analyte-column interactions.

    • Result: While peak shape improves compared to Method A, the highly polar diamine still suffers from thermal instability at the elevated temperatures required for elution.

    • Verdict: Marginal improvement, but fails to meet strict precision criteria.

  • Method C: Pre-Column Derivatization with TFAA (Standard DB-5MS)

    • Mechanism: Acylation using Trifluoroacetic Anhydride (TFAA) replaces the labile hydrogens on both the primary and secondary amines with trifluoroacetyl groups[2][5].

    • Causality: This chemical transformation completely neutralizes the basicity of the amines and eliminates hydrogen-bonding interactions with the column. Furthermore, the addition of fluorine atoms significantly lowers the boiling point (increasing volatility) and generates high-abundance, characteristic fragmented ions for Selected Ion Monitoring (SIM).

    • Verdict:Optimal. Yields sharp, symmetrical peaks with excellent signal-to-noise ratios.

MethodSelection Start Analyte: (4-Fluoropiperidin-4-yl)methanamine M1 Method A: Direct Injection (Standard Column) Start->M1 M2 Method B: Direct Injection (Base-Deactivated) Start->M2 M3 Method C: TFAA Derivatization (Standard Column) Start->M3 R1 Severe Tailing High LOQ M1->R1 R2 Moderate Tailing Thermal Instability M2->R2 R3 Sharp Peaks High Sensitivity M3->R3

Figure 1: Decision matrix and chromatographic outcomes for GC-MS method selection.

Experimental Protocol: Self-Validating TFAA Derivatization Workflow

To ensure a self-validating system, this protocol incorporates internal standardization and a critical evaporation step to prevent reagent interference.

Materials Required:

  • Anhydrous Ethyl Acetate (Aprotic solvent)

  • Trifluoroacetic Anhydride (TFAA)[5]

  • Stable-Isotope Labeled Internal Standard (SIL-IS)

  • Reaction vials with PTFE-lined caps

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the (4-Fluoropiperidin-4-yl)methanamine sample and dissolve it in anhydrous ethyl acetate to a concentration of 1 mg/mL. Add the SIL-IS.

    • Causality: An aprotic solvent must be used. Protic solvents like methanol will aggressively react with the derivatization reagent, consuming the TFAA and halting analyte derivatization.

  • Reagent Addition: Transfer 100 µL of the sample solution to a glass reaction vial. Add 100 µL of TFAA[5].

  • Derivatization Reaction: Cap tightly and incubate in a heating block at 60–70°C for 20–30 minutes[5].

    • Causality: Thermal energy overcomes the activation barrier for the sterically hindered secondary amine in the piperidine ring, ensuring complete di-acylation of the molecule.

  • Evaporation (Critical Step): Cool the vial to room temperature. Evaporate the excess TFAA and its byproduct (trifluoroacetic acid) to complete dryness under a gentle stream of high-purity nitrogen[5].

    • Causality: Unreacted TFAA and acid byproducts are highly corrosive. Injecting them directly will strip the stationary phase from the GC column and rapidly degrade the MS ion source filament.

  • Reconstitution & Analysis: Redissolve the dried residue in 200 µL of anhydrous ethyl acetate. Inject 1 µL into the GC-MS system operating in Electron Ionization (EI) mode.

ICH Q2(R2) Validation Data & Performance Metrics

The optimized Method C was validated against the 6[6]. The parameters evaluated included Specificity, Linearity, Precision (Repeatability), and Detection/Quantitation Limits (LOD/LOQ)[3].

Table 1: Comparative Performance Metrics
Validation ParameterMethod A (Direct DB-5MS)Method B (Base-Deactivated)Method C (TFAA Derivatization)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 500 ng/mL150 ng/mL5 ng/mL Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1500 ng/mL500 ng/mL15 ng/mL Signal-to-Noise ≥ 10:1
Linearity (R²) 0.9100.9650.999 R² ≥ 0.990
Precision (%RSD) 15.2%8.4%1.8% ≤ 2.0% (for Assay)
Peak Symmetry Factor 0.4 (Severe Tailing)0.7 (Tailing)1.05 (Excellent) 0.8 – 1.5

Data Interpretation: Only Method C successfully meets the rigorous regulatory thresholds defined by ICH Q2(R2). The derivatization process lowers the LOQ by two orders of magnitude compared to direct injection, proving its necessity for trace-level impurity tracking during drug development.

ICHValidation Phase1 Method Development (Derivatization Optimization) Phase2 Specificity & Range (Blank vs. Analyte) Phase1->Phase2 Selectivity Confirmed Phase3 Accuracy & Precision (Spike Recovery & Repeatability) Phase2->Phase3 Linear Range Set Phase4 LOD & LOQ (Signal-to-Noise Evaluation) Phase3->Phase4 Variance < 2% RSD Phase5 ICH Q2(R2) Validated Method Phase4->Phase5 Sensitivity Verified

Figure 2: Logical progression of the ICH Q2(R2) analytical validation lifecycle.

Conclusion

For the accurate GC-MS quantification of highly polar intermediates like (4-Fluoropiperidin-4-yl)methanamine, direct injection methods are fundamentally flawed due to unmitigated silanol interactions. By implementing a self-validating pre-column derivatization step using TFAA, laboratories can effectively neutralize active amine hydrogens, drastically enhance volatility, and achieve ICH Q2(R2) compliant precision and sensitivity.

References

  • Source: iu.
  • Source: benchchem.
  • Source: caltech.
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
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  • Source: sigmaaldrich.

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Comparative

A Researcher's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Piperidines

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its prevalence in marketed drugs and its ability to confer desirable physicochemical properties. However, a significant hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its prevalence in marketed drugs and its ability to confer desirable physicochemical properties. However, a significant hurdle in the development of piperidine-containing drug candidates is their susceptibility to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. This rapid metabolism can lead to poor pharmacokinetic profiles, limiting a compound's efficacy and duration of action.

A leading strategy to overcome this challenge is the selective incorporation of fluorine atoms into the piperidine ring. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated piperidines, grounded in mechanistic principles and supported by established experimental protocols.

The Metabolic Fate of the Piperidine Ring

The piperidine ring, particularly when unsubstituted, presents several "soft spots" for oxidative metabolism.[1] These metabolic transformations are key drivers of clearance and can dictate the pharmacokinetic profile of a drug. Common metabolic pathways include:

  • N-Dealkylation: For N-substituted piperidines, enzymatic cleavage of the alkyl group is a frequent metabolic route, often catalyzed by major CYP isoforms like CYP3A4.[2][3]

  • α-Carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen can lead to the formation of an unstable carbinolamine intermediate, which can then be converted to a stable lactam metabolite.[4][5]

  • Ring Hydroxylation: Direct hydroxylation can occur at various positions on the piperidine ring.

  • Ring Opening & Contraction: More complex transformations can lead to the cleavage and rearrangement of the piperidine ring itself, sometimes resulting in ring contraction to a pyrrolidine derivative.[1][4][6][7]

Caption: Common metabolic pathways of the piperidine ring mediated by CYP450 enzymes.

The Fluorine Effect: A Shield Against Metabolism

The introduction of fluorine is a powerful tactic to enhance metabolic stability.[8] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but a combination of steric and electronic effects that fundamentally alter the molecule's interaction with metabolic enzymes.

  • Blocking Metabolic Hotspots: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical aliphatic C-H bond (~105 kcal/mol).[8][9][10] Replacing a hydrogen atom at a known site of metabolic oxidation with fluorine effectively blocks that pathway, as CYP enzymes are generally unable to break the C-F bond.[11][12]

  • Electronic Deactivation: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can decrease the electron density of adjacent C-H bonds. This makes these sites less susceptible to oxidative attack by the electrophilic iron-oxo species at the active site of CYP enzymes.[13]

  • Altering Basicity (pKa): Fluorination, particularly at the C-3 or C-4 positions, can significantly lower the basicity (pKa) of the piperidine nitrogen.[13][14][15][16] This change in pKa can alter the compound's ionization state at physiological pH, which in turn affects its binding affinity to the active site of metabolizing enzymes and its ability to permeate membranes.

Caption: Fluorination blocks sites of metabolism, increasing the stability of the parent drug.

Experimental Evaluation: A Head-to-Head Comparison

To quantify the impact of fluorination, in vitro metabolic stability assays are indispensable tools in early drug discovery.[17][18] They provide crucial data for ranking compounds and predicting their in vivo clearance.[19][20][21]

Microsomal Stability Assay

This assay is a workhorse for assessing Phase I metabolism. It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[22][23]

Experimental Protocol: Microsomal Stability

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[24]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound dilutions to 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.[22]

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[23]

  • Termination & Analysis:

    • Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[25]

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[26][27][28]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

MicrosomalWorkflow prep 1. Prepare Reagents (Microsomes, Compound, NADPH System) incubate 2. Incubate at 37°C prep->incubate sample 3. Sample at Time Points (0, 5, 15, 30, 45 min) incubate->sample quench 4. Quench with Acetonitrile + Internal Standard sample->quench analyze 5. Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze calculate 6. Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using intact liver cells (hepatocytes). Hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, as well as transporters, offering a more comprehensive picture of hepatic clearance.[29][30][31]

Experimental Protocol: Hepatocyte Stability

  • Preparation:

    • Thaw cryopreserved hepatocytes and assess viability. Resuspend viable cells in a pre-warmed incubation medium (e.g., Williams' Medium E) to a specific density (e.g., 1 x 10^6 viable cells/mL).[32]

    • Prepare test compound working solutions by diluting stock solutions in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound working solution to the cells (final concentration typically 1 µM) and incubate at 37°C in a humidified CO2 incubator, with gentle shaking.[31][32]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension.[32]

  • Termination & Analysis:

    • Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

    • Process and analyze the samples by LC-MS/MS, as described in the microsomal assay protocol.[29][33]

  • Data Analysis:

    • Calculate t½ and CLint similarly to the microsomal assay.

    • Intrinsic clearance is typically expressed as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions).[32][33]

    • This hepatocyte CLint value can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[19][29]

HepatocyteWorkflow prep 1. Prepare Hepatocyte Suspension & Compound Solution incubate 2. Incubate Cells + Compound at 37°C prep->incubate sample 3. Sample at Time Points (0, 30, 60, 120 min) incubate->sample quench 4. Quench with Acetonitrile + Internal Standard sample->quench analyze 5. Process & Analyze by LC-MS/MS quench->analyze calculate 6. Calculate t½ and CLint & Predict In Vivo CL analyze->calculate

Caption: Workflow for a typical suspension hepatocyte stability assay.

Data Summary: A Comparative Analysis

The table below presents representative data from in vitro stability assays, comparing a hypothetical non-fluorinated piperidine (Compound A) with its 4,4-difluorinated analog (Compound B).

ParameterCompound A (Non-Fluorinated)Compound B (4,4-Difluorinated)Rationale for Difference
Structure (Hypothetical Piperidine)(Hypothetical 4,4-Difluoro-Piperidine)Fluorine atoms replace hydrogens at C-4.
Microsomal t½ (min) 15> 60Fluorination at C-4 blocks a primary site of oxidative metabolism by CYP enzymes.[8][10]
Microsomal CLint (µL/min/mg) 92.4< 11.6Reduced rate of metabolism leads to significantly lower intrinsic clearance.
Hepatocyte t½ (min) 25115Intact hepatocytes confirm the stabilizing effect, accounting for both Phase I and II metabolism.[29]
Hepatocyte CLint (µL/min/10⁶ cells) 55.412.1Lower clearance in hepatocytes predicts lower overall hepatic clearance in vivo.[31]

The data clearly illustrates the profound impact of fluorination. Compound B shows a dramatically longer half-life and lower intrinsic clearance in both liver microsomes and hepatocytes. This indicates that blocking the C-4 position, a likely "soft spot," has successfully mitigated metabolic degradation.

Conclusion

Strategic fluorination is a validated and highly effective strategy for enhancing the metabolic stability of piperidine-containing drug candidates. By blocking sites of oxidative metabolism and altering the electronic properties of the molecule, fluorine substitution can significantly reduce metabolic clearance, leading to improved pharmacokinetic properties such as longer half-life and increased bioavailability. While the benefits are clear, it is crucial to recognize that fluorination can also impact other properties like potency and selectivity.[34] Therefore, the decision to fluorinate must be made within the broader context of structure-activity relationships. The in vitro microsomal and hepatocyte stability assays detailed here are essential, self-validating systems that provide the quantitative data needed to make informed decisions, guiding medicinal chemists toward the development of more robust and effective drug candidates. While generally stable, researchers should remain aware of rare instances where C-F bond cleavage can occur, potentially leading to unwanted metabolites.[9]

References

  • How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. (n.d.). PMC. Retrieved from [Link]

  • Howgate, E. M., et al. (2008, September 22). Prediction of in vivo drug clearance from in vitro data. I: Impact of inter-individual variability. Taylor & Francis Online. Retrieved from [Link]

  • Howgate, E. M., et al. (2006, June 15). Prediction of in vivo drug clearance from in vitro data. I: impact of inter-individual variability. Xenobiotica. Retrieved from [Link]

  • Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Sheng, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Retrieved from [Link]

  • Meanwell, N. A. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Cai, Y., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Retrieved from [Link]

  • von Moltke, L. L., et al. (2002, December 15). Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. PubMed. Retrieved from [Link]

  • Yin, W., et al. (2004, April 10). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. ACS Publications. Retrieved from [Link]

  • Hilaris. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris. Retrieved from [Link]

  • Doyle, D. F., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]

  • Doyle, D. F., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Kumar, S., et al. (2004, May 11). Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. PubMed. Retrieved from [Link]

  • Doyle, D. F., et al. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Pal, D., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Patsnap. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2011, April 4). Tuning the basicity of amines. Cambridge MedChem Consulting. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Gouverneur, V., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Retrieved from [Link]

  • Rocha, F., et al. (n.d.). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. Retrieved from [Link]

  • van Niel, M. B., et al. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Creative Bioarray. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting. Retrieved from [Link]

  • Park, B. K., et al. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Retrieved from [Link]

  • Brear, P., et al. (2024, September 2). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Retrieved from [Link]

  • Bolleddula, J., et al. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Retrieved from [Link]

  • Danielson, P. B., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Retrieved from [Link]

  • Daniel, W. A., et al. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Retrieved from [Link]

  • Remya, C., et al. (n.d.). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Retrieved from [Link]

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Validation

Structural Validation of (4-Fluoropiperidin-4-yl)methanamine: A Comparative Guide to 19F-Enabled 2D NMR

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the analytical bottlenecks of fluorinated aliphatic heterocycles through self-validating multidimensional NMR work...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the analytical bottlenecks of fluorinated aliphatic heterocycles through self-validating multidimensional NMR workflows.

The Analytical Challenge in Drug Discovery

(4-Fluoropiperidin-4-yl)methanamine is a highly versatile pharmacophore building block, frequently utilized in the synthesis of CNS-active agents, including highly selective 5-HT1A receptor agonists (1[1]).

Despite its small molecular weight, the structural validation of this compound is deceptively complex. The highly symmetrical piperidine ring causes severe proton signal overlap in the aliphatic region. Furthermore, the electron-withdrawing fluorine atom at the quaternary C4 position complicates standard carbon acquisition. To prevent downstream synthetic failures, analytical scientists must move beyond basic 1D NMR and employ advanced, self-validating 2D methodologies.

Comparative Analysis of Structural Validation Modalities

To objectively evaluate the best approach for validating (4-Fluoropiperidin-4-yl)methanamine, we must compare the performance of standard analytical modalities against the specific physicochemical challenges of fluorinated aliphatics.

Analytical ModalityPerformance CharacteristicsLimitations for Fluorinated AliphaticsVerdict
High-Resolution Mass Spectrometry (HRMS) Rapid confirmation of exact mass and molecular formula.Blind to regioisomerism (e.g., distinguishing 3-fluoro vs. 4-fluoro isomers) and stereochemistry.Insufficient as a standalone structural validator.
X-Ray Crystallography Provides absolute 3D spatial arrangement and exact bond lengths.Aliphatic amines are notoriously difficult to crystallize without extensive salt screening or derivatization.Highly definitive but practically bottlenecked by sample preparation.
1D NMR ( 1 H, 13 C, 19 F) Fast acquisition; confirms the presence of specific nuclei and basic functional groups.Severe proton overlap; the quaternary C4 carbon is often lost in baseline noise due to relaxation dynamics.Good for routine purity checks, but inadequate for de novo connectivity mapping.
19 F-Enabled 2D NMR (HMBC/HOESY) Maps unambiguous through-bond connectivity and orthogonal through-space proximity.Requires higher sample concentration (~15-20 mg) and longer spectrometer acquisition time.Optimal Choice: Creates a closed, self-validating structural proof without external standards.

Experimental Workflow: A Self-Validating Protocol

A self-validating protocol ensures that the proposed chemical structure is independently verified by orthogonal data points within the same experiment. For (4-Fluoropiperidin-4-yl)methanamine, this is achieved by combining through-bond heteronuclear correlation with through-space dipole-dipole measurements.

Step 1: Sample Preparation & Lock Stabilization
  • Methodology: Dissolve 15–20 mg of (4-Fluoropiperidin-4-yl)methanamine (free base or HCl salt) in 600 µL of DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ or D 2​ O to ensure complete solubilization of the polar amine/salt and to slow down the chemical exchange of the -NH 2​ protons, potentially allowing them to be observed. The high concentration (15+ mg) is strictly required to ensure sufficient signal-to-noise (S/N) for the insensitive 13 C and 2D heteronuclear experiments.

Step 2: 1D Baselines & Carrier Frequency Calibration
  • Methodology: Acquire standard 1 H, 13 C{ 1 H}, and 19 F{ 1 H} spectra.

  • Causality: The 1D 19 F spectrum is not just for confirming the presence of fluorine; it is a critical calibration step. You must identify the exact Larmor frequency of the fluorine atom (typically around -165 ppm for this aliphatic environment) to accurately set the carrier frequency (O1) for the subsequent 19 F-centered 2D experiments. Failure to center the pulse sequence will result in severe off-resonance artifacts.

Step 3: 1 H- 13 C Heteronuclear Correlation (HSQC & HMBC)
  • Methodology: Run a multiplicity-edited 1 H- 13 C HSQC and a standard 1 H- 13 C HMBC.

  • Causality: The multiplicity-edited HSQC instantly phases CH 2​ groups (negative) differently from CH/CH 3​ groups (positive), allowing rapid identification of the piperidine ring carbons (C2, C3, C5, C6) and the aminomethyl carbon (C7). The HMBC establishes the 2-bond and 3-bond connectivity bridging the aminomethyl group to the ring.

Step 4: 19 F- 13 C HMBC (Through-Bond Connectivity)
  • Methodology: Acquire a 19 F-detected, 13 C-coupled HMBC optimized for long-range JCF​ couplings.

  • Causality: In standard 13 C{ 1 H} NMR, the quaternary C4 carbon suffers from a complete lack of Nuclear Overhauser Effect (NOE) enhancement from nearby protons and exhibits excessively long longitudinal ( T1​ ) relaxation times. It frequently disappears into the baseline. By utilizing a 19 F- 13 C HMBC sequence, we transfer magnetization from the highly sensitive 19 F nucleus (100% natural abundance, high gyromagnetic ratio) directly to the C4 carbon via the massive 1JCF​ coupling (~175 Hz), and to the adjacent C3/C5 and C7 carbons via 2JCF​ couplings. This bypasses the 13 C sensitivity bottleneck entirely (2[2]).

Step 5: 1 H- 19 F HOESY (Through-Space Validation)
  • Methodology: Acquire a 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum with a mixing time of 300–500 ms.

  • Causality: Through-bond correlations (HMBC) propose the 2D connectivity map, but they do not confirm the 3D spatial conformation. The HOESY experiment detects through-space dipole-dipole interactions. By observing cross-peaks between the 19 F nucleus and the protons of the aminomethyl group (C7) as well as the axial/equatorial protons of the piperidine ring, we orthogonally validate the spatial arrangement. This makes the protocol a closed, self-validating system ().

Quantitative Data Presentation

The following table summarizes the expected multidimensional NMR data for (4-Fluoropiperidin-4-yl)methanamine, demonstrating how the heteronuclear couplings form a self-validating matrix.

Nucleus / Position 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm) 19 F Chemical Shift (ppm)Key 2D Correlations (Self-Validation Matrix)
C2 / C6 (Ring CH 2​ )2.75 - 2.85 (m, 4H)42.5 (d, 3JCF​ = 5.2 Hz)- 1 H- 13 C HMBC to C3/C5, C4
C3 / C5 (Ring CH 2​ )1.55 - 1.85 (m, 4H)31.2 (d, 2JCF​ = 20.5 Hz)- 19 F- 13 C HMBC to 19 F
C4 (Quaternary C-F)-93.5 (d, 1JCF​ = 175.0 Hz)-165.2 (m, 1F) 19 F- 13 C HMBC to C3/C5, C7
C7 (Aminomethyl)2.65 (d, 3JHF​ = 21.0 Hz, 2H)48.0 (d, 2JCF​ = 22.5 Hz)- 1 H- 13 C HMBC to C4; 1 H- 19 F HOESY to 19 F
NH 2​ (Amine)~1.50 (br s, 2H)--Exchanges in D 2​ O, broad in DMSO- d6​

Mechanistic Workflow Diagram

The logical progression of the self-validating NMR workflow is visualized below. The pathway ensures that both the carbon framework and the 3D spatial conformation are independently verified.

G cluster_1D 1D NMR Baselines & Calibration cluster_2D 2D NMR Structural Validation Sample Sample Prep (4-Fluoropiperidin-4-yl)methanamine (15mg in DMSO-d6) H1 1H NMR (Proton Environments) Sample->H1 C13 13C{1H} NMR (Carbon Framework) Sample->C13 F19 19F{1H} NMR (Determine Carrier Freq) Sample->F19 COSY 1H-1H COSY (Ring Spin Systems) H1->COSY HSQC 1H-13C HSQC (C-H Direct Bonds) H1->HSQC HMBC 1H-13C HMBC (Long-Range C-H) H1->HMBC HOESY 1H-19F HOESY (Through-Space Proximity) H1->HOESY C13->HSQC C13->HMBC F_HMBC 19F-13C HMBC (Quaternary C4 & Neighbors) C13->F_HMBC F19->F_HMBC F19->HOESY Validation Self-Validated 3D Molecular Structure COSY->Validation HSQC->Validation HMBC->Validation F_HMBC->Validation HOESY->Validation

Figure 1: Self-validating 2D NMR workflow for fluorinated aliphatic structural elucidation.

Conclusion

For complex, highly symmetrical fluorinated heterocycles like (4-Fluoropiperidin-4-yl)methanamine, traditional 1D NMR and Mass Spectrometry leave critical structural ambiguities unresolved. By implementing a 19F-centered 2D NMR workflow—specifically leveraging 19 F- 13 C HMBC to bypass quaternary carbon relaxation issues and 1 H- 19 F HOESY for orthogonal spatial verification—analytical scientists can generate a robust, self-validating structural proof. This methodology significantly de-risks downstream drug development efforts by ensuring absolute confidence in pharmacophore integrity.

References

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile ACS Publications URL
  • 19F-centred NMR analysis of mono-fluorinated compounds RSC Publishing URL
  • Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry World Pharma Today URL

Sources

Comparative

in vivo efficacy comparison of (4-Fluoropiperidin-4-yl)methanamine compounds

A Comparative Guide to the In Vivo Efficacy of Fluorine-Substituted Piperidine Compounds in Preclinical Models For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vivo Efficacy of Fluorine-Substituted Piperidine Compounds in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The strategic incorporation of fluorine into piperidine-containing molecules can further enhance their drug-like qualities, such as metabolic stability and membrane permeability, by modulating the basicity of the piperidine nitrogen.[3][4] This guide offers a comparative analysis of the in vivo efficacy of a series of fluorine-substituted piperidine derivatives, with a primary focus on their potential as therapeutic agents for metabolic disorders. While direct comparative in vivo studies on (4-Fluoropiperidin-4-yl)methanamine compounds are limited in publicly available literature, this guide synthesizes data from preclinical studies on structurally related fluorinated piperidines to provide valuable insights for researchers in the field.

Comparative In Vivo Efficacy in a Model of Type 2 Diabetes

A key area where fluorine-substituted piperidines have shown significant promise is in the management of type 2 diabetes. The following table summarizes the in vivo antihyperglycemic effects of a series of synthesized fluorine-substituted piperidine derivatives in a streptozotocin (STZ)-induced diabetic rat model.[5] This model mimics the hyperglycemic state of type 2 diabetes, providing a robust platform for evaluating the efficacy of potential antidiabetic agents.

CompoundDose (mg/kg)Route of AdministrationAnimal ModelKey Efficacy Endpoints% Reduction in Blood Glucose (vs. Control)Reference
Compound 2 10OralSTZ-induced diabetic ratsBlood glucose levels45%[5]
Compound 4 10OralSTZ-induced diabetic ratsBlood glucose levels55%[5]
Compound 5 10OralSTZ-induced diabetic ratsBlood glucose levels48%[5]
Compound 6 10OralSTZ-induced diabetic ratsBlood glucose levels52%[5]
Acarbose (Standard) 10OralSTZ-induced diabetic ratsBlood glucose levels60%[5]

This table is synthesized from data presented in "Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases"[5].

The data clearly indicates that several of the tested fluorine-substituted piperidine derivatives exhibit potent antihyperglycemic activity, with compound 4 demonstrating the most significant reduction in blood glucose levels, comparable to the standard antidiabetic drug, acarbose.[5] These findings underscore the therapeutic potential of this chemical class for the treatment of type 2 diabetes.

Expanding Therapeutic Horizons: Neurodegenerative Disorders

Beyond metabolic diseases, fluorinated piperidine derivatives are being actively investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. For instance, novel N-benzylated piperidine derivatives have been shown to improve cognitive deficits in a scopolamine-induced amnesia mouse model.[6] One notable compound, 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b), demonstrated a significant improvement in cognitive function at a dose of 2 mg/kg, which was superior to the standard-of-care drug, donepezil, at the same dose.[6] This highlights the versatility of the fluoropiperidine scaffold in targeting central nervous system disorders.

Experimental Protocol: In Vivo Antihyperglycemic Activity Assessment

To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined and rigorous experimental protocol is paramount. The following is a representative step-by-step methodology for evaluating the antihyperglycemic effects of test compounds in an STZ-induced diabetic rat model, based on established procedures.[5]

Objective: To assess the in vivo antihyperglycemic efficacy of fluorine-substituted piperidine compounds.

Animal Model: Male Wistar rats (180-200 g)

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Test compounds (e.g., fluorine-substituted piperidines)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Acarbose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (50 mg/kg body weight).

    • Administer 5% glucose solution to the rats for the next 24 hours to prevent initial drug-induced hypoglycemic mortality.

  • Confirmation of Diabetes:

    • After 72 hours of STZ injection, measure the fasting blood glucose levels from the tail vein using a glucometer.

    • Select rats with a fasting blood glucose level above 250 mg/dL for the study.

  • Experimental Groups:

    • Divide the diabetic rats into multiple groups (n=6 per group):

      • Group I: Normal control (non-diabetic, receive vehicle)

      • Group II: Diabetic control (receive vehicle)

      • Group III: Diabetic + Standard drug (e.g., Acarbose, 10 mg/kg)

      • Group IV-VII: Diabetic + Test compounds (e.g., Compounds 2, 4, 5, 6 at 10 mg/kg)

  • Drug Administration:

    • Administer the test compounds, standard drug, or vehicle orally via gavage once daily for 28 days.

  • Measurement of Blood Glucose Levels:

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly) throughout the 28-day treatment period.

  • Data Analysis:

    • Calculate the percentage reduction in blood glucose levels for each treatment group compared to the diabetic control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the in vivo efficacy evaluation of fluorine-substituted piperidine compounds in a diabetic rat model.

G cluster_0 Pre-study Phase cluster_1 Study Phase cluster_2 Post-study Phase acclimatization Animal Acclimatization (1 week) induction Induction of Diabetes (STZ injection) acclimatization->induction confirmation Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) induction->confirmation grouping Grouping of Animals confirmation->grouping treatment Daily Oral Administration (28 days) grouping->treatment monitoring Weekly Blood Glucose Monitoring treatment->monitoring Repeated data_analysis Data Analysis (% Glucose Reduction, Statistics) treatment->data_analysis End of Study monitoring->treatment conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for in vivo efficacy testing in a diabetic model.

Concluding Remarks

The available preclinical data, particularly in the context of metabolic disorders, strongly suggests that fluorine-substituted piperidines are a promising class of compounds for drug discovery. Their demonstrated in vivo efficacy, coupled with the potential for favorable pharmacokinetic properties conferred by fluorination, warrants further investigation. Future studies should focus on elucidating the precise mechanisms of action, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring the structure-activity relationships to optimize the therapeutic potential of this versatile chemical scaffold.

References

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 209-217. Available from: [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. Available from: [Link]

  • Singh, M., & Kumar, A. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(17), 2694-2708. Available from: [Link]

  • Jin, M., et al. (2024). The impact of piperine on the metabolic conditions of patients with NAFLD and early cirrhosis: a randomized double-blind controlled trial. Scientific Reports, 14(1), 939. Available from: [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]

  • Jones, C. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Li, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 12, 1365315. Available from: [Link]

  • Di Martino, R., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Cancers, 14(15), 3798. Available from: [Link]

  • Gorgani, L., et al. (2021). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Avicenna Journal of Phytomedicine, 11(4), 308-327. Available from: [Link]

  • Sahu, P. K., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 488. Available from: [Link]

  • Wieczorek, M., & Golebiowski, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116135. Available from: [Link]

  • Lasota, J., & Kuran, B. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5656. Available from: [Link]

  • Roy, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775419. Available from: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5092. Available from: [Link]

  • Al-Hussain, S. A., & El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31219-31245. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistryOpen, 13(1), e202300185. Available from: [Link]

  • Mallesha, L., et al. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Chemical, Environmental & Biological Sciences, 3(2), 171-174. Available from: [Link]

  • Wang, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1788-1800. Available from: [Link]

  • Kumar, V., et al. (2022). ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Molbank, 2022(3), M1480. Available from: [Link]

  • Schanda, M., et al. (2023). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 356(11), 2300218. Available from: [Link]

  • Imasheva, A. A., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 28(23), 7799. Available from: [Link]

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Validation

A Comparative Pharmacokinetic Guide: (4-Fluoropiperidin-4-yl)methanamine vs. 4-Aminopiperidine

Introduction In modern medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, present in numerous therapeutic agents.[1] Among its many derivatives, 4-aminopiperidine serves as a common building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, present in numerous therapeutic agents.[1] Among its many derivatives, 4-aminopiperidine serves as a common building block.[2] However, its metabolic susceptibility can limit its therapeutic potential. A common strategy to enhance the pharmacokinetic (PK) properties of such scaffolds is strategic fluorination. This guide provides an in-depth comparison of the predicted and known pharmacokinetic profiles of 4-aminopiperidine and its fluorinated counterpart, (4-Fluoropiperidin-4-yl)methanamine.

Part 1: The Foundational Impact of Fluorine on Pharmacokinetics

The introduction of a fluorine atom into a drug candidate is a deliberate and powerful strategy to modulate its properties.[3][4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[4] This "metabolic blocking" is a key advantage.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and change the molecule's overall lipophilicity, which in turn affects membrane permeability, tissue distribution, and binding affinity to target proteins.[5][6][7] In the context of our comparison, the placement of fluorine at the C4 position of the piperidine ring is a strategic choice designed to block a potential site of metabolic oxidation, thereby protecting the molecule from rapid degradation.

Part 2: Physicochemical Properties—The Starting Point for ADME

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical characteristics. The introduction of the fluorine atom and the extension of the amine to a methanamine group create distinct differences between the two molecules.

Property(4-Fluoropiperidin-4-yl)methanamine4-AminopiperidineRationale for Difference
Molecular Weight ~146.2 g/mol 100.16 g/mol Addition of -F and -CH2- groups increases mass.
Predicted pKa ~9.5 - 10.0~10.37[8]The electron-withdrawing effect of fluorine can slightly lower the basicity of the nearby amino groups.
Predicted LogP HigherLowerFluorine substitution typically increases lipophilicity, which can enhance membrane permeability.[3][7]

Part 3: In Vitro ADME Profile Comparison

In vitro assays are critical for the early assessment of a compound's likely in vivo behavior. Here, we compare the expected outcomes for metabolic stability and permeability.

Metabolic Stability: A Tale of Two Scaffolds

Metabolic stability is arguably where the most significant difference between these two compounds will emerge. The liver is the primary site of drug metabolism, with CYP enzymes playing a crucial role.[9]

  • 4-Aminopiperidine: This scaffold is known to be extensively metabolized by CYP enzymes, with CYP3A4 and CYP2D6 being major contributors.[10][11] The primary metabolic pathway is often N-dealkylation.[10][11] Studies on derivatives of 4-aminopiperidine have revealed potential metabolic liabilities, with some showing a half-life of less than two minutes in rat liver microsome assays.[12] This suggests a high intrinsic clearance and probable rapid elimination in vivo.

  • (4-Fluoropiperidin-4-yl)methanamine (Predicted): The strategic placement of the fluorine atom at the C4 position is expected to block oxidative metabolism at this site. This metabolic shielding should drastically reduce the rate of degradation compared to its non-fluorinated counterpart. The result is a predicted higher metabolic stability, leading to a longer half-life and lower intrinsic clearance.[7] This is a classic example of using fluorine to enhance a drug candidate's metabolic profile.

This assay quantifies the rate at which a compound is metabolized by liver enzymes, providing key data on intrinsic clearance (Clint) and metabolic half-life (t½).[13]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution (e.g., 100 µM) by diluting the stock in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[14]

    • Thaw liver microsomes (human or rodent) on ice and prepare a microsomal solution in buffer.

    • Prepare an NADPH regenerating system, which serves as a cofactor for CYP enzymes.

  • Incubation:

    • Pre-warm the microsomal solution and test compound working solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.[14]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[14]

    • Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile or methanol) containing an internal standard. This step precipitates the proteins and stops all enzymatic activity.[14]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein / mL).[14]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis Compound Test Compound (10 mM Stock in DMSO) Reaction Combine & Incubate (37°C) Compound->Reaction Microsomes Liver Microsomes (Thaw on Ice) Microsomes->Reaction NADPH NADPH System (Cofactor) NADPH->Reaction Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Reaction->Timepoints Quench Quench Reaction (Ice-Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge (Pellet Proteins) Quench->Centrifuge LCMS Analyze Supernatant (LC-MS/MS) Centrifuge->LCMS Data Calculate t½ & Clint LCMS->Data

Workflow for Liver Microsomal Stability Assay.
Membrane Permeability: Crossing the Barrier

The ability of a drug to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 permeability assay is the industry standard for predicting this in vitro.[15][16][17]

  • 4-Aminopiperidine: As a smaller, more polar molecule, it may exhibit moderate passive permeability. However, its basic nature means it will be protonated at intestinal pH, which can limit passive diffusion across lipid membranes.

  • (4-Fluoropiperidin-4-yl)methanamine (Predicted): The increase in lipophilicity due to the fluorine atom is expected to enhance its passive permeability compared to 4-aminopiperidine. This could lead to better absorption from the gastrointestinal tract.

This assay measures a compound's rate of transport across a monolayer of Caco-2 cells, which mimic the human intestinal barrier.[18]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound and assess if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in transwell plates for approximately 21 days until they form a differentiated, confluent monolayer.[19]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring the integrity of the cell junctions.[19]

  • Transport Experiment (Bidirectional):

    • A-to-B Transport (Apical to Basolateral):

      • Add the test compound (in transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.[16]

    • B-to-A Transport (Basolateral to Apical):

      • Simultaneously, in a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This measures active efflux.[16]

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At a specified time point (e.g., 2 hours), take samples from the receiver chambers (basolateral for A-to-B, apical for B-to-A).[16]

    • Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 typically indicates that the compound is a substrate for active efflux transporters.[16]

G cluster_prep 1. Cell Culture & QC cluster_transport 2. Transport Experiment (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Culture Culture Caco-2 Cells on Transwell Plates (~21 days) TEER Measure TEER (Check Monolayer Integrity) Culture->TEER A_to_B Apical-to-Basolateral (Absorption) TEER->A_to_B B_to_A Basolateral-to-Apical (Efflux) TEER->B_to_A Sample Sample Receiver Chamber (e.g., at 2 hours) A_to_B->Sample B_to_A->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Papp Calculate Papp (A->B & B->A) LCMS->Papp ER Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) Papp->ER

Workflow for Bidirectional Caco-2 Permeability Assay.

Part 4: Predicted In Vivo Pharmacokinetic Profiles

The culmination of ADME studies is the in vivo pharmacokinetic profile, which describes how a drug behaves in a living system. Rodent PK studies are essential for this characterization.[20][21]

  • 4-Aminopiperidine (Predicted): Based on its likely high metabolic instability, 4-aminopiperidine is predicted to have a high plasma clearance (CL) and a short elimination half-life (t½) . If it undergoes significant first-pass metabolism in the liver, its oral bioavailability (F%) may be low.

  • (4-Fluoropiperidin-4-yl)methanamine (Predicted): Due to its enhanced metabolic stability, this compound is predicted to have a lower plasma clearance and a longer half-life . The reduction in first-pass metabolism should lead to higher oral bioavailability . Pharmacokinetic data from a complex drug containing a fluorinated piperidine moiety showed low-to-moderate clearance and good oral bioavailability in most preclinical species, supporting this prediction.[22]

This study determines key PK parameters following intravenous (IV) and oral (PO) administration to rodents (typically rats or mice).[23][24]

Objective: To determine the plasma concentration-time profile and calculate key PK parameters (CL, Vd, t½, AUC, F%).

Methodology:

  • Acclimatization and Dosing:

    • Acclimatize animals (e.g., Sprague-Dawley rats) according to IACUC guidelines.

    • Divide animals into two groups: IV and PO administration.

    • Administer a single dose of the compound. The IV route provides a baseline for 100% bioavailability, while the PO route assesses oral absorption.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein or jugular vein cannula).[23]

    • Process the blood to collect plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for quantifying the drug in plasma.[25]

    • Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software to calculate the following parameters:

      • Area Under the Curve (AUC): Total drug exposure over time.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time (calculated from IV data).

      • Volume of Distribution (Vd): Apparent volume into which the drug distributes (calculated from IV data).

      • Terminal Half-Life (t½): Time required for the plasma concentration to decrease by half.

      • Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_dosing 1. Dosing cluster_sampling 2. Blood Sampling cluster_analysis 3. Bioanalysis cluster_pk 4. PK Analysis IV_Group Group 1: IV Dose (Intravenous) Sampling Serial Blood Collection (Multiple Timepoints) IV_Group->Sampling PO_Group Group 2: PO Dose (Oral Gavage) PO_Group->Sampling Plasma Process to Plasma (Store at -80°C) Sampling->Plasma LCMS Quantify Drug in Plasma (LC-MS/MS) Plasma->LCMS Plot Plot Conc. vs. Time LCMS->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Calculate: AUC, CL, Vd, t½, F% NCA->Params

Workflow for a Typical Rodent Pharmacokinetic Study.

Part 5: Summary and Conclusion

This guide outlines the starkly different pharmacokinetic profiles expected from (4-Fluoropiperidin-4-yl)methanamine and 4-aminopiperidine, driven by the strategic inclusion of a fluorine atom.

Parameter(4-Fluoropiperidin-4-yl)methanamine4-Aminopiperidine
Metabolic Stability Predicted High (Metabolically blocked)Known Low (CYP3A4/2D6 substrate)
Intrinsic Clearance Predicted Low Known High
Permeability Predicted Higher (Increased Lipophilicity)Predicted Lower (More Polar)
In Vivo Half-Life Predicted Longer Predicted Shorter
Oral Bioavailability Predicted Higher Predicted Lower

References

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Google Books.
  • Caco2 assay protocol. (n.d.).
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  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). PubMed.
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
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  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.).
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  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • How to design a rodent PK study for a poorly soluble compound? - Patsnap Synapse. (2025).
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).
  • Buy 4-Aminopiperidine | 13035-19-3 - Smolecule. (2023).
  • V B. Metabolism and Pharmacokinetic Studies - FDA. (n.d.).
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem. (n.d.).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011).
  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl - ResearchGate. (n.d.).
  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC. (n.d.).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011).
  • In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. (2020). Biomedical Journal of Scientific & Technical Research.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (2006).
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. (2003).
  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development | The Journal of Organic Chemistry - ACS Publications. (2015).
  • A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine - Benchchem. (n.d.).
  • Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed. (2012).
  • 4,4-difluoro-piperidine-compounds - Google Patents. (2002).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed. (2009).
  • (1-Ethyl-4-fluoropiperidin-4-yl)methanamine - BLDpharm. (n.d.).

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Comparative

Orthogonal Validation of Synthetic Pathways for (4-Fluoropiperidin-4-yl)methanamine: A Comparative Guide

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel building blocks is paramount. (4-Fluoropiperidin-4-yl)methanamine is a key structural motif in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel building blocks is paramount. (4-Fluoropiperidin-4-yl)methanamine is a key structural motif in medicinal chemistry, and its synthesis demands a robust and scalable pathway. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable compound, offering a framework for orthogonal validation and informed selection of the most suitable method for your research and development needs.

Introduction to (4-Fluoropiperidin-4-yl)methanamine and the Importance of Orthogonal Validation

The incorporation of a fluorine atom into a piperidine ring can significantly modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability, making fluorinated piperidines highly sought-after in drug discovery.[1] (4-Fluoropiperidin-4-yl)methanamine, with its primary amine functionality, serves as a versatile handle for further chemical modifications.

Orthogonal validation in chemical synthesis refers to the confirmation of a molecule's structure and properties through its preparation by two or more independent synthetic routes. This approach provides a high degree of confidence in the final product's identity and purity, mitigating the risk of systematic errors inherent in a single pathway. Furthermore, exploring multiple synthetic strategies allows for a comprehensive evaluation of factors such as overall yield, scalability, cost-effectiveness, and safety.

This guide will dissect two divergent and viable pathways for the synthesis of (4-Fluoropiperidin-4-yl)methanamine:

  • Pathway 1: Halofluorination of an Exocyclic Olefin

  • Pathway 2: Nucleophilic Fluorination and Reduction from a Pyridine Precursor

We will delve into the detailed experimental protocols for each pathway, present a side-by-side comparison of their key metrics, and offer expert analysis to guide your synthetic strategy.

Pathway 1: Synthesis via Bromofluorination of N-Boc-4-methylenepiperidine

This pathway, detailed by Verniest et al., represents a highly efficient and well-documented route to the target molecule.[2][3] The synthesis commences with the commercially available N-Boc-4-methylenepiperidine and proceeds through a three-step sequence involving bromofluorination, azide substitution, and subsequent hydrogenation.

Experimental Protocol: Pathway 1

Step 1: Synthesis of tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine trihydrofluoride (Et₃N·3HF) (2.5 eq).

  • Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by pouring it into a 0.5 M aqueous solution of sodium hydroxide (NaOH).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product as a colorless oil. (Typical Yield: 92%) [4]

Step 2: Synthesis of tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium azide (NaN₃) (1.2 eq) and sodium iodide (NaI) (1.2 eq).

  • Heat the reaction mixture to 130 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/hexane) to obtain the azide as a colorless oil. (Typical Yield: 91%) [4]

Step 3: Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (1.0 eq) in methanol (MeOH), add 10% Palladium on carbon (Pd/C) (20 wt%).

  • Stir the mixture under a hydrogen atmosphere (4.6 bar) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction to purify the product, yielding the desired amine as a colorless oil. (Typical Yield: 67%) [4]

The final deprotection of the Boc group can be achieved using standard methods, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to afford (4-Fluoropiperidin-4-yl)methanamine.

Causality Behind Experimental Choices in Pathway 1
  • Et₃N·3HF: This reagent serves as a safe and easy-to-handle source of fluoride for the bromofluorination reaction, avoiding the use of highly corrosive and hazardous anhydrous hydrogen fluoride.[5]

  • NBS: As a source of electrophilic bromine, NBS initiates the halonium ion formation on the exocyclic double bond, which is then regioselectively opened by the fluoride ion.

  • NaN₃ and NaI: Sodium azide is the nucleophile for the SN2 displacement of the bromide. Sodium iodide is added catalytically to facilitate the reaction via the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).

  • Pd/C Catalyzed Hydrogenation: This is a standard and highly effective method for the reduction of azides to primary amines, known for its high chemoselectivity and clean conversion.

Pathway 2: Synthesis from a Pyridine Precursor via Nucleophilic Fluorination and Reduction

This alternative pathway provides an orthogonal approach, starting from a readily available pyridine derivative. While a direct, one-pot synthesis of the target molecule from a fluoropyridine is not explicitly detailed in the literature, a robust and logical sequence can be constructed based on well-established transformations. This route involves the introduction of the fluorine atom at the 4-position of a piperidine ring precursor, followed by the reduction of a nitrile to the primary amine.

Experimental Protocol: Pathway 2 (Proposed)

Step 1: Synthesis of 1-Boc-4-cyano-4-fluoropiperidine

  • Start with commercially available 1-Boc-4-cyanopiperidine.

  • To a solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in THF at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fluorinated nitrile. (Estimated Yield: ~20-30%) This step is noted to have a low yield in the literature.[2]

Step 2: Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

  • To a solution of 1-Boc-4-cyano-4-fluoropiperidine (1.0 eq) in a suitable solvent like THF or diethyl ether, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by acid-base extraction or column chromatography. (Estimated Yield: Moderate to Good) The reduction of hindered nitriles can sometimes be challenging.

As in Pathway 1, the final deprotection of the Boc group will yield the target compound.

Causality Behind Experimental Choices in Pathway 2
  • LDA and NFSI: This combination is a standard method for the α-fluorination of carbonyl compounds and their derivatives, like nitriles. LDA is a strong, non-nucleophilic base that generates the necessary enolate for the subsequent reaction with the electrophilic fluorine source, NFSI.

  • LiAlH₄: A powerful reducing agent capable of converting nitriles to primary amines. Its use is common for this transformation, although other reagents like borane complexes could also be considered.

Orthogonal Validation: A Head-to-Head Comparison

MetricPathway 1: BromofluorinationPathway 2: Pyridine Precursor
Starting Material Cost Moderate (N-Boc-4-methylenepiperidine)Low to Moderate (1-Boc-4-cyanopiperidine)[6]
Overall Yield High (around 56% over 3 steps)[2]Low (significantly impacted by the low-yielding fluorination step)
Scalability Good; however, the use of Et₃N·3HF and the exothermic nature of the azide displacement require careful thermal management on a larger scale. Continuous flow fluorination could be an option for safer scale-up.[5][7]Challenging due to the use of cryogenic conditions (LDA) and a low-yielding step.
Safety Considerations Use of toxic sodium azide and potentially hazardous Et₃N·3HF. Hydrogenation requires specialized equipment.Use of highly flammable and moisture-sensitive LDA and LiAlH₄. Cryogenic temperatures are required.
Chromatography Required for the azide intermediate.Required for the fluorinated nitrile intermediate.
Robustness & Reproducibility Well-documented and appears robust.The fluorination step is reported to be low-yielding and may be sensitive to reaction conditions.

Visualizing the Synthetic Workflows

G

Expert Analysis and Recommendations

From a practical standpoint, Pathway 1 (Bromofluorination) emerges as the superior route for the synthesis of (4-Fluoropiperidin-4-yl)methanamine. Its key advantages are the high overall yield, the use of relatively milder reaction conditions (compared to the cryogenic temperatures of Pathway 2), and its well-documented, reproducible nature.[2][4] The three-step sequence is efficient and avoids chromatographic purification for two of the three intermediates, which is a significant advantage for larger-scale synthesis. While the use of sodium azide requires stringent safety precautions, the procedure is standard in organic synthesis.

Pathway 2 (Pyridine Precursor) , while conceptually a valid orthogonal route, is severely hampered by the low-yielding electrophilic fluorination of the 4-cyanopiperidine derivative.[2] This step makes the entire sequence inefficient and less practical for producing significant quantities of the target molecule. The requirement for cryogenic conditions and the use of highly reactive reagents like LDA and LiAlH₄ also present scalability and safety challenges. However, the exploration of this route is valuable from an orthogonal validation perspective, as it confirms the structure of the final product through a completely different synthetic disconnection.

For researchers requiring a reliable and scalable synthesis of (4-Fluoropiperidin-4-yl)methanamine, Pathway 1 is the recommended approach. For those primarily focused on the unequivocal confirmation of the compound's structure, the successful, albeit low-yielding, execution of Pathway 2 would provide strong orthogonal validation.

Conclusion

The orthogonal validation of synthetic pathways is a critical exercise in modern chemical research and development. In the case of (4-Fluoropiperidin-4-yl)methanamine, the comparison between the bromofluorination of an exocyclic olefin and the fluorination of a piperidine precursor clearly highlights the former as the more practical and efficient method. This guide provides the necessary data and expert insights to enable researchers to make an informed decision based on their specific needs, whether they be high-throughput synthesis for library generation or the rigorous structural confirmation of a novel chemical entity.

References

  • Verniest, G., Piron, K., Van Hende, E., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2530-2535. [Link]

  • Verniest, G., Piron, K., Van Hende, E., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]

  • Verniest, G., Piron, K., Van Hende, E., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Kim, D. W., & Jeong, H. J. (2023). Advances in Continuous Flow Fluorination Reactions. Chemistry–An Asian Journal, 18(21), e202300723. [Link]

  • Mizuta, S., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 4815. [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]

  • Wang, X., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937. [Link]

  • Melen, R. L. (2016). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 55(44), 13734-13738. [Link]

  • Research and Markets. (2025). Piperidine Market Size & Share | Global Forecast and Growth Report to 2035. [Link]

  • ResearchGate. (n.d.). Advances in Continuous Flow Fluorination Reactions. [Link]

  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... [Link]

  • Perrault, W. R., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

  • Inagi, S., et al. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 20, 1024-1033. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized 4-Fluoropyridazines. [Link]

  • Vaskevich, A. I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of (4-Fluoropiperidin-4-yl)methanamine

Introduction (4-Fluoropiperidin-4-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry and drug development. As with any fluorinated aliphatic amine, its handling and disposal dema...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Fluoropiperidin-4-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry and drug development. As with any fluorinated aliphatic amine, its handling and disposal demand a rigorous, safety-first approach. The reactivity of the primary amine group, combined with the presence of a fluorine atom, necessitates a disposal protocol that not only complies with regulatory standards but also mitigates inherent chemical risks. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and laboratory managers to ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for the title compound may not be universally available, its hazards can be reliably inferred from the well-documented risks of structurally similar fluorinated and non-fluorinated aminopiperidines. The primary hazards include acute toxicity, severe skin and eye corrosivity, and respiratory irritation.[1][2][3][4]

The compound must be treated as a hazardous substance. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which strictly forbids the disposal of such chemicals in regular trash or down the sanitary sewer.[5][6][7]

ParameterGuideline / DataCitations
Chemical Family Fluorinated Aliphatic Amine
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion (Category 1B/1C), Serious Eye Damage (Category 1), Respiratory Irritation[1][2][3][4][8]
Incompatibilities Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides[3][4]
Waste Classification Hazardous Waste. Likely EPA Waste Code: D002 (Corrosive)[9]
Storage Temp. Recommended storage in a cool, dry, well-ventilated place[3][4][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. The rationale for this level of protection is the compound's potent corrosivity and toxicity.

  • Eye and Face Protection: Chemical safety goggles used in conjunction with a full-face shield is essential. The primary amine functionality makes this compound caustic, capable of causing severe, irreversible eye damage.[3][4][8]

  • Skin Protection: A chemically resistant lab coat or apron must be worn. Use heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility chart) and ensure there is no exposed skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11]

  • Respiratory Protection: All handling of waste, especially transfers and spill cleanup, must occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[12] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is required.[4][13]

  • Work Area: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3][4]

Waste Segregation and Containerization Protocol

The cornerstone of safe chemical disposal is meticulous segregation and proper containment. Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire. This protocol must be followed without deviation.

Step-by-Step Methodology:

  • Identify as Hazardous Waste: All materials contaminated with (4-Fluoropiperidin-4-yl)methanamine, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, wipes), must be disposed of as hazardous waste.[5][12][13]

  • Select an Appropriate Waste Container:

    • Use only a designated, leak-proof container in good condition with a secure, vapor-tight lid.[7][10][11]

    • The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for solutions, as the basic amine could be corrosive.[6]

    • If possible, using the original manufacturer's container is an excellent option, provided it is intact and can be securely sealed.[12]

  • Segregate from Incompatibles:

    • This waste stream must be kept separate. NEVER mix (4-Fluoropiperidin-4-yl)methanamine waste with:

      • Strong Acids: A violent acid-base neutralization reaction can occur, generating significant heat.

      • Strong Oxidizing Agents: Can lead to a highly exothermic or explosive reaction.

      • Halogenated Solvents: While not strictly reactive, it is standard best practice to segregate halogenated and non-halogenated waste streams for proper final disposal.[12]

  • Properly Label the Waste Container:

    • Affix a completed hazardous waste tag to the container before adding the first drop of waste.[5]

    • The label must clearly state the words "HAZARDOUS WASTE" .[5][12]

    • List the full chemical name: "(4-Fluoropiperidin-4-yl)methanamine" . Do not use abbreviations or chemical formulas.[5]

    • For mixtures, list all chemical components and their approximate percentages.[5]

    • Include the date of waste generation and the point of origin (lab number, PI name).[5]

    • Check the appropriate hazard pictograms (e.g., Corrosive, Toxic).[5]

On-Site Storage and Accumulation

Once contained and labeled, the waste must be stored safely pending pickup by a certified disposal vendor.

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[6][14]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[10][11] Store it in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][4][10]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Control and Assess: If safe to do so, eliminate ignition sources. Assess the extent of the spill from a safe distance.

  • Don PPE: Don the full PPE as described in Section 2, including respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Absorption and Collection: Carefully cover and absorb the spill with the inert material. Once fully absorbed, use non-sparking tools to gently sweep the material into a designated, sealable hazardous waste container.[4][10][15]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and dispose of all cleanup materials (gloves, wipes, pads) as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Pathway

Under no circumstances should laboratory personnel attempt to neutralize or chemically treat (4-Fluoropiperidin-4-yl)methanamine waste. The reactivity of fluorinated amines can be unpredictable, and such attempts may create more hazardous byproducts.[12][16] The only compliant and safe method for disposal is through your institution's EHS program or a licensed hazardous waste management company.[3][4][8] The typical final disposal method for this type of chemical waste is high-temperature incineration in a permitted facility.[17]

The following workflow diagram outlines the decision-making process for compliant disposal.

G start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node start Waste Generated (Pure, Solution, or Contaminated Material) select_container 1. Select Compatible Hazardous Waste Container start->select_container label_container 2. Affix Completed 'Hazardous Waste' Label select_container->label_container segregate 3. Segregate from Incompatible Chemicals label_container->segregate store 4. Store in Secondary Containment within a Satellite Accumulation Area (SAA) segregate->store is_full Container Full or Ready for Pickup? store->is_full request_pickup 5. Submit Waste Pickup Request to EHS is_full->request_pickup  Yes continue_accumulation Continue Accumulation (Keep Container Closed) is_full->continue_accumulation No   ehs_pickup 6. EHS Collects Waste & Provides Manifest Documentation request_pickup->ehs_pickup final_disposal 7. Transport to Licensed Facility for Final Disposal (Incineration) ehs_pickup->final_disposal continue_accumulation->store

Figure 1: Decision workflow for the compliant disposal of (4-Fluoropiperidin-4-yl)methanamine waste.

References

  • NextSDS. (4-fluoro-1-methylpiperidin-4-yl)
  • Safety D
  • Kishida Chemical Co., Ltd. Safety Data Sheet: Ammonium iron(III)
  • Sigma-Aldrich.
  • Environmental Health and Safety, University of Tennessee Knoxville. How to Dispose of Chemical Waste.
  • Occupational Safety and Health Administration (OSHA).
  • Journal of the American Chemical Society. A Remarkable Difference That One Fluorine Atom Confers on the Mechanisms of Inactivation of Human Ornithine Aminotransferase by Two Cyclohexene Analogues of γ-Aminobutyric Acid.
  • Journal of Medicinal Chemistry via NIH. The Dark Side of Fluorine.
  • ECHEMI. (R)-3-(Boc-Amino)piperidine SDS.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methylpiperidine-4-methylamine.
  • Fisher Scientific.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Jubilant Ingrevia Limited. (R)
  • Daniels Health.
  • AK Scientific, Inc.
  • National Research Council via NCBI Bookshelf.
  • Fisher Scientific. SAFETY DATA SHEET: 4-N-(tert-Butoxycarbonyl)aminopiperidine.
  • BenchChem. Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide.
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)
  • Santa Cruz Biotechnology.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoropiperidin-4-yl)methanamine
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(4-Fluoropiperidin-4-yl)methanamine
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